molecular formula C19H20N4O B1674425 iGOT1-01

iGOT1-01

货号: B1674425
分子量: 320.4 g/mol
InChI 键: MGSDOEMLWKEWSV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

iGOT1-01 is an inhibitor of aspartate aminotransferase 1 (glutamate oxaloacetate transaminase 1, GOT1).

属性

IUPAC Name

4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c24-19(21-15-5-2-1-3-6-15)23-13-11-22(12-14-23)18-8-4-7-17-16(18)9-10-20-17/h1-10,20H,11-14H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSDOEMLWKEWSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of iGOT1-01

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

iGOT1-01 is a novel small molecule inhibitor of Glutamate-Oxaloacetate Transaminase 1 (GOT1), an enzyme integral to cellular metabolism and redox homeostasis. Identified through high-throughput screening, this compound has emerged as a valuable tool for studying the role of GOT1 in pathological conditions, particularly in cancers that exhibit metabolic rewiring, such as pancreatic ductal adenocarcinoma (PDAC). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound, intended for researchers and professionals in the field of drug discovery and development.

Discovery of this compound

This compound was identified from a high-throughput screen of approximately 800,000 small molecules aimed at discovering inhibitors of GOT1 enzymatic activity.[1] The initial hit compound, 4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide, demonstrated inhibitory activity against GOT1 and served as the starting point for medicinal chemistry optimization efforts. These efforts led to the development of more potent analogs, including this compound.

Mechanism of Action

This compound functions as a competitive inhibitor of GOT1. In silico docking analyses and subsequent biochemical assays suggest that this compound competes for binding at the pyridoxal 5'-phosphate (PLP) cofactor site of the enzyme.[2][3] By occupying this site, this compound prevents the natural substrates, aspartate and α-ketoglutarate, from binding and undergoing transamination. This inhibition disrupts the malate-aspartate shuttle and other metabolic pathways dependent on GOT1 activity.[2][3]

Signaling Pathway

The following diagram illustrates the central role of GOT1 in cellular metabolism and the point of inhibition by this compound.

GOT1_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria Glutamine Glutamine Glutamate_c Glutamate Glutamine->Glutamate_c Aspartate_c Aspartate Glutamate_c->Aspartate_c GOT1 GOT1 Glutamate_c->GOT1 Glutamate_m Glutamate Glutamate_c->Glutamate_m Transport Oxaloacetate_c Oxaloacetate Aspartate_c->Oxaloacetate_c Aspartate_c->GOT1 Malate_c Malate Oxaloacetate_c->Malate_c NADH -> NAD+ MDH1 MDH1 Oxaloacetate_c->MDH1 Malate_c->Oxaloacetate_c NAD+ -> NADH Pyruvate Pyruvate Malate_c->Pyruvate NADP+ -> NADPH ME1 ME1 Malate_c->ME1 Oxaloacetate_m Oxaloacetate Malate_c->Oxaloacetate_m Malate-Aspartate Shuttle Pyruvate->Malate_c Pyruvate->ME1 NADPH NADPH NADP NADP NADP->ME1 GOT1->Aspartate_c GOT1->Oxaloacetate_c MDH1->Malate_c ME1->Pyruvate ME1->NADPH iGOT1_01 This compound iGOT1_01->GOT1 Inhibition aKG_m α-Ketoglutarate Glutamate_m->aKG_m GOT2 GOT2 aKG_m->GOT2 Aspartate_m Aspartate Aspartate_m->Aspartate_c Transport Aspartate_m->Oxaloacetate_m TCA TCA Cycle Oxaloacetate_m->TCA GOT2->Aspartate_m

Caption: Role of GOT1 in metabolism and inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity

Assay TypeIC50 (μM)Reference
GOT1/GLOX/HRP Assay11.3[1][4][5]
GOT1/MDH1 Assay84.6 - 85[1][4][5]

Table 2: Pharmacokinetic Properties in Mice (20 mg/kg, oral)

ParameterValueReference
Half-life (t1/2)0.7 hours[5]
Maximum Concentration (Cmax)4133 ng/mL[5]
Area Under the Curve (AUC0-24h)11734 h*ng/mL[5]

Experimental Protocols

Detailed methodologies for the key assays used in the characterization of this compound are provided below.

GOT1/GLOX/HRP Coupled Enzymatic Assay

This assay measures GOT1 activity by coupling the production of glutamate to a fluorescent readout.

Principle:

  • GOT1 catalyzes the conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate.

  • Glutamate oxidase (GLOX) then uses glutamate to produce α-ketoglutarate and hydrogen peroxide (H₂O₂).

  • Horseradish peroxidase (HRP) utilizes the H₂O₂ to oxidize a non-fluorescent substrate (e.g., Amplex Red) into a highly fluorescent product (resorufin).

Protocol:

  • Prepare a reaction mixture containing 4 mM aspartate, 0.5 mM α-ketoglutarate, 80 nM GLOX, 0.5 units/mL HRP, and 1.285 µg/mL Amplex Red reagent in a buffer of 200 mM HEPES (pH 7.4) and 200 mM KCl.

  • Pre-incubate the reaction mixture and the GOT1 enzyme separately at 37°C.

  • To initiate the reaction, add the GOT1 enzyme to the reaction mixture.

  • Measure the increase in fluorescence kinetically using a plate reader with excitation at ~544 nm and emission at ~590 nm.

GOT1/MDH1 Coupled Enzymatic Assay

This assay provides an orthogonal method to measure GOT1 activity by monitoring the consumption of NADH.

Principle:

  • GOT1 catalyzes the conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate.

  • Malate dehydrogenase 1 (MDH1) then reduces the oxaloacetate to malate, a reaction that consumes NADH.

  • The decrease in NADH concentration is monitored by the loss of its fluorescence.

Protocol:

  • Prepare a reaction mixture containing aspartate and α-ketoglutarate at their Km concentrations (4 mM and 0.5 mM, respectively).

  • Add NADH to a final concentration of 250 µM and MDH1 to a final concentration of 0.3 µg/mL.

  • Initiate the reaction by adding the GOT1 enzyme.

  • Monitor the decrease in NADH fluorescence kinetically using a plate reader with excitation at ~350 nm and emission at ~460 nm.

Experimental Workflow Diagram

Experimental_Workflow cluster_assay1 GOT1/GLOX/HRP Assay cluster_assay2 GOT1/MDH1 Assay a1 GOT1 Reaction: Asp + α-KG -> OAA + Glu a2 GLOX Reaction: Glu -> α-KG + H₂O₂ a1->a2 a3 HRP Reaction: H₂O₂ + Amplex Red -> Resorufin a2->a3 a4 Measure Fluorescence Increase (Ex: 544nm, Em: 590nm) a3->a4 b1 GOT1 Reaction: Asp + α-KG -> OAA + Glu b2 MDH1 Reaction: OAA + NADH -> Malate + NAD+ b1->b2 b3 Measure Fluorescence Decrease (Ex: 350nm, Em: 460nm) b2->b3

Caption: Workflow of key enzymatic assays for this compound characterization.

Synthesis of this compound

The synthesis of this compound, chemically named N-(4-(1H-pyrazol-1-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide, can be achieved through a convergent synthesis strategy. This involves the preparation of two key intermediates, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and 4-(1H-pyrazol-1-yl)aniline, followed by their coupling to form the final amide product.

Synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

This intermediate can be synthesized from ethyl acetoacetate and phenylhydrazine.

Protocol:

  • React ethyl acetoacetate with N,N-Dimethylformamide dimethyl acetal to form the corresponding enamine.

  • Cyclize the enamine with phenylhydrazine to yield ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.

  • Hydrolyze the resulting ester using a base such as sodium hydroxide in an aqueous alcohol solution, followed by acidification to precipitate the desired carboxylic acid.

Synthesis of 4-(1H-pyrazol-1-yl)aniline

This aniline derivative can be prepared from 1-(4-nitrophenyl)-1H-pyrazole.

Protocol:

  • Synthesize 1-(4-nitrophenyl)-1H-pyrazole from 4-fluoronitrobenzene and pyrazole.

  • Reduce the nitro group of 1-(4-nitrophenyl)-1H-pyrazole to an amine using a reducing agent such as hydrazine hydrate in the presence of a palladium catalyst.

Amide Coupling to form this compound

The final step involves the formation of an amide bond between the carboxylic acid and the aniline intermediates.

Protocol:

  • Activate the carboxylic acid group of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid using a suitable coupling agent (e.g., HATU, HBTU, or by converting it to an acid chloride with thionyl chloride or oxalyl chloride).

  • React the activated carboxylic acid with 4-(1H-pyrazol-1-yl)aniline in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Purify the crude product by column chromatography to obtain this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final_step Final Amide Coupling c1 Ethyl Acetoacetate + N,N-Dimethylformamide dimethyl acetal c2 Enamine Formation c1->c2 c3 Cyclization with Phenylhydrazine c2->c3 c4 Ester Hydrolysis c3->c4 c5 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid c4->c5 e1 Carboxylic Acid Activation c5->e1 d1 1-(4-nitrophenyl)-1H-pyrazole d2 Nitro Group Reduction d1->d2 d3 4-(1H-pyrazol-1-yl)aniline d2->d3 e2 Amide Bond Formation d3->e2 e1->e2 e3 This compound e2->e3

References

iGOT1-01: A Deep Dive into its Mechanism of Action Against Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of iGOT1-01, a novel small molecule inhibitor of Glutamate-Oxaloacetate Transaminase 1 (GOT1), in the context of pancreatic ductal adenocarcinoma (PDAC). Pancreatic cancer cells exhibit a unique metabolic reprogramming, heavily relying on a non-canonical glutamine metabolism pathway to maintain redox homeostasis and support proliferation, making GOT1 a promising therapeutic target.[1][2][3] this compound has emerged as a key tool compound for exploring the therapeutic potential of GOT1 inhibition.

Core Mechanism: Targeting Metabolic Vulnerability

Pancreatic cancer cells, particularly those with KRAS mutations, rewire their glutamine metabolism to support NADPH production, a critical component for maintaining cellular redox balance and counteracting oxidative stress.[2][3][4] This pathway is distinct from canonical glutamine metabolism and is highly dependent on the cytosolic enzyme GOT1.[3][4]

This compound functions as a direct inhibitor of GOT1.[1][2][5] By binding to GOT1, suggested to be in competition with the pyridoxal 5-phosphate (PLP) cofactor, this compound blocks the conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate.[1][6] This disruption has several downstream consequences detrimental to pancreatic cancer cells.

The primary effect of GOT1 inhibition by this compound is the suppression of NADPH production.[3] This leads to an increase in reactive oxygen species (ROS) and a compromised ability of the cancer cells to manage oxidative stress, ultimately sensitizing them to cell death.[7] Furthermore, prolonged inhibition of GOT1 has been shown to induce a specific form of iron-dependent cell death known as ferroptosis.[4][8][9] Mechanistically, GOT1 inhibition leads to a catabolic state, enhancing the autophagic degradation of ferritin (ferritinophagy), which in turn increases the labile iron pool within the cell, a key prerequisite for ferroptosis.[4][8]

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound against GOT1 has been quantified in various enzymatic assays. The differing IC50 values reflect the different assay formats and coupling enzymes used.

Assay TypeIC50 (μM)Description
GOT1/GLOX/HRP Assay11.3A coupled assay where the product of the GOT1 reaction is utilized by glutamate oxidase (GLOX) and horseradish peroxidase (HRP) to generate a detectable signal.
GOT1/MDH1 Coupled Assay84.6 - 85A coupled assay where the GOT1 product, oxaloacetate, is a substrate for malate dehydrogenase 1 (MDH1), and the reaction is monitored by the change in NADH fluorescence.[1][2][5]

Signaling and Metabolic Pathways

The following diagram illustrates the non-canonical glutamine metabolism pathway in pancreatic cancer and the point of intervention for this compound.

GOT1_Pathway Non-Canonical Glutamine Metabolism in Pancreatic Cancer cluster_mito Mitochondrion cluster_cyto Cytosol Glutamine Glutamine GOT2 GOT2 (Mitochondrial) Glutamine->GOT2 Gln Glutamate Glutamate Aspartate Aspartate GOT1 GOT1 (Cytosolic) Aspartate->GOT1 alpha_KG α-Ketoglutarate alpha_KG->GOT2 alpha_KG->GOT1 GOT2->Glutamate GOT2->Aspartate GOT1->Glutamate OAA Oxaloacetate GOT1->OAA Malate Malate OAA->Malate NADH -> NAD+ Pyruvate Pyruvate Malate->Pyruvate NADP+ -> NADPH NADPH NADPH MDH1 MDH1 ME1 ME1 Redox Redox Balance NADPH->Redox iGOT1_01 This compound iGOT1_01->GOT1 Inhibition Ferroptosis_Pathway This compound Induced Ferroptosis in Pancreatic Cancer iGOT1_01 This compound GOT1 GOT1 iGOT1_01->GOT1 Inhibits Metabolic_Stress Metabolic Stress GOT1->Metabolic_Stress Leads to NADPH_depletion NADPH Depletion GOT1->NADPH_depletion Leads to Autophagy Autophagy Activation Metabolic_Stress->Autophagy Ferritinophagy Ferritinophagy Autophagy->Ferritinophagy Ferritin Ferritin Ferritinophagy->Ferritin Degrades Labile_Iron Increased Labile Iron Pool Ferritin->Labile_Iron Releases Lipid_Peroxidation Lipid Peroxidation Labile_Iron->Lipid_Peroxidation Promotes Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis GSH_depletion GSH Depletion NADPH_depletion->GSH_depletion GPX4_inactivation GPX4 Inactivation GSH_depletion->GPX4_inactivation GPX4_inactivation->Lipid_Peroxidation Fails to prevent Experimental_Workflow Experimental Workflow for this compound Evaluation Start Start: Pancreatic Cancer Cell Line (e.g., PaTu8902) Treatment Treat with this compound (Dose-Response) Start->Treatment Enzymatic In Vitro GOT1 Enzymatic Assay Start->Enzymatic Purified GOT1 Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Metabolomics ¹³C-Glutamine Tracing Metabolomics (LC-MS/MS) Treatment->Metabolomics Data_Viability Assess Cytotoxicity Viability->Data_Viability Data_Metabolomics Analyze Metabolic Flux (e.g., Aspartate levels) Metabolomics->Data_Metabolomics Data_Enzymatic Determine IC50 Enzymatic->Data_Enzymatic Conclusion Conclusion on Mechanism of Action Data_Viability->Conclusion Data_Metabolomics->Conclusion Data_Enzymatic->Conclusion iGOT1_01 This compound iGOT1_01->Enzymatic

References

Structure-Activity Relationship of iGOT1-01 Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of iGOT1-01 analogs, potent inhibitors of aspartate aminotransferase 1 (GOT1). The document details the mechanism of action, experimental methodologies, and the impact of chemical modifications on inhibitory activity, offering valuable insights for the development of novel therapeutics targeting cancer metabolism.

Introduction: Targeting Cancer Metabolism with GOT1 Inhibitors

Pancreatic ductal adenocarcinoma (PDAC) and other aggressive cancers exhibit a reprogrammed metabolism to sustain their rapid growth and combat oxidative stress.[1][2] A key enzyme in this altered metabolic network is aspartate aminotransferase 1 (GOT1), which plays a crucial role in maintaining redox homeostasis.[1][3] Consequently, inhibiting GOT1 has emerged as a promising therapeutic strategy.

Through a high-throughput screening of approximately 800,000 molecules, this compound (4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide) was identified as a novel inhibitor of GOT1.[2][4] Subsequent medicinal chemistry efforts have focused on optimizing this scaffold to improve potency and drug-like properties, leading to the development of several analogs. This guide explores the SAR of these analogs, providing a comprehensive overview for researchers in the field.

Mechanism of Action of this compound and its Analogs

This compound and its analogs exert their therapeutic effect by inhibiting GOT1, a pyridoxal 5-phosphate (PLP)-dependent enzyme.[1] In silico docking studies suggest that these inhibitors act competitively, binding to the PLP cofactor site of GOT1.[1][3] While this compound shows inhibitory activity against the cytosolic isoform GOT1, it also demonstrates some activity against the mitochondrial isoform, GOT2, indicating a somewhat promiscuous inhibitory profile.[1] At higher concentrations, pleiotropic effects against other transaminases or PLP-dependent enzymes may occur.[1]

The inhibition of GOT1 disrupts the metabolic pathway that allows pancreatic cancer cells to utilize glutamine for redox balance, ultimately leading to increased reactive oxygen species and reduced cell viability.

Signaling Pathway

GOT1_Pathway cluster_cytosol Cytosol Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG Transamination Aspartate Aspartate Oxaloacetate Oxaloacetate Aspartate->Oxaloacetate Malate Malate Oxaloacetate->Malate MDH1 Pyruvate Pyruvate Malate->Pyruvate ME1 Lactate Lactate Pyruvate->Lactate NADPH NADPH NADP NADP+ NADP->NADPH ME1 GOT1 GOT1 MDH1 MDH1 ME1 ME1 iGOT1_01 This compound & Analogs iGOT1_01->GOT1

Caption: The metabolic pathway regulated by GOT1 in the cytosol of cancer cells.

Structure-Activity Relationship of this compound Analogs

Medicinal chemistry optimization of the initial hit, this compound, has led to the identification of analogs with significantly improved potency.[2] A key finding from these studies was the discovery of a tryptamine-based series of GOT1 inhibitors, representing a new chemical scaffold for further development.[2]

Quantitative Data Summary

The inhibitory activities of this compound and its analogs were evaluated using two primary enzymatic assays: a GOT1/GLOX/HRP coupled assay and a more specific GOT1/MDH1 coupled assay. The IC50 values obtained from these assays are summarized in the table below.

Compound IDModifications from this compoundGOT1/GLOX/HRP IC50 (µM)GOT1/MDH1 IC50 (µM)
This compound -11.3[1][4]84.6[1]
iGOT1-790-5 Structure not publicly availableData not availableModestly more potent than this compound[1]
Analog XDescription of modificationValueValue
Analog YDescription of modificationValueValue
Analog ZDescription of modificationValueValue

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.

GOT1 Enzymatic Assays

Two distinct coupled enzymatic assays were employed to determine the inhibitory potency of the compounds.

This assay couples the production of glutamate by GOT1 to the activity of glutamate oxidase (GLOX) and horseradish peroxidase (HRP).

  • Principle: GOT1 catalyzes the conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate. GLOX then oxidizes glutamate, producing H2O2, which is used by HRP to oxidize a substrate, resulting in a detectable signal.

  • Protocol:

    • Add test compounds to a multi-well plate.

    • Add a solution containing GOT1, aspartate, and α-ketoglutarate.

    • Incubate to allow for the enzymatic reaction.

    • Add a detection reagent containing GLOX, HRP, and a suitable substrate.

    • Measure the signal (e.g., fluorescence or absorbance) to determine GOT1 activity.

This assay provides a more direct measure of GOT1 activity by coupling the production of oxaloacetate to the activity of malate dehydrogenase 1 (MDH1).[1]

  • Principle: The oxaloacetate produced by GOT1 is reduced to malate by MDH1, a process that involves the oxidation of NADH to NAD+. The decrease in NADH fluorescence is monitored to quantify GOT1 activity.[1]

  • Protocol:

    • In a multi-well plate, combine test compounds with GOT1, aspartate, and α-ketoglutarate.

    • Initiate the reaction by adding a solution containing MDH1 and NADH.

    • Monitor the decrease in NADH fluorescence (excitation ~350 nm, emission ~460 nm) over time.[1]

assay_workflow cluster_glox GOT1/GLOX/HRP Assay cluster_mdh GOT1/MDH1 Assay g1 GOT1 Reaction: Asp + α-KG -> OAA + Glu g2 GLOX Reaction: Glu -> H2O2 g1->g2 g3 HRP Reaction: H2O2 + Substrate -> Signal g2->g3 m1 GOT1 Reaction: Asp + α-KG -> OAA + Glu m2 MDH1 Reaction: OAA + NADH -> Malate + NAD+ m1->m2 m3 Detection: Decrease in NADH Fluorescence m2->m3

References

iGOT1-01: A Potent Inhibitor of Glutamate Oxaloacetate Transaminase 1 for Pancreatic Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate oxaloacetate transaminase 1 (GOT1), a key enzyme in amino acid metabolism, has emerged as a critical regulator of redox homeostasis in pancreatic ductal adenocarcinoma (PDAC). PDAC cells exhibit a unique metabolic dependency on a non-canonical glutamine pathway that is orchestrated by oncogenic KRAS and relies on GOT1 to support proliferation and mitigate oxidative stress. This dependency presents a therapeutic vulnerability. iGOT1-01 is a small molecule inhibitor of GOT1 that has demonstrated anti-cancer activity by targeting this metabolic pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways to facilitate further research and drug development efforts.

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its late diagnosis and resistance to conventional therapies. A growing body of evidence highlights the profound metabolic reprogramming that occurs in PDAC to sustain rapid proliferation and survive in a harsh tumor microenvironment. One of the hallmark metabolic alterations in PDAC is a reliance on glutamine metabolism to maintain redox balance and provide essential biosynthetic precursors.[1][2][3][4]

GOT1, a pyridoxal 5-phosphate (PLP) dependent enzyme, plays a pivotal role in this altered metabolism.[1][3] It catalyzes the reversible transamination of aspartate and α-ketoglutarate to oxaloacetate and glutamate. In PDAC, this reaction is a key step in a pathway that converts glutamine-derived aspartate into intermediates that can generate NADPH, a critical reducing equivalent for antioxidant defense.[4] Knockdown of GOT1 has been shown to inhibit PDAC growth in vitro and in vivo, validating it as a promising therapeutic target.[1] this compound has been identified as a potent inhibitor of GOT1, exhibiting anti-cancer properties.[1][5][6]

Mechanism of Action

This compound functions as a competitive inhibitor of GOT1.[5] In silico docking analyses and subsequent biochemical studies have suggested that this compound competes with the pyridoxal 5-phosphate (PLP) cofactor for binding to the active site of the GOT1 enzyme.[5] By occupying the PLP binding site, this compound prevents the catalytic activity of GOT1, thereby disrupting the downstream metabolic pathways that are dependent on its function. This disruption of redox homeostasis is believed to be the primary mechanism behind its anti-cancer effects in GOT1-dependent cancers like PDAC.

Quantitative Data

The inhibitory activity and pharmacokinetic properties of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeIC50 (μM)
GOT1/GLOX/HRP Assay11.3[5][6]
MDH Coupled GOT1 Enzymatic Assay85[5][6]
GOT1/MDH1 Assay84.6[1][5]

Note: this compound showed no inhibitory activity against MDH1 alone at a concentration of 100 μM.[1][5]

Table 2: In Vivo Pharmacokinetic Profile of this compound (Oral Administration)

ParameterValue
Dose20 mg/kg[5]
Half-life (t1/2)0.7 hours[1][5]
Maximum Concentration (Cmax)4133 ng/mL[1][5]
Area Under the Curve (AUC0-24h)11734 h*ng/mL[1][5]

Signaling and Metabolic Pathways

The following diagrams illustrate the central role of GOT1 in pancreatic cancer metabolism and the proposed mechanism of action for this compound.

GOT1_Signaling_Pathway cluster_0 Cytosol cluster_1 Mitochondria Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG Aspartate Aspartate Oxaloacetate Oxaloacetate Aspartate->Oxaloacetate GOT1 Malate Malate Oxaloacetate->Malate MDH1 Pyruvate Pyruvate Malate->Pyruvate ME1 NADPH NADPH Pyruvate->NADPH Redox_Balance Redox Balance (Antioxidant Defense) NADPH->Redox_Balance GOT1 GOT1 MDH1 MDH1 ME1 ME1 iGOT1_01 This compound iGOT1_01->GOT1 Glutamine_m Glutamine Glutamine_m->Glutamine Glutamate_m Glutamate Glutamine_m->Glutamate_m Aspartate_m Aspartate Glutamate_m->Aspartate_m TCA_Cycle TCA Cycle Glutamate_m->TCA_Cycle Aspartate_m->Aspartate

GOT1 Metabolic Pathway in Pancreatic Cancer.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzyme_Assay Enzymatic Assays (GOT1/GLOX/HRP, GOT1/MDH1) Cell_Viability Cell Viability Assays (PaTu8902, DLD1 cells) Enzyme_Assay->Cell_Viability Determine IC50 Metabolomics Metabolomic Analysis ([13C]Glutamine Tracing) Cell_Viability->Metabolomics Confirm Cellular Activity PK_Studies Pharmacokinetic Studies (Oral Dosing) Efficacy_Studies Efficacy Studies (Xenograft Models) PK_Studies->Efficacy_Studies Inform Dosing Regimen iGOT1_01 This compound iGOT1_01->Enzyme_Assay iGOT1_01->Cell_Viability iGOT1_01->PK_Studies

References

understanding the role of iGOT1-01 in cellular redox homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of iGOT1-01 in Cellular Redox Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular redox homeostasis is a critical process for normal cell function and survival, and its dysregulation is a hallmark of various diseases, including cancer. Cancer cells, particularly those with mutations in the KRAS oncogene like pancreatic ductal adenocarcinoma (PDAC), exhibit a reprogrammed metabolism to meet the high demands for growth and proliferation while combating increased oxidative stress. A key enzyme in this metabolic rewiring is the cytosolic aspartate aminotransferase, GOT1 (glutamate oxaloacetate transaminase 1). GOT1 plays a pivotal role in a metabolic pathway that supports the production of NADPH, a crucial reducing equivalent for antioxidant defense. The small molecule this compound has been identified as an inhibitor of GOT1, making it a valuable tool for studying the role of this enzyme in cancer metabolism and a potential starting point for the development of novel therapeutics targeting redox balance in cancer.[1][2][3] This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the associated cellular pathways and experimental workflows.

The GOT1-Dependent Pathway for Redox Homeostasis

In KRAS-mutant pancreatic cancer cells, a non-canonical glutamine metabolic pathway is engaged to maintain redox balance.[4][5] This pathway, initiated by the uptake of glutamine, ultimately leads to the production of NADPH. GOT1 is a central enzyme in this pathway, catalyzing the conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate in the cytoplasm.[5] The oxaloacetate is then converted to malate by malate dehydrogenase 1 (MDH1), and subsequently, malic enzyme 1 (ME1) catalyzes the conversion of malate to pyruvate, which is coupled with the reduction of NADP+ to NADPH.[5] This NADPH is essential for the regeneration of reduced glutathione (GSH) from its oxidized form (GSSG), a primary mechanism for detoxifying reactive oxygen species (ROS).

dot

GOT1_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Glutamine Glutamine Glutamine_m Glutamine Glutamine->Glutamine_m Transport Glutamate_c Glutamate Aspartate_c Aspartate Oxaloacetate_c Oxaloacetate GOT1 GOT1 Aspartate_c->GOT1 Malate Malate MDH1 MDH1 Oxaloacetate_c->MDH1 ME1 ME1 Malate->ME1 Pyruvate Pyruvate alpha_KG_c α-Ketoglutarate alpha_KG_c->GOT1 GOT1->Glutamate_c GOT1->Oxaloacetate_c MDH1->Malate ME1->Pyruvate NADPH NADPH ME1->NADPH GPx GPx NADPH->GPx NADP NADP+ NADP->ME1 ROS ROS ROS->GPx GSH GSH GSH->GPx GSSG GSSG GPx->GSSG Glutamate_m Glutamate Glutamine_m->Glutamate_m Aspartate_m Aspartate GOT2 GOT2 Glutamate_m->GOT2 Aspartate_m->Aspartate_c Transport GOT2->Aspartate_m KRAS Mutant KRAS KRAS->GOT1 Upregulates iGOT1_01 This compound iGOT1_01->GOT1 Inhibits

Caption: GOT1-dependent metabolic pathway for redox homeostasis in cancer cells.

This compound: A Small Molecule Inhibitor of GOT1

This compound was identified through a high-throughput screen as an inhibitor of GOT1.[3] Structurally, it is a urea-based compound. In silico docking studies suggest that this compound competes for binding to the pyridoxal 5-phosphate (PLP) cofactor site of GOT1.[1][6] Further studies have indicated that this compound also exhibits inhibitory activity against the mitochondrial isoform of aspartate aminotransferase, GOT2.[6] This dual inhibition is noteworthy as both enzymes are involved in glutamine metabolism.

Quantitative Data on this compound Activity

The inhibitory activity of this compound against GOT1 has been quantified using various enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Additionally, the effects of this compound on cancer cell viability have been assessed.

Assay Description This compound IC50 (µM) Reference
GOT1/GLOX/HRP AssayA coupled enzymatic assay where GOT1 activity is linked to the production of a fluorescent product.11.3[7]
GOT1/MDH1 AssayAn orthogonal coupled enzymatic assay where GOT1 activity is measured by the loss of NADH fluorescence.84.6 - 85[6][7]
Cell Line Assay Treatment Duration Effect Reference
PaTu8902 (Pancreatic Cancer)CellTiter-Glo, Alamar Blue3 hoursLittle to no toxicity observed at concentrations up to 200 µM.[6]
DLD1 (Colon Cancer)CellTiter-Glo, Alamar Blue3 hoursLittle to no toxicity observed at concentrations up to 200 µM.[6]
PaTu8902 (Pancreatic Cancer)[¹³C]glutamine tracing metabolomics3 hoursDose-dependent decrease in aspartate isotopologues.[6]

Experimental Protocols

GOT1/MDH1-Coupled Enzymatic Assay

This assay is a common method to confirm GOT1 inhibitory activity.

Principle: The activity of GOT1 is coupled to that of malate dehydrogenase 1 (MDH1). GOT1 produces oxaloacetate, which is then used by MDH1 to oxidize NADH to NAD+. The decrease in NADH fluorescence is proportional to GOT1 activity.[6]

Materials:

  • Recombinant GOT1 protein

  • This compound or other test compounds

  • Aspartate

  • α-ketoglutarate (αKG)

  • Malate dehydrogenase 1 (MDH1)

  • NADH

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 100 mM KCl, 1 mM DTT, 0.1% Triton X-100)

  • 96-well microplate (black, clear bottom)

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, 4 mM aspartate, 0.5 mM α-ketoglutarate, 0.3 µg/mL MDH1, and 250 µM NADH.

  • Add varying concentrations of this compound to the wells of the microplate.

  • Initiate the reaction by adding recombinant GOT1 protein to the wells.

  • Incubate the plate at 37°C.

  • Measure the decrease in NADH fluorescence over time using a plate reader with excitation at ~350 nm and emission at ~460 nm.[6]

  • Calculate the rate of reaction and determine the IC50 value of this compound.

Cell-Based [¹³C]Glutamine Tracing Metabolomics

This technique is used to assess the impact of this compound on cellular metabolism.

Principle: Cells are cultured in a medium containing a stable isotope-labeled nutrient, in this case, [¹³C]glutamine. The incorporation of the ¹³C label into downstream metabolites is then traced using mass spectrometry. Inhibition of GOT1 is expected to cause a decrease in the levels of ¹³C-labeled aspartate.[6]

Materials:

  • Pancreatic cancer cells (e.g., PaTu8902)

  • Cell culture medium

  • [U-¹³C₅]glutamine

  • This compound

  • Extraction solvent (e.g., 80% methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Culture pancreatic cancer cells to the desired confluency.

  • Replace the standard culture medium with a medium containing [U-¹³C₅]glutamine.

  • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 3 hours).[6]

  • After treatment, aspirate the medium and wash the cells with ice-cold saline.

  • Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

  • Collect the cell extracts and centrifuge to pellet any debris.

  • Analyze the supernatant containing the metabolites using an LC-MS system.

  • Identify and quantify the isotopologues of aspartate and other relevant metabolites.

Experimental_Workflow Hits Hits Secondary_Assay Secondary_Assay Hits->Secondary_Assay Validation Confirmed_Hits Confirmed_Hits Cell_Culture Cell_Culture Confirmed_Hits->Cell_Culture Characterization

References

Preliminary Investigation of iGOT1-01 Anticancer Activity: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigations into the anticancer activity of iGOT1-01, a potent inhibitor of aspartate aminotransferase 1 (GOT1). The document outlines the mechanism of action, summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Pancreatic cancer cells exhibit altered metabolic pathways to support their growth and resist oxidative stress.[1] One such critical enzyme is aspartate aminotransferase 1 (GOT1), also known as glutamate oxaloacetate transaminase 1, which plays a pivotal role in maintaining redox homeostasis in cancer cells.[2][3] Specifically, in pancreatic ductal adenocarcinoma (PDAC), there is a dependency on a metabolic pathway involving GOT1 to sustain proliferation.[4][5] Consequently, small molecule inhibitors targeting GOT1, such as this compound, represent a promising therapeutic strategy for this aggressive cancer.[2][6] this compound has been identified as a potent inhibitor of GOT1 with demonstrated anti-cancer activity.[4][5]

Mechanism of Action

This compound functions as a competitive inhibitor at the pyridoxal 5-phosphate (PLP) cofactor binding site of the GOT1 enzyme.[1][2] By blocking this site, this compound disrupts the transamination reactions catalyzed by GOT1, which are crucial for the malate-aspartate shuttle.[7] This inhibition leads to a disruption in the cellular redox balance and impedes the synthesis of essential biomolecules necessary for the rapid proliferation of cancer cells, ultimately making them more susceptible to apoptosis.[7] In silico docking analyses and mutational studies have provided evidence for this binding mechanism.[1][2] While this compound shows potent inhibition of GOT1, it has also been observed to have some inhibitory activity against GOT2, the mitochondrial isoform of the enzyme.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeTargetIC50 Value (μM)
MDH coupled GOT1 enzymatic assayGOT185
GOT1/GLOX/HRP assayGOT111.3
GOT1/MDH1 assayGOT184.6
MDH1 aloneMDH1> 100

[4][8][9]

Table 2: Pharmacokinetic Properties of this compound

ParameterValue
Half-life (t1/2)0.7 hours
Cmax4133 ng/mL
AUC(0-24 hours)11734 hour•ng/mL

[4][8]

Table 3: Cell Viability in Cancer Cell Lines (3-hour treatment)

Cell LineCancer TypeConcentration (μM)Cell Viability ReadoutResult
PaTu8902Pancreatic200Cell Titer GloLittle to no toxicity
PaTu8902Pancreatic200Alamar BlueLittle to no toxicity
DLD1Colon200Cell Titer GloLittle to no toxicity
DLD1Colon200Alamar BlueLittle to no toxicity

[1][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

4.1. GOT1 Enzymatic Assays

  • GOT1/MDH1 Coupled Assay: This assay measures GOT1 activity by coupling its reaction with malate dehydrogenase 1 (MDH1).[1] The oxaloacetate produced by GOT1 is used by MDH1 to oxidize NADH to NAD+, resulting in a decrease in NADH fluorescence which is monitored as a readout of GOT1 activity.[1][10]

  • GOT1/GLOX/HRP Coupled Assay: In this method, the glutamate produced from the GOT1 reaction serves as a substrate for glutamate oxidase (GLOX), which generates hydrogen peroxide (H2O2).[10] Horseradish peroxidase (HRP) then uses H2O2 to oxidize a fluorogenic substrate, and the resulting increase in fluorescence is measured to determine GOT1 activity.[10]

4.2. Cell Viability Assays

  • Acute Toxicity Assay: PaTu8902 pancreatic and DLD1 colon cancer cells were plated in 96-well plates.[1] The cells were then treated with this compound at various concentrations (ranging from 3.125 to 200 μM) for 3 hours.[1][8] After the treatment period, the drug-containing medium was replaced with fresh medium, and cell viability was assessed using either the Cell Titer Glo or Alamar Blue assay.[1]

4.3. Metabolomics Analysis

  • [13C]Glutamine Tracing: To assess the impact of this compound on cellular metabolism, [13C]glutamine tracing was performed in PaTu8902 cells.[1] Cells were treated with this compound for 3 hours, and changes in the levels of glutamine-derived metabolites were measured using mass spectrometry.[1] This technique allows for the tracking of carbon atoms from glutamine as they are incorporated into other molecules, providing insight into the activity of metabolic pathways.[1]

Visualizations

5.1. Signaling Pathway

Caption: GOT1's role in the non-canonical glutamine metabolic pathway.

5.2. Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis cluster_data Data Analysis Enzyme_Assay GOT1 Enzymatic Assays (MDH1 & GLOX coupled) Determine_IC50 Determine IC50 Values Enzyme_Assay->Determine_IC50 Cell_Culture Culture Cancer Cells (PaTu8902, DLD1) Treatment Treat with this compound Cell_Culture->Treatment Viability_Assay Cell Viability Assays (Cell Titer Glo, Alamar Blue) Treatment->Viability_Assay Metabolomics Metabolomics ([13C]Glutamine Tracing) Treatment->Metabolomics Analyze_Viability Analyze Cell Viability Data Viability_Assay->Analyze_Viability Analyze_Metabolites Analyze Metabolite Levels Metabolomics->Analyze_Metabolites

Caption: Workflow for evaluating the anticancer activity of this compound.

References

iGOT1-01: A Technical Guide to Target Engagement and Binding Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target engagement and binding site of iGOT1-01, a small molecule inhibitor of aspartate aminotransferase 1 (GOT1). The information presented is collated from published research to facilitate further investigation and drug development efforts targeting metabolic pathways in cancer.

Core Target and Mechanism of Action

This compound has been identified as a potent inhibitor of aspartate aminotransferase 1 (GOT1) , also known as glutamate oxaloacetate transaminase 1.[1][2][3] GOT1 is a critical enzyme in cellular metabolism, playing a key role in amino acid metabolism and maintaining redox homeostasis, particularly in pancreatic cancer cells.[2][4][5] The mechanism of action of this compound is believed to be through competitive inhibition at the pyridoxal 5-phosphate (PLP) cofactor binding site of GOT1.[4][5] This hypothesis is supported by in silico docking analyses and mutational studies of the enzyme.[4][5]

While this compound effectively inhibits GOT1, it also exhibits a promiscuous inhibitory profile , demonstrating activity against the mitochondrial isoform, GOT2.[4] This lack of isoform selectivity is an important consideration for its therapeutic application.

Quantitative Analysis of Target Engagement

The inhibitory activity of this compound has been quantified using various enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Assay Type Target(s) IC50 (μM) Reference
GOT1/GLOX/HRP Coupled AssayGOT1, GLOX11.3[1][2][4]
GOT1/MDH1 Coupled AssayGOT184.6[1][2][4]
MDH1 Activity AssayMDH1>100[4]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are outlined below.

GOT1/GLOX/HRP Coupled Enzymatic Assay

This high-throughput screening assay couples the activity of GOT1 to that of glutamate oxidase (GLOX) and horseradish peroxidase (HRP).

  • Principle: GOT1 catalyzes the conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate. GLOX then oxidizes glutamate, producing α-ketoglutarate, ammonia, and hydrogen peroxide. HRP, in the presence of a suitable substrate (e.g., Amplex Red), uses the hydrogen peroxide to generate a fluorescent signal. Inhibition of GOT1 leads to a decrease in this signal.

  • Protocol:

    • Prepare a reaction mixture containing GOT1, aspartate, and α-ketoglutarate.

    • Add this compound at varying concentrations.

    • Initiate the reaction and incubate.

    • Add the GLOX/HRP/Amplex Red detection reagent.

    • Measure the fluorescence to determine the rate of reaction and calculate the IC50 value.

GOT1/MDH1 Coupled Enzymatic Assay

This assay provides a more direct measurement of GOT1 activity by coupling it to malate dehydrogenase 1 (MDH1).[4]

  • Principle: The oxaloacetate produced by GOT1 is used by MDH1 to oxidize NADH to NAD+.[4] The decrease in NADH fluorescence is monitored as a measure of GOT1 activity.[4]

  • Protocol:

    • Prepare a reaction buffer containing GOT1, aspartate, α-ketoglutarate, NADH, and MDH1.[4]

    • Add this compound at various concentrations.

    • Monitor the decrease in NADH fluorescence (excitation ~350 nm, emission ~460 nm) over time.[4]

    • Calculate the initial reaction velocities and determine the IC50 value.

In Silico Docking Analysis

Computational docking studies were performed to predict the binding mode of this compound analogues to the GOT1 protein.

  • Principle: Molecular docking algorithms are used to predict the preferred orientation of a ligand when bound to a receptor of known three-dimensional structure. The results provide insights into the binding energy and key interactions.

  • Protocol:

    • Obtain the crystal structure of human GOT1.

    • Prepare the protein structure for docking (e.g., adding hydrogens, assigning charges).

    • Generate a 3D conformer of the this compound analogue.

    • Define the binding site, in this case, the PLP cofactor site.

    • Run the docking simulation using appropriate software.

    • Analyze the resulting poses and docking scores to predict the binding mode.

Visualizations

Signaling Pathway of GOT1 in Pancreatic Cancer Metabolism

GOT1_Metabolic_Pathway GOT1's Role in Pancreatic Cancer Metabolism cluster_TCA TCA Cycle Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate alpha_KG alpha-Ketoglutarate Glutamate->alpha_KG GLS Oxaloacetate Oxaloacetate alpha_KG->Oxaloacetate GOT1 Aspartate Aspartate Malate Malate Oxaloacetate->Malate MDH1 Pyruvate Pyruvate Malate->Pyruvate Malic Enzyme NADPH NADPH Pyruvate->NADPH Redox Redox Balance (ROS Mitigation) NADPH->Redox iGOT1_01 This compound iGOT1_01->alpha_KG Inhibits

Caption: Role of GOT1 in a metabolic pathway in pancreatic cancer cells.

Experimental Workflow for this compound Inhibition Assay (GOT1/MDH1)

GOT1_MDH1_Workflow Workflow for GOT1/MDH1 Coupled Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - GOT1 Enzyme - Substrates (Asp, a-KG) - MDH1 Enzyme - NADH Mix Combine Reagents and Inhibitor in Assay Plate Reagents->Mix Inhibitor Prepare this compound Serial Dilutions Inhibitor->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Measure Measure NADH Fluorescence (Ex: 350nm, Em: 460nm) Incubate->Measure Calculate Calculate Initial Reaction Rates Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Experimental workflow for the GOT1/MDH1 coupled assay.

Binding Site and Interactions

Conclusion

This compound is a valuable research tool for studying the role of GOT1 in cancer metabolism. It demonstrates potent inhibition of GOT1, likely through competitive binding at the PLP cofactor site. However, its promiscuity towards GOT2 highlights the need for further medicinal chemistry efforts to improve isoform selectivity for potential therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for researchers working with this compound and similar molecules targeting aspartate aminotransferase enzymes.

References

The Impact of iGOT1-01 on Amino Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

iGOT1-01 is a small molecule inhibitor of Glutamate-Oxaloacetate Transaminase 1 (GOT1), a critical enzyme in amino acid metabolism and cellular redox homeostasis. Primarily investigated for its potential as an anti-cancer agent, particularly in pancreatic ductal adenocarcinoma (PDAC), this compound disrupts key metabolic pathways that cancer cells rely on for proliferation and survival. This technical guide provides an in-depth exploration of the effects of this compound on amino acid metabolism, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Introduction to GOT1 and the Role of this compound

Glutamate-Oxaloacetate Transaminase 1 (GOT1), a cytosolic enzyme, plays a pivotal role in the malate-aspartate shuttle and non-canonical glutamine metabolism.[1][2] It catalyzes the reversible transamination of aspartate and α-ketoglutarate to oxaloacetate and glutamate.[2] In certain cancers, such as PDAC, there is a heightened dependency on GOT1-mediated pathways to maintain redox balance through the production of NADPH and to support the synthesis of essential biomolecules.[3]

This compound has been identified as a potent inhibitor of GOT1, demonstrating anti-cancer activity by disrupting these vital metabolic processes.[3][4] Its mechanism of action is believed to involve competition with the pyridoxal 5'-phosphate (PLP) cofactor at the active site of the enzyme.[5] By inhibiting GOT1, this compound induces metabolic stress, leading to an imbalance in amino acid pools and an increase in reactive oxygen species (ROS), which can ultimately trigger cell death.

Quantitative Effects of this compound

The inhibitory activity of this compound has been quantified in various enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) values highlight its potency, which can vary depending on the assay system.

Table 1: In Vitro Inhibitory Activity of this compound
Assay TypeTargetIC50 (μM)Reference
GOT1/GLOX/HRP coupled assayGOT111.3[5][6]
MDH coupled GOT1 enzymatic assayGOT185[4][6]
GOT1/MDH1 assayGOT184.6[4][5]

Treatment of cancer cell lines with this compound has shown little to no acute toxicity at concentrations up to 200 μM over a 3-hour period.[5] However, its impact on cellular metabolism is significant, as demonstrated by mass spectrometry-based metabolomics.

Table 2: Effects of this compound on Pancreatic Cancer Cell Metabolism

A study using [¹³C]glutamine tracing in PaTu8902 pancreatic cancer cells treated with 200 μM this compound for 3 hours revealed significant alterations in the levels of key metabolites.[5] The following table summarizes the observed changes in aspartate isotopologues, indicating a disruption of glutamine metabolism.

MetaboliteFold Change (vs. Vehicle)p-valueReference
Aspartate (M+4)Decreased< 0.001[5]
Aspartate (M+3)Decreased< 0.001[5]
Aspartate (M+2)Decreased< 0.001[5]
Aspartate (M+1)Decreased< 0.001[5]

These findings are consistent with the inhibition of GOT1, which is downstream of mitochondrial GOT2 in the pathway that converts glutamine-derived carbon into aspartate.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

GOT1/MDH1 Coupled Enzymatic Assay

This assay measures the enzymatic activity of GOT1 by coupling the production of oxaloacetate to the malate dehydrogenase (MDH1)-mediated oxidation of NADH.

Materials:

  • Recombinant human GOT1 protein

  • This compound

  • α-ketoglutarate

  • Aspartate

  • NADH

  • Malate Dehydrogenase 1 (MDH1)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.4, 100 mM KCl)

  • 96-well microplate

  • Plate reader capable of measuring fluorescence (Excitation: 350 nm, Emission: 460 nm)

Procedure:

  • Prepare a reaction mixture containing assay buffer, α-ketoglutarate, aspartate, and NADH.

  • Add MDH1 to the reaction mixture.

  • Dispense the reaction mixture into the wells of a 96-well plate.

  • Add varying concentrations of this compound or vehicle control to the wells.

  • Initiate the reaction by adding recombinant GOT1 protein to each well.

  • Immediately place the plate in the plate reader and monitor the decrease in NADH fluorescence over time.

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations.

Cell Viability Assay (Alamar Blue)

This assay assesses the impact of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

  • Pancreatic (e.g., PaTu8902) or colon (e.g., DLD1) cancer cells

  • Complete cell culture medium

  • This compound

  • Alamar Blue reagent

  • 96-well cell culture plates

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 3 hours).[5]

  • Remove the drug-containing medium and wash the cells with fresh medium.

  • Add fresh medium containing Alamar Blue reagent to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 2-4 hours), protected from light.

  • Measure the fluorescence at the appropriate wavelengths.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Mass Spectrometry-Based Metabolomics with [¹³C]Glutamine Tracing

This method allows for the quantitative analysis of metabolic flux and the identification of metabolites affected by this compound.

Materials:

  • Cancer cell lines

  • Culture medium containing [U-¹³C]-glutamine

  • This compound

  • Methanol, water, and chloroform (for extraction)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Culture cells in the presence of [U-¹³C]-glutamine to label the intracellular metabolite pools.

  • Treat the cells with this compound or vehicle control for a specified time (e.g., 3 hours).[5]

  • Aspirate the medium and quench the metabolism by adding ice-cold methanol.

  • Scrape the cells and collect them.

  • Perform a liquid-liquid extraction using a methanol/water/chloroform mixture to separate the polar metabolites.

  • Dry the polar metabolite fraction and resuspend it in a suitable solvent for LC-MS analysis.

  • Inject the samples into the LC-MS system.

    • Liquid Chromatography: Separate the metabolites using a suitable column (e.g., a HILIC column) and a gradient of mobile phases.

    • Mass Spectrometry: Analyze the eluting metabolites using a high-resolution mass spectrometer to determine their mass-to-charge ratio and isotopic labeling patterns.

  • Process the data to identify and quantify the levels of different isotopologues of key metabolites, such as aspartate.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key pathways and workflows discussed in this guide.

GOT1_Metabolic_Pathway cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Glutamine_m Glutamine Glutamate_m Glutamate Glutamine_m->Glutamate_m GLS aKG_m α-Ketoglutarate Glutamate_m->aKG_m GDH Aspartate_m Aspartate Glutamate_m->Aspartate_m GOT2 Aspartate_c Aspartate Aspartate_m->Aspartate_c Transporter GOT2 GOT2 Oxaloacetate Oxaloacetate Aspartate_c->Oxaloacetate GOT1 Malate Malate Oxaloacetate->Malate MDH1 Pyruvate Pyruvate Malate->Pyruvate ME1 Glutamate_c Glutamate Glutamate_c->Glutamate_m Transporter aKG_c α-Ketoglutarate aKG_c->aKG_m Transporter aKG_c->Glutamate_c GOT1 GOT1 GOT1 MDH1 MDH1 ME1 ME1 iGOT1_01 This compound iGOT1_01->GOT1 NADPH NADPH NADP NADP+ NADP->NADPH ME1

Caption: Non-canonical glutamine metabolism pathway involving GOT1.

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Assays Downstream Assays cluster_Data Data Analysis start Seed Cancer Cells treatment Treat with this compound start->treatment viability Cell Viability Assay treatment->viability enzyme Enzyme Activity Assay treatment->enzyme metabolomics Metabolomics Analysis treatment->metabolomics viability_data Calculate % Viability viability->viability_data enzyme_data Determine IC50 enzyme->enzyme_data metabolomics_data Quantify Metabolite Levels metabolomics->metabolomics_data

Caption: General experimental workflow for studying this compound effects.

Logical_Relationship iGOT1_01 This compound GOT1_inhibition GOT1 Inhibition iGOT1_01->GOT1_inhibition Asp_accum Aspartate Accumulation (Upstream) GOT1_inhibition->Asp_accum OAA_dep Oxaloacetate Depletion (Downstream) GOT1_inhibition->OAA_dep NADPH_dep NADPH Depletion OAA_dep->NADPH_dep ROS_inc Increased ROS NADPH_dep->ROS_inc Cell_death Cancer Cell Death ROS_inc->Cell_death

Caption: Logical flow of the consequences of GOT1 inhibition by this compound.

Conclusion

This compound is a valuable research tool for probing the metabolic dependencies of cancer cells, particularly their reliance on amino acid metabolism for redox balance and proliferation. The inhibition of GOT1 by this compound leads to a cascade of metabolic perturbations, including the disruption of the malate-aspartate shuttle and non-canonical glutamine metabolism, ultimately resulting in increased oxidative stress and reduced cancer cell viability. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting GOT1 and to explore the broader implications of this compound in the study of cancer metabolism.

References

The Role of iGOT1-01 in Glutamine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research surrounding iGOT1-01, a small molecule inhibitor of Glutamate-Oxaloacetate Transaminase 1 (GOT1), and its impact on glutamine metabolism, particularly in the context of cancer. This document outlines the mechanism of action of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated metabolic pathways and experimental workflows.

Introduction to GOT1 and Its Role in Cancer Metabolism

Glutamate-Oxaloacetate Transaminase 1 (GOT1), a cytoplasmic enzyme, plays a crucial role in amino acid metabolism, the malate-aspartate shuttle, and the tricarboxylic acid (TCA) cycle.[1] In certain cancers, such as Pancreatic Ductal Adenocarcinoma (PDAC), there is a metabolic reprogramming where cells become dependent on a non-canonical glutamine metabolism pathway to maintain redox homeostasis and support proliferation.[2][3] This pathway, driven by GOT1, is essential for the production of NADPH, which helps to counteract oxidative stress.[4][5] The dependence of these cancer cells on GOT1 makes it an attractive therapeutic target.[6][7]

This compound was identified through a high-throughput screen as an inhibitor of GOT1.[6] Its study provides valuable insights into targeting metabolic vulnerabilities in cancer.

This compound: Mechanism of Action and Biochemical Characterization

This compound functions as an inhibitor of GOT1.[2] In silico docking analyses and subsequent mutational studies suggest that this compound likely competes with the pyridoxal 5'-phosphate (PLP) cofactor for binding to the active site of GOT1.[6][8] However, it's important to note that this compound has shown a promiscuous inhibitory profile in cellular assays, indicating it may have off-target effects.[8] Specifically, studies have shown that this compound also possesses inhibitory activity against the mitochondrial isoform of GOT, GOT2.[8] This dual inhibition is an important consideration when interpreting cellular data.

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for this compound.

Parameter Value Assay Condition Reference
IC5011.3 µMGOT1/GLOX/HRP enzymatic assay[2]
IC5084.6 µMGOT1/MDH1 coupled enzymatic assay[2][8]
IC5085 µMMDH coupled GOT1 enzymatic assay[2]
Table 1: In Vitro Inhibitory Activity of this compound
Parameter Value Reference
Half-life (t1/2)0.7 hours[2]
Maximum Concentration (Cmax)4133 ng/mL[2]
Area Under the Curve (AUC)(0-24 hours)11734 hour•ng/mL[2]
Table 2: Pharmacokinetic Properties of this compound

Impact of this compound on Glutamine Metabolism and Cellular Phenotypes

Treatment of pancreatic cancer cells with this compound leads to significant alterations in glutamine-derived metabolites.[8] Due to its dual inhibitory effect on both GOT1 and GOT2, this compound treatment results in a decrease in all aspartate isotopologues derived from 13C-labeled glutamine.[8] This is in contrast to the specific inhibition of GOT1, which would be expected to cause an accumulation of M+4 aspartate.[8]

The inhibition of this metabolic pathway by this compound has been shown to suppress the growth of pancreatic cancer cells.[8] Interestingly, colon cancer cells (DLD1) have demonstrated greater sensitivity to this compound compared to pancreatic cancer cells (PaTu8902).[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the foundational research of this compound.

GOT1/MDH1 Coupled Enzymatic Assay

This assay measures GOT1 activity by coupling its reaction with malate dehydrogenase 1 (MDH1).

  • Reaction Principle: GOT1 catalyzes the conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate. The oxaloacetate produced is then used by MDH1 to oxidize NADH to NAD+. The decrease in NADH fluorescence is proportional to GOT1 activity.[3][8]

  • Reagents:

    • 100 mM HEPES buffer (pH 8.0)

    • 100 mM KCl

    • 1 mM DTT

    • 0.1% Triton X-100

    • 4 mM Aspartate

    • 0.5 mM α-ketoglutarate

    • 0.25 mM NADH

    • Recombinant GOT1 enzyme

    • Recombinant MDH1 enzyme (0.3 µg/mL)[3]

    • This compound or control compound

  • Procedure:

    • The reaction is performed in a 40 µL volume.

    • All reagents except the substrates are pre-incubated.

    • The reaction is initiated by the addition of aspartate and α-ketoglutarate.

    • The mixture is incubated for 60 minutes at room temperature.

    • The decrease in NADH is monitored by measuring fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 445 nm.[3]

GOT1/GLOX/HRP Coupled Assay

This assay provides an alternative method for measuring GOT1 activity.

  • Reaction Principle: The glutamate produced by the GOT1 reaction serves as a substrate for glutamate oxidase (GLOX), which generates hydrogen peroxide (H2O2). Horseradish peroxidase (HRP) then uses H2O2 to oxidize a fluorogenic substrate, and the resulting fluorescence is measured.[3]

  • Reagents:

    • GOT1 substrates (aspartate and α-ketoglutarate) at Km concentrations (4 mM and 0.5 mM, respectively).[3]

    • GLOX enzyme

    • HRP enzyme

    • Fluorogenic HRP substrate

    • This compound or control compound

  • Procedure:

    • The reaction components are combined.

    • Plates are incubated for 20 minutes at 37°C.

    • Fluorescence is measured at the appropriate excitation and emission wavelengths for the chosen substrate.[3]

Cell Viability Assays

Cell viability in response to this compound treatment has been assessed using two independent methods.[8]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels as an indicator of metabolically active cells.

  • AlamarBlue™ Cell Viability Assay: This assay uses the reducing power of living cells to convert resazurin to the fluorescent resorufin.

[13C]Glutamine Tracing Metabolomics

This technique is used to trace the metabolic fate of glutamine within cells.

  • Procedure:

    • Pancreatic cancer cells (e.g., PaTu8902) are cultured in a medium containing [13C]-labeled glutamine.

    • Cells are treated with varying concentrations of this compound or a vehicle control for a specified time (e.g., 3 hours).[8]

    • Metabolites are extracted from the cells.

    • Mass spectrometry is used to analyze the incorporation of the 13C label into downstream metabolites, such as aspartate isotopologues.[8]

    • Data analysis often involves unsupervised hierarchical clustering to identify widespread metabolic changes.[8]

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound and glutamine metabolism.

GOT1_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria Glutamine Glutamine Glutamate_c Glutamate Glutamine->Glutamate_c aKG_c α-Ketoglutarate Glutamate_c->aKG_c Glutamate_m Glutamate Glutamate_c->Glutamate_m Aspartate_c Aspartate OAA_c Oxaloacetate Aspartate_c->OAA_c OAA_c->Aspartate_c Malate Malate OAA_c->Malate NADH -> NAD+ Pyruvate Pyruvate Malate->Pyruvate NADP+ -> NADPH NADPH NADPH Pyruvate->NADPH GOT1 GOT1 MDH1 MDH1 ME1 ME1 iGOT1_01 This compound iGOT1_01->GOT1 inhibits aKG_m α-Ketoglutarate Glutamate_m->aKG_m Aspartate_m Aspartate aKG_m->Aspartate_m Aspartate_m->Aspartate_c GOT2 GOT2

Figure 1: Non-canonical glutamine metabolism pathway targeted by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays HTS High-Throughput Screen Identification Identification of this compound HTS->Identification Enzymatic_Assays Enzymatic Assays (GOT1/MDH1, GOT1/GLOX) Identification->Enzymatic_Assays IC50 IC50 Determination Enzymatic_Assays->IC50 Cell_Culture Cancer Cell Lines (e.g., PaTu8902, DLD1) Treatment Treatment with this compound Cell_Culture->Treatment Viability Cell Viability Assays (CellTiter-Glo, AlamarBlue) Treatment->Viability Metabolomics [13C]Glutamine Tracing Metabolomics Treatment->Metabolomics Analysis Metabolite Analysis (e.g., Aspartate Isotopologues) Metabolomics->Analysis

References

The Molecular Dance: An In-depth Technical Guide to the Interaction of iGOT1-01 with the Pyridoxal 5-Phosphate (PLP) Cofactor Site of Glutamate Oxaloacetate Transaminase 1 (GOT1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic cancer cells exhibit a strong dependence on the enzyme aspartate aminotransferase 1 (GOT1) for metabolic reprogramming to support growth and manage oxidative stress.[1][2] This reliance has positioned GOT1 as a compelling target for novel therapeutic interventions. A high-throughput screening effort identified iGOT1-01 as a small molecule inhibitor of GOT1.[1][2] This technical guide provides a comprehensive overview of the molecular interactions between this compound and the pyridoxal 5-phosphate (PLP) cofactor binding site of GOT1. Through a synthesis of in silico modeling, biochemical assays, and mutational studies, we elucidate the competitive inhibitory mechanism of this compound and provide detailed experimental protocols for the key methodologies employed in its characterization. This document is intended to serve as a valuable resource for researchers engaged in the study of GOT1 inhibition and the development of novel anticancer therapeutics.

Introduction: GOT1 as a Therapeutic Target

Glutamate oxaloacetate transaminase 1 (GOT1) is a key enzyme in cellular metabolism, catalyzing the reversible transamination of aspartate and α-ketoglutarate to oxaloacetate and glutamate.[3] In pancreatic ductal adenocarcinoma (PDAC), GOT1 plays a critical role in a metabolic pathway that supports redox homeostasis, a crucial element for cancer cell survival and proliferation.[1][2] The inhibition of GOT1 has been shown to impede the growth of pancreatic cancer cells, highlighting its potential as a therapeutic target.[2] this compound emerged from a high-throughput screen as a promising inhibitor of GOT1, demonstrating in vitro activity.[1][2]

This compound and the PLP Cofactor Site: A Competitive Interaction

The catalytic activity of GOT1 is dependent on the cofactor pyridoxal 5'-phosphate (PLP), which is covalently bound to a lysine residue in the active site, forming an internal aldimine.[4][5][6] This cofactor is essential for the enzymatic transfer of amino groups.[7]

In silico docking analyses have been instrumental in predicting the binding mode of this compound and its analogs. These studies suggest that this compound acts as a competitive inhibitor by directly occupying the PLP binding site.[1][2]

Quantitative Analysis of this compound Interaction

The inhibitory potency of this compound has been quantified using multiple enzymatic assays. The differing IC50 values obtained from these assays likely reflect variations in assay conditions and the specific detection methods employed.

Compound Assay Type Parameter Value Reference
This compoundGLOX/HRP-coupled GOT1 assayIC5011.3 µM[1][8][9]
This compoundMDH1-coupled GOT1 assayIC5084.6 µM[1][8]
iGOT1-790-5 (analog)In silico dockingDocking Score-9.6 kcal/mol[1]
Pyridoxal 5'-phosphate (PLP)In silico dockingDocking Score-8.1 kcal/mol[1]

Table 1: Quantitative data for the interaction of this compound and its analog with GOT1.

Structural Insights from Homologous Systems

While efforts to obtain a co-crystal structure of GOT1 with this compound or its analogs were unsuccessful, the crystal structure of GOT1 in complex with another competitive inhibitor, aspulvinone H (AH), provides valuable insights.[1][10] AH also binds to the PLP cofactor site, and its interaction with the active site residues can serve as a model for understanding how this compound might bind. The crystal structure of the GOT1-AH complex has been solved at a resolution of 2.6 Å (PDB ID: 6LIG).[10]

The PLP cofactor itself forms polar contacts with several key residues within the GOT1 active site, including Trp141, Asp223, and Tyr226.[1] In silico models predict that analogs of this compound also form hydrogen bonds with these same residues, further supporting a competitive binding mechanism.[1]

Experimental Methodologies

A variety of experimental techniques have been employed to characterize the interaction between this compound and GOT1. This section provides detailed protocols for the key experiments.

Recombinant GOT1 Expression and Purification

Objective: To produce sufficient quantities of pure, active GOT1 for biochemical and structural studies.

Protocol:

  • Transformation: Transform One Shot™ BL21 (DE3) Star Escherichia coli competent cells with a plasmid containing the human GOT1 gene. Plate the transformed cells on Luria-Bertani (LB) agar plates containing kanamycin (100 µg/mL) and incubate overnight at 37°C.[1]

  • Starter Culture: Inoculate a single colony into 200 mL of Terrific Broth containing 100 µg/mL kanamycin and grow overnight at 37°C with shaking at 160 rpm.[1]

  • Large-Scale Expression: Use the starter culture to inoculate 6 x 1.5 L cultures of Terrific Broth with 100 µg/mL kanamycin. Grow the cultures at 37°C with shaking at 160 rpm until the optical density at 600 nm (OD600) reaches 0.8.[1]

  • Induction: Induce protein expression by adding isopropyl β-d-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. Continue to grow the cultures at 18°C for 24 hours.[11]

  • Cell Harvest and Lysis: Harvest the cells by centrifugation at 15,000 x g for 30 minutes at 4°C.[11] Resuspend the cell pellets in lysis buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 1 mM DTT, 10% glycerol, and 5 µM PLP) and lyse the cells by sonication.[3][11]

  • Purification: Clarify the lysate by centrifugation and purify the recombinant GOT1 using affinity chromatography (e.g., Ni-NTA for His-tagged protein) followed by size-exclusion chromatography to obtain a highly pure protein preparation.[11]

G cluster_expression Protein Expression cluster_purification Protein Purification Transformation Transformation of E. coli Starter_Culture Overnight Starter Culture Transformation->Starter_Culture Inoculate Large_Scale_Culture Large-Scale Culture Growth Starter_Culture->Large_Scale_Culture Inoculate Induction IPTG Induction Large_Scale_Culture->Induction OD600 = 0.8 Harvest Cell Harvest Induction->Harvest 24h at 18°C Lysis Cell Lysis (Sonication) Harvest->Lysis Resuspend Clarification Clarification of Lysate Lysis->Clarification Centrifuge Affinity_Chromatography Affinity Chromatography Clarification->Affinity_Chromatography Load Size_Exclusion Size-Exclusion Chromatography Affinity_Chromatography->Size_Exclusion Elute & Load

Figure 1: Workflow for recombinant GOT1 expression and purification.
GOT1 Enzymatic Activity Assays

Two primary assays have been utilized to measure the enzymatic activity of GOT1 and the inhibitory effect of this compound.

Principle: The oxaloacetate produced by GOT1 is used by malate dehydrogenase 1 (MDH1) to oxidize NADH to NAD+. The decrease in NADH fluorescence or absorbance at 340 nm is monitored to determine GOT1 activity.[1][3]

Protocol:

  • Prepare a reaction mixture in a 96-well plate containing 0.1 mg/mL recombinant GOT1, 1 mM α-ketoglutarate, 1 mM NADH, 4 mM aspartate, and 1 U/mL malate dehydrogenase in an appropriate buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM NaCl).[3][10]

  • To determine the IC50 of this compound, add varying concentrations of the inhibitor to the reaction wells.

  • Initiate the reaction and monitor the decrease in absorbance at 340 nm over time using a plate reader.

  • Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.

Principle: This is a fluorescence-based assay where the glutamate produced by GOT1 is a substrate for glutamate oxidase (GLOX), which in turn generates a product that is detected by horseradish peroxidase (HRP).[1]

Protocol:

  • The specific components and concentrations for this proprietary assay are typically provided in a commercial kit.

  • The general principle involves combining GOT1, its substrates, this compound at various concentrations, and the GLOX/HRP detection system.

  • The fluorescence signal is measured over time to determine the rate of reaction.

  • IC50 values are calculated by plotting the reaction rates against the inhibitor concentrations.

G cluster_mdh1 MDH1-Coupled Assay cluster_glox GLOX/HRP-Coupled Assay GOT1_MDH1 GOT1 Oxaloacetate Oxaloacetate GOT1_MDH1->Oxaloacetate produces MDH1 MDH1 Oxaloacetate->MDH1 substrate for NAD_MDH1 NAD+ MDH1->NAD_MDH1 converts NADH_MDH1 NADH NADH_MDH1->MDH1 GOT1_GLOX GOT1 Glutamate Glutamate GOT1_GLOX->Glutamate produces GLOX GLOX Glutamate->GLOX substrate for HRP HRP GLOX->HRP product activates Fluor_Signal Fluorescent Signal HRP->Fluor_Signal generates

Figure 2: Schematic of GOT1 enzymatic activity assays.
Protein Crystallization and X-ray Diffraction

Objective: To determine the three-dimensional structure of GOT1, ideally in complex with this compound, to visualize the binding interactions at an atomic level.

Protocol:

  • Protein Preparation: Concentrate purified wild-type GOT1 to approximately 16 mg/mL.[1]

  • Crystallization Screening: Perform sparse matrix screening using the sitting drop vapor diffusion method by mixing the protein solution in a 1:1 ratio with the reservoir solution.[1]

  • Optimization: Optimize initial crystallization hits by screening additives. Final optimized conditions for wild-type GOT1 were found to be 25% (w/v) polyethylene glycol 3350, 0.1 M sodium acetate trihydrate (pH 4.5), and 5% Cymal.[1]

  • Co-crystallization/Soaking: For obtaining a protein-ligand complex structure, either co-crystallize GOT1 in the presence of this compound or soak pre-formed apo-GOT1 crystals in a solution containing the inhibitor.[12] Soaking concentrations can range from 0.15 to 0.3 mM for several hours to days.[1]

  • Cryoprotection and Data Collection: Cryoprotect the crystals by soaking them in the mother liquor supplemented with 20% glycerol before flash-freezing in liquid nitrogen.[1] Collect X-ray diffraction data at a synchrotron source.

G Protein_Prep Concentrated Purified GOT1 Screening Sparse Matrix Crystallization Screening Protein_Prep->Screening Optimization Optimization of Crystal Hits Screening->Optimization Crystal_Growth Growth of Apo-Crystals Optimization->Crystal_Growth Co_Crystallization Co-crystallization with this compound Optimization->Co_Crystallization Soaking Soaking with This compound Crystal_Growth->Soaking Cryoprotection Cryoprotection Soaking->Cryoprotection Co_Crystallization->Cryoprotection Data_Collection X-ray Diffraction Data Collection Cryoprotection->Data_Collection

Figure 3: General workflow for protein crystallization.

Signaling Pathways and Logical Relationships

The interaction of this compound with the PLP cofactor site initiates a cascade of events that ultimately leads to the inhibition of GOT1's catalytic activity. This can be visualized as a logical pathway.

G iGOT1_01 This compound PLP_Site PLP Cofactor Binding Site iGOT1_01->PLP_Site Binds to GOT1_Active Active GOT1-PLP Complex PLP_Site->GOT1_Active Forms GOT1_Inactive Inactive GOT1-iGOT1-01 Complex PLP_Site->GOT1_Inactive Forms Products Oxaloacetate + Glutamate GOT1_Active->Products Catalyzes conversion of Inhibition Inhibition of Transamination GOT1_Inactive->Inhibition PLP PLP PLP->PLP_Site Binds to Substrates Aspartate + α-Ketoglutarate Substrates->GOT1_Active

References

Methodological & Application

iGOT1-01 In Vitro Enzyme Assay: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for two common in vitro enzyme assays used to evaluate the inhibitory activity of iGOT1-01, a potent inhibitor of Glutamate-Oxaloacetate Transaminase 1 (GOT1). These assays are critical for the characterization of GOT1 inhibitors in cancer research and drug development, particularly in the context of pancreatic ductal adenocarcinoma (PDAC) where GOT1 plays a key role in cellular metabolism and redox homeostasis.[1][2][3]

Introduction to GOT1 and this compound

Glutamate-Oxaloacetate Transaminase 1 (GOT1), a pyridoxal phosphate-dependent enzyme, is a key player in amino acid metabolism.[4] In PDAC, GOT1 is involved in a non-canonical glutamine metabolism pathway that is crucial for maintaining redox balance and supporting cell proliferation.[2][3] This makes GOT1 an attractive therapeutic target. This compound has been identified as a potent inhibitor of GOT1, demonstrating anti-cancer activity.[5]

Quantitative Data Summary

The inhibitory activity of this compound against GOT1 is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 values for this compound have been determined using two primary in vitro assay formats.[2][3][5]

Assay TypeThis compound IC50 (µM)
GOT1/MDH Coupled Enzymatic Assay85[2][5]
GOT1/GLOX/HRP Assay11.3[2][5]

Signaling Pathway of GOT1 in Pancreatic Cancer

In pancreatic cancer cells, particularly those with KRAS mutations, GOT1 is a critical component of a metabolic pathway that supports redox homeostasis.[6][7] Glutamine-derived aspartate is converted by GOT1 to oxaloacetate in the cytoplasm. This oxaloacetate is then reduced to malate by malate dehydrogenase 1 (MDH1). Subsequently, malic enzyme 1 (ME1) decarboxylates malate to pyruvate, a process that generates NADPH.[6] This NADPH is vital for maintaining the cellular redox state and mitigating oxidative stress.[3]

GOT1_Signaling_Pathway cluster_cytoplasm Cytoplasm Glutamine Glutamine Aspartate Aspartate Glutamine->Aspartate GOT1 GOT1 Aspartate->GOT1 Oxaloacetate Oxaloacetate GOT1->Oxaloacetate MDH1 MDH1 Oxaloacetate->MDH1 Malate Malate MDH1->Malate ME1 ME1 Malate->ME1 Pyruvate Pyruvate ME1->Pyruvate NADPH NADPH ME1->NADPH NADP+ Redox_Balance Redox Balance NADPH->Redox_Balance NADP NADP+ MDH1_Assay_Workflow A Prepare Assay Buffer: 50 mM HEPES (pH 7.4) 50 mM NaCl B Prepare Reagent Mix: Aspartate (variable) α-Ketoglutarate (0.25 mM) NADH (0.25 mM) MDH1 (0.5 µM) A->B E Add Reagent Mix, this compound, and GOT1 to microplate wells B->E C Prepare GOT1 Enzyme Solution: ~4 nM in Assay Buffer C->E D Prepare this compound dilutions D->E F Incubate at 37°C E->F G Monitor decrease in absorbance at 340 nm F->G H Data Analysis: Calculate initial rates and IC50 G->H GLOX_HRP_Assay_Workflow A Prepare Assay Buffer: 100 mM HEPES (pH 7.4) 100 mM KCl B Prepare Reagent Mix: Aspartate (4 mM) α-Ketoglutarate (0.5 mM) GLOX (80 nM) HRP (0.05 units/mL) Amplex Red (15 µg/mL) A->B E Add Reagent Mix, this compound, and GOT1 to microplate wells B->E C Prepare GOT1 Enzyme Solution: ~1 nM in Assay Buffer C->E D Prepare this compound dilutions D->E F Incubate at 37°C for 20 minutes E->F G Measure fluorescence (Ex: 544 nm, Em: 590 nm) F->G H Data Analysis: Calculate percent inhibition and IC50 G->H

References

Application Notes and Protocols for iGOT1-01 in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

iGOT1-01 is a small molecule inhibitor of aspartate aminotransferase 1 (GOT1), an enzyme that plays a critical role in cellular metabolism and redox homeostasis. Particularly in certain cancers, such as pancreatic ductal adenocarcinoma (PDAC), GOT1 is a key component of a metabolic pathway that supports cell growth and resistance to oxidative stress. These application notes provide a detailed experimental protocol for utilizing this compound in metabolomics studies, specifically focusing on ¹³C-glutamine tracing to elucidate the metabolic effects of GOT1 inhibition in cancer cells.

Application: Investigating Metabolic Reprogramming in Cancer

This compound serves as a valuable tool for studying the metabolic dependencies of cancer cells. By inhibiting GOT1, researchers can investigate the downstream consequences on various metabolic pathways, including:

  • Glutamine Metabolism: Tracing the fate of isotope-labeled glutamine to understand how its metabolism is rewired upon GOT1 inhibition.

  • Redox Balance: Assessing the impact of GOT1 inhibition on the cellular redox state by measuring key metabolites involved in antioxidant defense.

  • Anaplerosis: Determining the contribution of glutamine to the tricarboxylic acid (TCA) cycle and how this is affected by this compound.

  • Drug Development: Evaluating the potential of GOT1 inhibitors as therapeutic agents by identifying metabolic vulnerabilities they induce.

Quantitative Data Summary

The following table summarizes the quantitative data on the inhibitory activity of this compound from enzymatic and cell-based assays.

Assay TypeDescriptionCell LineIC₅₀Reference
GOT1/MDH1 Enzymatic AssayA coupled assay measuring GOT1 activity through the oxidation of NADH by malate dehydrogenase 1 (MDH1).N/A84.6 μM[1]
GOT1/GLOX/HRP AssayAn alternative enzymatic assay for GOT1 activity.N/A11.3 μM

Metabolomics Data:

Treatment of PaTu8902 pancreatic cancer cells with 200 μM this compound for 3 hours leads to significant alterations in the levels of numerous metabolites as determined by mass spectrometry-based metabolomics with [¹³C]glutamine tracing.[2] The following table represents a selection of key metabolites affected by this compound treatment, with example fold changes and p-values as would be derived from a volcano plot analysis.

MetaboliteLog₂ Fold Change (this compound vs. Vehicle)p-valueRegulation
Aspartate (M+4)-2.5< 0.001Down
Aspartate (M+3)-2.1< 0.001Down
Aspartate (M+2)-1.8< 0.01Down
Aspartate (M+1)-1.5< 0.01Down
Malate-1.2< 0.05Down
Glutathione-1.0< 0.05Down
α-Ketoglutarate0.8< 0.05Up
Glutamate0.5> 0.05No Significant Change

Experimental Protocols

Cell Culture and Treatment

This protocol is based on the methodology used for PaTu8902 pancreatic cancer cells.[2]

Materials:

  • PaTu8902 pancreatic cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • [U-¹³C₅]-L-glutamine

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • 6-well tissue culture plates

Procedure:

  • Culture PaTu8902 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Seed 5 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO.

  • The following day, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 200 μM) or vehicle (DMSO). The medium should also contain [U-¹³C₅]-L-glutamine.

  • Incubate the cells for the desired time period (e.g., 3 hours).

Metabolite Extraction

Materials:

  • Ice-cold 80% Methanol

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (capable of 14,000 x g at 4°C)

  • Dry ice or liquid nitrogen

Procedure:

  • After incubation, place the 6-well plates on ice.

  • Aspirate the medium and quickly wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol to each well.

  • Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the tubes for 30 seconds.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new microcentrifuge tube.

  • Store the samples at -80°C until analysis.

Mass Spectrometry-Based Metabolomics

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap)

Procedure:

  • Evaporate the methanol from the metabolite extracts using a vacuum concentrator.

  • Reconstitute the dried metabolites in a suitable volume of injection solvent (e.g., 50% acetonitrile).

  • Inject the samples onto a C18 reverse-phase HPLC column for chromatographic separation.

  • Perform mass spectrometry analysis in both positive and negative ion modes to detect a wide range of metabolites.

  • Data is acquired in full scan mode, and the mass-to-charge ratio (m/z) for each detected ion is recorded.

  • Isotopologue distribution for key metabolites derived from [U-¹³C₅]-L-glutamine is determined by analyzing the m/z shifts.

Data Analysis
  • Process the raw mass spectrometry data using software such as MAVEN or XCMS for peak picking, alignment, and integration.

  • Identify metabolites by matching their m/z values and retention times to a library of known standards.

  • Perform statistical analysis (e.g., t-test or ANOVA) to identify metabolites that are significantly different between this compound treated and vehicle-treated groups.

  • Visualize the data using volcano plots and heat maps to highlight the most significantly altered metabolites.

Visualizations

Signaling Pathway: GOT1 in Pancreatic Cancer Metabolism

GOT1_Pathway cluster_TCA TCA Cycle Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS aKG α-Ketoglutarate Glutamate->aKG Aspartate Aspartate OAA Oxaloacetate Aspartate->OAA GOT1 Malate Malate OAA->Malate MDH1 Pyruvate Pyruvate Malate->Pyruvate ME1 NADPH NADPH Pyruvate->NADPH Redox Redox Balance NADPH->Redox iGOT1_01 This compound GOT1 GOT1 iGOT1_01->GOT1 GLS GLS MDH1 MDH1 ME1 ME1

Caption: GOT1's role in glutamine metabolism and NADPH production.

Experimental Workflow: Metabolomics Analysis with this compound

Experimental_Workflow start Start: Seed Pancreatic Cancer Cells treatment Treat with this compound and [U-¹³C₅]-Glutamine start->treatment extraction Metabolite Extraction (80% Methanol) treatment->extraction analysis LC-MS/MS Analysis extraction->analysis processing Data Processing (Peak Picking, Alignment) analysis->processing stats Statistical Analysis (Volcano Plot, Heat Map) processing->stats interpretation Biological Interpretation stats->interpretation

Caption: Workflow for this compound metabolomics study.

References

Application of iGOT1-01 in Pancreatic Cancer Cell Lines: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of iGOT1-01, a small molecule inhibitor of Glutamate-Oxaloacetate Transaminase 1 (GOT1), in the context of pancreatic cancer research. Pancreatic ductal adenocarcinoma (PDAC) cells exhibit a dependency on a metabolic pathway involving GOT1 to maintain redox homeostasis and support proliferation, making GOT1 a promising therapeutic target.[1][2][3] this compound has been identified as a tool compound for studying the effects of GOT1 inhibition in these cancer cells.[1][4]

Mechanism of Action

This compound functions as an inhibitor of the enzyme GOT1.[1][4] In pancreatic cancer cells, particularly those with KRAS mutations, there is a rewiring of glutamine metabolism.[1][3] This non-canonical pathway utilizes GOT1 to convert glutamine-derived aspartate and α-ketoglutarate into oxaloacetate and glutamate.[3] The subsequent conversion of oxaloacetate to malate and then to pyruvate generates NADPH, which is crucial for maintaining cellular redox balance and supporting cell growth.[3][5] By inhibiting GOT1, this compound disrupts this pathway, leading to metabolic and growth inhibitory effects in pancreatic cancer cells.[4] It has been suggested that this compound competes for binding at the pyridoxal 5-phosphate (PLP) cofactor site of GOT1.[4][6] However, studies have also indicated a promiscuous inhibitory profile, with evidence suggesting that this compound also possesses inhibitory activity against the mitochondrial isoform, GOT2.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from various enzymatic and cell-based assays.

Table 1: In Vitro Enzymatic Inhibition of GOT1 by this compound

Assay TypeIC50 Value (μM)
GLOX/HRP-coupled assay~11.3
MDH coupled assay85
GOT1/MDH1 assay84.6

Data sourced from multiple studies.[1][4]

Table 2: Effect of this compound on Pancreatic Cancer Cell Lines

Cell LineAssayConcentration (μM)Observation
PaTu8902Cell Viability200 (3h)Little to no toxicity
PaTu8902Metabolomics200 (3h)Altered metabolite levels, drop in aspartate isotopologues
PaTu8902Growth InhibitionDose-dependentGrowth inhibition observed

This table summarizes findings from studies on the PaTu8902 pancreatic cancer cell line.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and should be adapted and optimized for specific laboratory conditions.

Cell Culture

Pancreatic cancer cell lines, such as PaTu8902, are typically cultured in appropriate media like Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. For specific metabolic studies, customized media or dialyzed FBS may be required to control for certain nutrients.

Cell Viability Assays

a) CellTiter-Glo® Luminescent Cell Viability Assay:

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Seed pancreatic cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 3 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

b) AlamarBlue™ Cell Viability Assay:

This assay uses the reducing power of living cells to convert resazurin to the fluorescent resorufin.

  • Seed cells in a 96-well plate and treat with this compound as described above.

  • Add AlamarBlue™ reagent to each well at a volume equal to 10% of the culture volume.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure fluorescence or absorbance using a plate reader.

Metabolomic Analysis using Mass Spectrometry

This protocol provides a general workflow for tracing the metabolic fate of stable isotope-labeled nutrients.

  • Culture pancreatic cancer cells to the desired confluency.

  • Replace the standard medium with a medium containing a stable isotope-labeled tracer, such as [¹³C]glutamine.

  • Treat the cells with this compound or a vehicle control for a specified duration (e.g., 3 hours).

  • Aspirate the medium and wash the cells with ice-cold saline.

  • Quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Collect the cell extracts and analyze them using a mass spectrometer coupled with liquid or gas chromatography to identify and quantify the labeled metabolites.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells.

  • Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.

  • Allow the cells to adhere and then treat with different concentrations of this compound. For genetic knockdown studies, doxycycline-inducible shRNA can be used.[5][7]

  • Incubate the plates for an extended period (e.g., 10-14 days), allowing colonies to form.

  • Fix the colonies with a solution like methanol and stain them with crystal violet.

  • Count the number of colonies and analyze the results to determine the effect of the treatment on cell proliferation.

Visualizing Pathways and Workflows

The following diagrams illustrate the key signaling pathway and a general experimental workflow for studying this compound.

GOT1_Signaling_Pathway cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Glutamine_mito Glutamine Glutamate_mito Glutamate Glutamine_mito->Glutamate_mito aKG_mito α-Ketoglutarate Glutamate_mito->aKG_mito GOT2 Aspartate_mito Aspartate aKG_mito->Aspartate_mito GOT2 Aspartate_cyto Aspartate Aspartate_mito->Aspartate_cyto Transporter Oxaloacetate Oxaloacetate Aspartate_cyto->Oxaloacetate GOT1 GOT1 Aspartate_cyto->GOT1 aKG_cyto α-Ketoglutarate Glutamate_cyto Glutamate aKG_cyto->Glutamate_cyto aKG_cyto->GOT1 Malate Malate Oxaloacetate->Malate Oxaloacetate->Malate MDH1 Pyruvate Pyruvate Malate->Pyruvate Malate->Pyruvate ME1 NADPH NADPH Pyruvate->NADPH Redox Homeostasis\n& Proliferation Redox Homeostasis & Proliferation NADPH->Redox Homeostasis\n& Proliferation GOT1->Oxaloacetate GOT1->Glutamate_cyto MDH1 MDH1 ME1 ME1 iGOT1_01 This compound iGOT1_01->GOT1

Caption: GOT1 signaling pathway in pancreatic cancer.

Experimental_Workflow cluster_InVitro In Vitro Characterization cluster_CellBased Cell-Based Assays cluster_Analysis Data Analysis & Interpretation Enzymatic_Assay Enzymatic Assays (GLOX/HRP, MDH coupled) Determine_IC50 Determine IC50 of this compound on GOT1 Enzymatic_Assay->Determine_IC50 Data_Analysis Analyze Quantitative Data (IC50, Cell Viability %, Metabolite Levels) Determine_IC50->Data_Analysis Cell_Culture Culture Pancreatic Cancer Cell Lines (e.g., PaTu8902) Treatment Treat with this compound (Dose-response & Time-course) Cell_Culture->Treatment Viability Assess Cell Viability (CellTiter-Glo, AlamarBlue) Treatment->Viability Metabolomics Metabolomic Analysis (¹³C Tracing) Treatment->Metabolomics Proliferation Colony Formation Assay Treatment->Proliferation Viability->Data_Analysis Metabolomics->Data_Analysis Proliferation->Data_Analysis Pathway_Analysis Correlate Findings with GOT1 Pathway Inhibition Data_Analysis->Pathway_Analysis Conclusion Draw Conclusions on Efficacy and Mechanism of Action Pathway_Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound.

References

MDH1-coupled enzymatic assay for iGOT1-01 activity

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: MDH1-Coupled Enzymatic Assay for Determining the Inhibitory Activity of iGOT1-01 on Aspartate Aminotransferase 1 (GOT1)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aspartate aminotransferase 1 (GOT1), also known as glutamate oxaloacetate transaminase 1, is a critical enzyme in amino acid metabolism.[1] In certain pathologies, such as pancreatic cancer, malignant cells exhibit a dependency on GOT1-mediated metabolic pathways to maintain redox homeostasis and support proliferation.[1] This dependency makes GOT1 a compelling target for therapeutic intervention. The small molecule this compound has been identified as an inhibitor of GOT1.[1][2]

To accurately characterize the potency of inhibitors like this compound, a robust and reliable enzymatic assay is essential. This document provides a detailed protocol for an MDH1-coupled enzymatic assay. In this system, the activity of GOT1 is measured indirectly by coupling the production of its product, oxaloacetate, to a second reaction catalyzed by malate dehydrogenase 1 (MDH1).[2] This secondary reaction consumes NADH, which can be monitored in real-time via changes in fluorescence or absorbance, providing a quantitative measure of GOT1 activity.[2][3]

Principle of the Assay

The MDH1-coupled assay is a two-step enzymatic reaction:

  • GOT1 Reaction: Aspartate aminotransferase (GOT1) catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, producing L-glutamate and oxaloacetate.

  • MDH1 Coupling Reaction: The oxaloacetate produced by GOT1 is immediately used as a substrate by malate dehydrogenase 1 (MDH1). MDH1 catalyzes the reduction of oxaloacetate to L-malate, a reaction that involves the simultaneous oxidation of NADH to NAD+.[2][4]

The rate of GOT1 activity is directly proportional to the rate of NADH consumption. This consumption can be monitored by measuring the decrease in NADH fluorescence (Excitation: 350 nm, Emission: 460 nm) or the decrease in absorbance at 340 nm.[2][3] The inhibitory effect of a compound like this compound is determined by measuring the reduction in the rate of NADH consumption in its presence.

Visualization of Pathways and Workflows

Enzymatic Reaction Pathway

MDH1_Coupled_Assay_Pathway cluster_GOT1 GOT1 Catalyzed Reaction cluster_MDH1 MDH1 Coupling Reaction Asp L-Aspartate GOT1 GOT1 Asp->GOT1 aKG α-Ketoglutarate aKG->GOT1 Glu L-Glutamate GOT1->Glu OAA Oxaloacetate GOT1->OAA OAA_input Oxaloacetate OAA->OAA_input Product is Substrate iGOT1_01 This compound iGOT1_01->GOT1 Inhibition MDH1 MDH1 Malate L-Malate MDH1->Malate NAD NAD+ (Non-Fluorescent / Low A340) MDH1->NAD NADH NADH (Fluorescent / High A340) NADH->MDH1 OAA_input->MDH1

Caption: Enzymatic cascade of the GOT1/MDH1 coupled assay.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_reagents 1. Prepare Assay Buffer, Substrates, Enzymes, and This compound Dilutions prep_plate 2. Add Buffer, MDH1, NADH, and this compound to Microplate prep_reagents->prep_plate initiate 3. Initiate Reaction by Adding GOT1 Substrates (Aspartate & α-KG) prep_plate->initiate measure 4. Immediately Measure NADH Depletion (Fluorescence or A340) in Kinetic Mode initiate->measure calc_rate 5. Calculate Initial Reaction Rates (V0) measure->calc_rate plot_inhibition 6. Plot % Inhibition vs. [this compound] calc_rate->plot_inhibition calc_ic50 7. Determine IC50 Value from Dose-Response Curve plot_inhibition->calc_ic50

Caption: Step-by-step experimental workflow for IC50 determination.

Quantitative Data Summary

The inhibitory potency of this compound against GOT1 has been quantified using the MDH1-coupled assay. The half-maximal inhibitory concentration (IC50) values are summarized below.

CompoundAssay MethodTarget EnzymeReported IC50 (μM)Reference
This compoundGOT1/MDH1 CoupledGOT184.6[2]
This compoundGOT1/MDH1 CoupledGOT185[1]

Note: this compound showed no significant inhibitory activity against MDH1 alone at concentrations up to 100 μM.[1][2]

Experimental Protocol

This protocol details the procedure for determining the IC50 value of this compound for human GOT1 using the MDH1-coupled assay by monitoring NADH fluorescence.

Materials and Reagents
  • Enzymes:

    • Recombinant Human GOT1

    • Malate Dehydrogenase 1 (MDH1)

  • Substrates & Cofactors:

    • L-Aspartic acid

    • α-Ketoglutaric acid (α-KG)

    • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Inhibitor:

    • This compound

  • Buffer and Other Reagents:

    • Tris-HCl or HEPES buffer (pH 7.4 - 8.0)

    • DMSO (for dissolving inhibitor)

    • Bovine Serum Albumin (BSA, optional, to prevent enzyme denaturation)

    • 96-well black, flat-bottom microplates (for fluorescence)

  • Equipment:

    • Microplate reader with fluorescence detection (Excitation/Emission filters for ~350/460 nm)

    • Multichannel pipette

    • Incubator or temperature-controlled plate reader (30°C or 37°C)

Stock Solution Preparation
  • Assay Buffer: Prepare a 100 mM Tris-HCl or HEPES buffer, pH 7.5.

  • NADH Stock (10 mM): Dissolve NADH powder in assay buffer. Prepare fresh and keep on ice, protected from light.

  • MDH1 Stock (0.1 mg/mL): Reconstitute lyophilized MDH1 in assay buffer. Store on ice.

  • GOT1 Stock: Reconstitute or dilute GOT1 to a working concentration in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • Substrate Mix (10X): Prepare a solution containing L-aspartate and α-KG in assay buffer. Final assay concentrations will need to be optimized, but starting points are often near the Km values.

  • This compound Stock (10 mM): Dissolve this compound in 100% DMSO. Create serial dilutions in DMSO to prepare for the dose-response curve.

Assay Procedure

The following volumes are for a final reaction volume of 200 µL per well in a 96-well plate. Adjust volumes as needed.

  • Prepare Inhibitor Plate: In a separate 96-well plate, perform serial dilutions of the this compound DMSO stock. Then, dilute these into assay buffer to create working solutions (e.g., 20X concentration) with a constant final DMSO concentration (e.g., <1%).

  • Prepare Master Mix: Prepare a master mix containing assay buffer, MDH1, and NADH. For each 200 µL reaction, the final concentrations should be:

    • MDH1: 0.3 µg/mL[2]

    • NADH: 250 µM[2]

  • Set up the Reaction Plate:

    • Add 170 µL of the Master Mix to each well.

    • Add 10 µL of the appropriate this compound dilution or vehicle control (DMSO in assay buffer) to each well.

    • Include "no enzyme" controls (add buffer instead of GOT1) and "no inhibitor" controls (add vehicle).

    • Add 10 µL of the GOT1 enzyme solution to all wells except the "no enzyme" controls.

    • Mix gently and incubate for 10-15 minutes at the desired temperature (e.g., 30°C) to allow the inhibitor to bind to GOT1.

  • Initiate the Reaction:

    • Place the plate in the microplate reader and allow it to equilibrate to the assay temperature.

    • Initiate the reaction by adding 10 µL of the 10X Substrate Mix (L-aspartate and α-KG) to all wells.

  • Data Acquisition:

    • Immediately begin reading the plate in kinetic mode.

    • Measure the decrease in NADH fluorescence (Ex: 350 nm, Em: 460 nm) every 30-60 seconds for 15-30 minutes.[2]

Data Analysis
  • Calculate Reaction Rates: For each well, determine the initial linear rate of reaction (V₀) by plotting fluorescence versus time and calculating the slope of the linear portion of the curve.

  • Calculate Percent Inhibition: Use the rates from the control (no inhibitor, V_control) and inhibitor-treated wells (V_inhibitor) to calculate the percent inhibition for each this compound concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of GOT1 activity.

References

Application Notes and Protocols for Screening iGOT1-01 Analogs using a GLOX/HRP-Coupled Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) presents a significant therapeutic challenge, with cancer cells exhibiting reprogrammed metabolic pathways to sustain their growth and resist oxidative stress.[1] One such critical enzyme in this altered metabolism is Glutamate-Oxaloacetate Transaminase 1 (GOT1).[1][2][3] GOT1 plays a pivotal role in maintaining redox homeostasis in PDAC cells, making it an attractive target for novel cancer therapies.[1][3][4] High-throughput screening has identified iGOT1-01 as an inhibitor of GOT1.[1][5][6] This document provides detailed application notes and protocols for the screening of this compound analogs using a GLOX/HRP-coupled assay, a secondary validation assay, and the underlying signaling pathway.

Signaling Pathway of GOT1 in Pancreatic Cancer Redox Homeostasis

In PDAC, GOT1 is a key component of a metabolic pathway that helps maintain the cellular redox balance, primarily by contributing to the production of NADPH. This pathway begins with the conversion of glutamine-derived aspartate and α-ketoglutarate to oxaloacetate and glutamate by GOT1. The oxaloacetate is then converted to malate by malate dehydrogenase 1 (MDH1). Subsequently, malic enzyme 1 (ME1) catalyzes the oxidative decarboxylation of malate to pyruvate, which is coupled with the reduction of NADP+ to NADPH. This NADPH is crucial for maintaining a reduced glutathione pool, which is essential for combating oxidative stress.

GOT1_Pathway Glutamine Glutamine Aspartate Aspartate Glutamine->Aspartate GOT1 GOT1 Aspartate->GOT1 aKG_in α-Ketoglutarate aKG_in->GOT1 Oxaloacetate Oxaloacetate GOT1->Oxaloacetate Glutamate Glutamate GOT1->Glutamate iGOT1 This compound & Analogs iGOT1->GOT1 MDH1 MDH1 Oxaloacetate->MDH1 Malate Malate MDH1->Malate ME1 ME1 Malate->ME1 Pyruvate Pyruvate ME1->Pyruvate NADPH NADPH ME1->NADPH NADP NADP+ NADP->ME1 Redox_Balance Redox Balance (Reduced Glutathione) NADPH->Redox_Balance

Figure 1: GOT1 Signaling Pathway in Pancreatic Cancer.

Experimental Workflow for Screening this compound Analogs

The screening process for this compound analogs involves a primary high-throughput screening assay followed by a secondary counter-screen to eliminate false positives and confirm the inhibitory activity on GOT1.

Screening_Workflow start Start: Library of this compound Analogs primary_screen Primary HTS: GLOX/HRP-Coupled Assay start->primary_screen primary_readout Measure Resorufin Fluorescence (Excitation: 530-560 nm, Emission: ~590 nm) primary_screen->primary_readout analyze_primary Identify Initial Hits (Significant Inhibition of Fluorescence) primary_readout->analyze_primary secondary_screen Secondary Screen: GOT1/MDH1-Coupled Assay analyze_primary->secondary_screen Initial Hits validated_hits Validated Hits: Potent & Selective this compound Analogs secondary_readout Measure NADH Fluorescence Decrease (Excitation: ~350 nm, Emission: ~460 nm) secondary_screen->secondary_readout analyze_secondary Confirm True GOT1 Inhibition (Eliminate False Positives) secondary_readout->analyze_secondary analyze_secondary->validated_hits Confirmed Hits

Figure 2: Experimental Workflow for Screening this compound Analogs.

Data Presentation

The inhibitory activities of this compound and its analogs are determined by calculating their IC50 values. The following table summarizes the activity of this compound and provides a template for presenting data for its analogs.

CompoundPrimary Assay: GLOX/HRP-Coupled (IC50, µM)Secondary Assay: GOT1/MDH1-Coupled (IC50, µM)Notes
This compound11.3[7][8]84.6[1][7]Parent compound.
Analog 1 Insert DataInsert DataDescribe any structural modifications.
Analog 2 Insert DataInsert DataDescribe any structural modifications.
... .........
GOT1 inhibitor-1 (compound 2c) Not Reported8.2[9]A tryptamine-based derivative, potent non-covalent inhibitor.[9]

Experimental Protocols

Protocol 1: Primary High-Throughput Screening using GLOX/HRP-Coupled Assay

This assay measures the production of glutamate by GOT1. The glutamate is then used by glutamate oxidase (GLOX) to produce hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), H2O2 reacts with a non-fluorescent probe (e.g., Amplex Red) to produce the highly fluorescent resorufin, which can be quantified.

Materials:

  • Recombinant human GOT1 protein

  • This compound analogs dissolved in DMSO

  • Aspartate

  • α-ketoglutarate (αKG)

  • Glutamate Oxidase (GLOX)

  • Horseradish Peroxidase (HRP)

  • Amplex Red reagent (or similar fluorescent probe)

  • Assay Buffer (e.g., 200 mM HEPES, pH 7.4, 200 mM KCl)

  • 1536-well plates (or other suitable microplates)

  • Plate reader capable of fluorescence detection (Excitation ~530-560 nm, Emission ~590 nm)

Procedure:

  • Compound Plating: Dispense the this compound analogs and control compounds (e.g., this compound as a positive control, DMSO as a negative control) into the microplate wells. The final concentration of the library compounds is typically around 15 µM.[1]

  • Enzyme Preparation: Prepare a solution of GOT1 protein in the assay buffer.

  • Reaction Mix Preparation: Prepare a reaction mix containing aspartate, α-ketoglutarate, GLOX, HRP, and Amplex Red reagent in the assay buffer. The final concentrations in the reaction should be approximately:

    • Aspartate: 4 mM[2]

    • α-ketoglutarate: 0.5 mM[2]

    • GLOX: 80 nM

    • HRP: 0.5 units

    • Amplex Red Reagent: 1.285 µg

  • Assay Initiation: Add the GOT1 protein solution to the wells containing the compounds.

  • Incubation: Add the reaction mix to initiate the reaction. Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is within the linear range.[2]

  • Fluorescence Measurement: Measure the fluorescence of resorufin using a plate reader with excitation and emission wavelengths appropriate for the fluorescent probe used (e.g., Ex: 544 nm, Em: 590 nm for resorufin).[1]

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds showing significant inhibition are considered "hits" and are selected for the secondary assay.

Protocol 2: Secondary Counter-Screen using GOT1/MDH1-Coupled Assay

This orthogonal assay is used to confirm that the inhibitory activity of the "hits" from the primary screen is specific to GOT1 and not the coupling enzymes (GLOX or HRP). This assay measures the production of oxaloacetate by GOT1. The oxaloacetate is then used by malate dehydrogenase 1 (MDH1) to oxidize NADH to NAD+. The decrease in NADH fluorescence is monitored to determine GOT1 activity.[1]

Materials:

  • Recombinant human GOT1 protein

  • "Hit" compounds from the primary screen dissolved in DMSO

  • Aspartate

  • α-ketoglutarate (αKG)

  • Malate Dehydrogenase 1 (MDH1)

  • NADH

  • Assay Buffer (as in Protocol 1)

  • 96-well or 384-well plates suitable for fluorescence measurements

  • Plate reader capable of fluorescence detection (Excitation ~350 nm, Emission ~460 nm)

Procedure:

  • Compound Plating: Prepare serial dilutions of the "hit" compounds in the microplate wells to determine the IC50 value.

  • Enzyme and Substrate Preparation:

    • Prepare a solution of GOT1 protein in the assay buffer.

    • Prepare a solution of aspartate and α-ketoglutarate in the assay buffer.

  • MDH1/NADH Mix Preparation: Prepare a mix containing MDH1 and NADH in the assay buffer. The final concentrations in the reaction should be:

    • MDH1: 0.3 µg/mL[1][2]

    • NADH: 250 µM[1][2]

  • Pre-incubation: Add the GOT1 enzyme to the wells containing the compounds and incubate for a short period.

  • Assay Initiation: Add the aspartate/α-ketoglutarate solution and the MDH1/NADH mix to the wells to start the reaction.

  • Fluorescence Measurement: Immediately begin monitoring the decrease in NADH fluorescence over time using a plate reader (Excitation: ~350 nm, Emission: ~460 nm).[1]

  • Data Analysis: Determine the initial reaction rates from the fluorescence decay curves. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value. Compounds that exhibit potent inhibition in this assay are considered validated GOT1 inhibitors.

Conclusion

The described GLOX/HRP-coupled assay provides a robust method for the primary high-throughput screening of this compound analogs. The secondary GOT1/MDH1-coupled assay is essential for validating true GOT1 inhibitors and eliminating false positives. Together, these protocols offer a comprehensive workflow for the identification and characterization of novel and potent GOT1 inhibitors, which hold promise as therapeutic agents for pancreatic cancer.

References

Unveiling Metabolic Rewiring: A Guide to 13C-Glutamine Tracing with iGOT1-01

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamine is a crucial nutrient for the proliferation of cancer cells, serving as a primary source of carbon and nitrogen for various biosynthetic pathways and for maintaining redox homeostasis. Glutamate-oxaloacetate transaminase 1 (GOT1) is a key enzyme in a non-canonical glutamine metabolism pathway that is essential for maintaining the NADPH pool and mitigating oxidative stress in certain cancers, such as pancreatic ductal adenocarcinoma (PDAC).[1][2][3] The small molecule iGOT1-01 is an inhibitor of GOT1, and has been shown to also inhibit the mitochondrial isoform, GOT2.[4] This dual inhibition disrupts the normal flow of glutamine-derived carbons, offering a valuable tool to study glutamine metabolism and its role in cancer cell survival.

Stable isotope tracing with 13C-labeled glutamine is a powerful technique to delineate the metabolic fate of glutamine within cellular pathways.[5][6] By tracking the incorporation of 13C atoms into downstream metabolites using mass spectrometry, researchers can gain insights into the activity of key metabolic pathways. This document provides a detailed protocol for utilizing this compound in 13C-glutamine tracing experiments to investigate its impact on cancer cell metabolism, with a focus on pancreatic cancer cells.

Principle of the Method

This protocol describes the use of uniformly labeled [U-13C5]-glutamine as a tracer in cultured cancer cells. In the presence of this compound, the activity of GOT1 and GOT2 is inhibited, leading to alterations in the labeling patterns of downstream metabolites. Specifically, the conversion of glutamine-derived aspartate is affected.[4] By quantifying the abundance of different isotopologues (molecules of the same compound that differ in their isotopic composition) of key metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS), the metabolic flux through glutamine-dependent pathways can be assessed. This allows for a quantitative understanding of how this compound perturbs cellular metabolism.

Materials and Reagents

  • Cell Line: PaTu8902 (pancreatic cancer cell line) or other suitable cancer cell line.

  • Cell Culture Medium: DMEM with 10% Fetal Bovine Serum (FBS).

  • 13C-Glutamine Tracing Medium: Glutamine-free DMEM supplemented with 10% dialyzed FBS, 4 mM [U-13C5]-L-glutamine, and other necessary supplements (e.g., glucose, pyruvate).

  • This compound: (CAS: 882256-55-5). Prepare stock solutions in DMSO.

  • Phosphate-Buffered Saline (PBS): sterile, ice-cold.

  • Metabolite Extraction Solution: 80% Methanol (LC-MS grade), pre-chilled to -80°C.

  • LC-MS grade water and solvents.

  • Cell scrapers.

  • Microcentrifuge tubes.

  • Liquid nitrogen.

Experimental Protocol

This protocol is based on methodologies described for 13C-glutamine tracing in pancreatic cancer cells treated with this compound.[4][6]

1. Cell Culture and Seeding:

  • Culture PaTu8902 cells in standard DMEM with 10% FBS in a humidified incubator at 37°C and 5% CO2.

  • Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours.

2. This compound Treatment and Isotope Labeling:

  • Prepare fresh dilutions of this compound in the 13C-Glutamine Tracing Medium to achieve the desired final concentrations (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 200 µM). Include a vehicle control (DMSO).

  • Aspirate the standard culture medium from the cells.

  • Wash the cells once with sterile PBS.

  • Add 2 mL of the pre-warmed 13C-Glutamine Tracing Medium containing the respective this compound concentrations to each well.

  • Incubate the cells for a defined period to allow for metabolic labeling. A 3-hour incubation is a recommended starting point based on previous studies with this compound.[4]

3. Metabolite Extraction:

  • After incubation, place the 6-well plates on ice.

  • Aspirate the labeling medium and quickly wash the cells twice with 2 mL of ice-cold PBS.

  • Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.

  • Scrape the cells from the plate in the methanol solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Vortex the tubes vigorously for 1 minute.

  • Incubate the tubes at -80°C for at least 30 minutes to precipitate proteins.[7]

  • Centrifuge the tubes at 16,000 x g for 15 minutes at 4°C.[7]

  • Transfer the supernatant, which contains the polar metabolites, to a new clean microcentrifuge tube.

  • Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

  • Store the dried metabolite pellets at -80°C until LC-MS analysis.

4. LC-MS Analysis:

  • Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent for your LC-MS method (e.g., 50% methanol).

  • Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.

  • The specific LC column, mobile phases, gradient, and mass spectrometer settings should be optimized for the detection and quantification of polar metabolites, particularly amino acids and TCA cycle intermediates.

5. Data Analysis:

  • Process the raw LC-MS data using appropriate software to identify and quantify the different isotopologues of glutamine-derived metabolites.

  • Correct for the natural abundance of 13C.

  • Calculate the fractional contribution of 13C to each metabolite pool.

  • Perform statistical analysis to determine the significance of changes in metabolite labeling upon treatment with this compound.

Data Presentation

The following table summarizes the expected quantitative changes in aspartate isotopologues in PaTu8902 pancreatic cancer cells treated with varying concentrations of this compound for 3 hours, based on published data.[4] The data represents the relative abundance of each isotopologue.

This compound Conc. (µM)Aspartate (M+0)Aspartate (M+1)Aspartate (M+2)Aspartate (M+3)Aspartate (M+4)
0 (Vehicle)1.001.001.001.001.00
12.50.950.900.850.800.75
250.880.800.700.650.60
500.750.650.550.500.45
1000.600.500.400.350.30
2000.450.350.250.200.15

Note: The values in this table are illustrative representations derived from the dose-dependent decrease in aspartate isotopologues as described in the source literature and are presented as relative to the vehicle control. The actual values will vary depending on the specific experimental conditions.

Visualizations

Glutamine Metabolism and the Effect of this compound

The following diagram illustrates the key steps in glutamine metabolism and highlights the points of inhibition by this compound.

glutamine_metabolism cluster_mito Mitochondria cluster_cyto Cytosol Glutamine Glutamine (13C5) Glutamate Glutamate (13C5) Glutamine->Glutamate GLS aKG α-Ketoglutarate (13C5) Glutamate->aKG Aspartate Aspartate (13C4) Glutamate->Aspartate GOT2 TCA TCA Cycle aKG->TCA OAA Oxaloacetate Aspartate->OAA GOT1 Malate Malate OAA->Malate MDH1 Pyruvate Pyruvate Malate->Pyruvate ME1 NADPH NADPH Pyruvate->NADPH Redox Redox Balance NADPH->Redox GLS GLS GOT2 GOT2 GOT1 GOT1 MDH1 MDH1 ME1 ME1 iGOT1_01 This compound iGOT1_01->GOT2 iGOT1_01->GOT1

Caption: Glutamine metabolism pathway and this compound inhibition points.

Experimental Workflow for 13C-Glutamine Tracing

This diagram outlines the major steps of the experimental protocol.

experimental_workflow start Start: Seed Cells culture Culture Cells (24h) start->culture treatment Treat with this compound in 13C-Glutamine Medium (3h) culture->treatment wash Wash with Ice-Cold PBS treatment->wash extract Metabolite Extraction (-80°C 80% Methanol) wash->extract dry Dry Metabolite Extracts extract->dry lcms LC-MS Analysis dry->lcms data Data Processing and Isotopologue Analysis lcms->data end End: Results data->end

Caption: Workflow for this compound 13C-glutamine tracing experiment.

Discussion and Interpretation of Results

The inhibition of GOT1 and GOT2 by this compound is expected to cause a significant decrease in the abundance of 13C-labeled aspartate derived from glutamine.[4] Specifically, since GOT2 is upstream of GOT1 in this pathway, its inhibition will lead to a reduction in all aspartate isotopologues, as the conversion of glutamine-derived glutamate to aspartate is blocked in the mitochondria. This effect is dose-dependent, with higher concentrations of this compound leading to a greater reduction in labeled aspartate.

The disruption of this pathway has downstream consequences on cellular redox balance. The production of NADPH, which is crucial for regenerating the antioxidant glutathione, is diminished.[3] This can lead to an increase in reactive oxygen species (ROS) and sensitize cancer cells to oxidative stress-induced cell death. Therefore, the results from 13C-glutamine tracing experiments with this compound can provide valuable insights into the reliance of cancer cells on this specific metabolic pathway for survival and proliferation. These findings can aid in the development of novel therapeutic strategies that target the metabolic vulnerabilities of cancer.

References

Application Notes and Protocols for iGOT1-01 Administration in Pancreatic Cancer Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: To date, specific in vivo efficacy studies detailing the administration of iGOT1-01 in animal models of pancreatic cancer have not been extensively published in peer-reviewed literature. The following application notes and protocols are representative, based on the known biochemical properties of this compound, its pharmacokinetic profile, and established methodologies for evaluating anti-cancer agents in pancreatic cancer xenograft models.

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is characterized by a reprogrammed metabolism to support its growth and survival.[1] A key metabolic adaptation in PDAC is the reliance on a non-canonical glutamine metabolism pathway, which utilizes the enzyme aspartate aminotransferase 1 (GOT1) to maintain redox homeostasis.[1][2] The small molecule this compound has been identified as a potent inhibitor of GOT1, demonstrating anti-cancer activity in vitro.[1][3] this compound is believed to compete for binding at the pyridoxal 5-phosphate (PLP) cofactor site of GOT1.[4][5] Inhibition of GOT1 disrupts the malate-aspartate shuttle, leading to an increase in reactive oxygen species and can sensitize pancreatic cancer cells to ferroptosis, an iron-dependent form of cell death.[6][7]

These notes provide a detailed, hypothetical protocol for evaluating the in vivo efficacy of this compound in a subcutaneous pancreatic cancer xenograft mouse model.

Preclinical Data Summary for this compound

The following tables summarize the key preclinical data for this compound, which informs the proposed in vivo study design.

Table 1: In Vitro Activity of this compound

AssayCell LineIC50Citation
MDH coupled GOT1 enzymatic assay-85 µM[1][3]
GOT1/GLOX/HRP assay-11.3 µM[1][3]
GOT1/MDH1 assay-84.6 µM[1][3]
Cell Viability (PaTu8902)PancreaticMinimal toxicity up to 200 µM (3h)[3][5]

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterValueRoute of AdministrationCitation
Dose20 mg/kgOral[3]
Half-life (t1/2)0.7 hoursOral[1][3]
Cmax4133 ng/mLOral[1][3]
AUC(0-24 hours)11734 hr*ng/mLOral[1][3]

Signaling Pathway of GOT1 in Pancreatic Cancer

The following diagram illustrates the role of GOT1 in the metabolic pathway of pancreatic cancer cells.

GOT1_Pathway cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Gln_m Glutamine Glu_m Glutamate Gln_m->Glu_m aKG_m α-Ketoglutarate Glu_m->aKG_m GLS Asp_m Aspartate aKG_m->Asp_m + Oxaloacetate GOT2 GOT2 Asp_m->aKG_m - Oxaloacetate Asp_c Aspartate Asp_m->Asp_c Transporter OAA Oxaloacetate Asp_c->OAA + α-Ketoglutarate aKG_c α-Ketoglutarate OAA->Asp_c - α-Ketoglutarate Malate Malate OAA->Malate MDH1 GOT1 GOT1 Pyruvate Pyruvate Malate->Pyruvate ME1 NADPH NADPH Pyruvate->NADPH Redox Redox Balance NADPH->Redox iGOT1 This compound iGOT1->GOT1 MDH1 MDH1 ME1 ME1

Fig. 1: GOT1 Signaling Pathway in Pancreatic Cancer.

Experimental Protocol: this compound in a Subcutaneous Pancreatic Cancer Xenograft Model

This protocol details a hypothetical study to assess the efficacy of this compound in a mouse xenograft model of pancreatic cancer.

Materials and Reagents
  • Cell Line: PaTu8902 or other suitable human pancreatic cancer cell line.

  • Animals: 6-8 week old female athymic nude mice (or other immunocompromised strain).

  • This compound: Powder form.

  • Vehicle for Oral Gavage: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3]

  • Cell Culture Media: DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

  • Matrigel: (Corning or equivalent).

  • Anesthetics: Isoflurane or Ketamine/Xylazine cocktail.

  • Calipers: For tumor measurement.

  • Standard laboratory equipment for cell culture and animal handling.

Experimental Workflow

workflow cluster_treatment Treatment Groups (n=8-10 mice/group) start Start: Acclimatize Mice (1 week) culture Culture Pancreatic Cancer Cells (e.g., PaTu8902) start->culture implant Subcutaneous Implantation of Cells (5 x 10^6 cells in Matrigel) culture->implant monitor Monitor Tumor Growth implant->monitor randomize Randomize Mice into Treatment Groups (Tumor Volume ~100-150 mm³) monitor->randomize treat Initiate Treatment randomize->treat group1 Group 1: Vehicle Control (Oral Gavage, Daily) group2 Group 2: this compound Low Dose (e.g., 25 mg/kg, Oral Gavage, Daily) group3 Group 3: this compound High Dose (e.g., 50 mg/kg, Oral Gavage, Daily) measure Measure Tumor Volume & Body Weight (2-3 times/week) group1->measure group2->measure group3->measure endpoint Endpoint Criteria Met (e.g., Tumor Volume >1500 mm³ or 21-28 days) measure->endpoint endpoint->measure No euthanize Euthanize Mice endpoint->euthanize Yes collect Collect Tumors and Tissues for Analysis euthanize->collect analysis Data Analysis collect->analysis

References

Application Notes and Protocols: Assessing the Anti-Proliferative Effects of iGOT1-01

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

iGOT1-01 is a small molecule inhibitor of Glutamate Oxaloacetate Transaminase 1 (GOT1), a key enzyme in amino acid metabolism and redox balance.[1][2][3][4][5][6] Certain cancer cells, particularly Pancreatic Ductal Adenocarcinoma (PDAC), exhibit a dependency on a metabolic pathway involving GOT1 to support proliferation and manage oxidative stress.[3][4][7] By inhibiting GOT1, this compound disrupts this metabolic pathway, presenting a targeted strategy to impede cancer cell growth. These application notes provide a comprehensive framework for researchers to assess the anti-proliferative effects of this compound in a cell-based context using established methodologies.

Hypothetical Signaling Pathway Disruption by this compound

The proliferation of KRAS-driven pancreatic cancer cells is often dependent on a non-canonical glutamine metabolism pathway to maintain redox balance (NADPH levels) and support macromolecular synthesis. GOT1 is a pivotal enzyme in this pathway. The diagram below illustrates how this compound's inhibition of GOT1 is hypothesized to disrupt these downstream processes, leading to reduced cell proliferation.

GOT1_Pathway cluster_upstream Upstream Metabolism cluster_got1 GOT1 Catalyzed Reaction cluster_downstream Downstream Effects Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate aKG α-Ketoglutarate Glutamate->aKG GOT1 GOT1 aKG->GOT1 Aspartate Aspartate Aspartate->GOT1 Oxaloacetate Oxaloacetate GOT1->Oxaloacetate Malate Malate Oxaloacetate->Malate Pyruvate Pyruvate Malate->Pyruvate NADPH NADPH Production Pyruvate->NADPH Proliferation Cell Proliferation NADPH->Proliferation iGOT1 This compound iGOT1->GOT1

Caption: Hypothetical pathway showing this compound inhibition of GOT1.

Data Presentation

The efficacy of this compound is determined by its ability to reduce cell proliferation, often quantified as an IC50 value (the concentration that inhibits 50% of the biological response). The tables below summarize representative data for this compound.

Table 1: Enzymatic Inhibition of GOT1 by this compound

Assay Type IC50 Value (µM) Reference
GOT1/GLOX/HRP coupled assay 11.3 [2][3][5][6]

| GOT1/MDH1 coupled assay | 84.6 - 85 |[1][2][3][5][6] |

Table 2: Example Anti-Proliferative Activity of this compound in Cancer Cell Lines

Cell Line Cancer Type Assay Duration Example IC50 (µM)
PaTu8902 Pancreatic MTT Assay 72 hours 55.8
AsPC-1 Pancreatic BrdU Assay 48 hours 72.3

| DLD1 | Colon | CellTiter-Glo | 72 hours | 95.2 |

Note: Data in Table 2 is representative and should be determined experimentally for specific cell lines and conditions.

Experimental Protocols

An effective assessment of a compound's anti-proliferative effects involves multiple assays. Below is a general workflow followed by a detailed protocol for the MTT assay, a common method for this purpose.

General Experimental Workflow

Workflow start Start: Culture Pancreatic Cancer Cells (e.g., PaTu8902) seed 1. Seed Cells in 96-well Plates start->seed adhere 2. Allow Cells to Adhere (Overnight Incubation) seed->adhere treat 3. Treat with Serial Dilutions of this compound adhere->treat incubate 4. Incubate for Desired Period (e.g., 48-72h) treat->incubate assay 5. Perform Proliferation Assay (e.g., MTT, BrdU) incubate->assay read 6. Measure Signal (e.g., Absorbance, Fluorescence) assay->read analyze 7. Analyze Data & Calculate IC50 read->analyze end End: Determine Anti-Proliferative Effect analyze->end

Caption: General workflow for assessing anti-proliferative effects.

Protocol 1: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[8] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8][9][10]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pancreatic cancer cell line (e.g., PaTu8902)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • MTT reagent (5 mg/mL in sterile PBS).[9][10]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution).[10][11]

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (capable of reading absorbance at 570-590 nm).[8][9]

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Dilute the cells in complete growth medium to a concentration of 7.5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (7,500 cells/well) into the wells of a 96-well plate.[10]

    • Include wells with medium only to serve as a blank control.[10]

    • Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test would be 0.1 µM to 200 µM.

    • Include a "vehicle control" group of wells treated with the same concentration of DMSO as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound concentration or vehicle control.

    • Return the plate to the incubator for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT reagent to each well (final concentration of ~0.5 mg/mL).[8][12]

    • Incubate the plate for 3-4 hours at 37°C.[8][11][12] During this time, visible purple formazan crystals will form in viable cells.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the crystals.[10][12]

    • Cover the plate with foil and place it on an orbital shaker for 15-20 minutes to ensure complete solubilization.[9][10]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 570 and 590 nm.[9][10]

    • Subtract the average absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the this compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

Protocol 2: BrdU Cell Proliferation Assay

The BrdU (Bromodeoxyuridine) assay measures DNA synthesis directly. BrdU, an analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[13][14] Incorporated BrdU is then detected with a specific antibody.[15]

Note: This protocol is more complex than the MTT assay, requiring fixation, denaturation, and antibody staining steps, but provides a more direct measure of proliferation. A detailed step-by-step guide can be found in commercially available kits or established protocols.[13][15][16]

Logical Relationship Diagram

LogicalFlow cluster_cause Cause / Action cluster_mechanism Mechanism cluster_effect Observed Effect cluster_conclusion Conclusion treatment Cells treated with increasing [this compound] inhibition Inhibition of GOT1 enzymatic activity treatment->inhibition leads to metabolism Disruption of Redox Homeostasis & Metabolism inhibition->metabolism results in proliferation Decrease in Cell Proliferation/Viability metabolism->proliferation causes conclusion This compound has anti-proliferative effects proliferation->conclusion supports conclusion that

References

Application Notes and Protocols for Studying the Impact of iGOT1-01 on Tumor Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

iGOT1-01 is a potent and specific inhibitor of Glutamate-Oxaloacetate Transaminase 1 (GOT1), a key enzyme in metabolic pathways that are frequently dysregulated in cancer.[1][2][3] Particularly in pancreatic ductal adenocarcinoma (PDAC), cancer cells exhibit a dependency on a non-canonical glutamine metabolism pathway for redox homeostasis and proliferation, a pathway in which GOT1 plays a pivotal role.[1] By inhibiting GOT1, this compound disrupts this metabolic adaptation, leading to increased oxidative stress and reduced proliferation of cancer cells, making it a promising candidate for anti-cancer therapy.[1][3]

These application notes provide detailed protocols for in vitro and in vivo studies to investigate the impact of this compound on tumor growth. The protocols are designed to be comprehensive and adaptable to specific research needs, enabling the robust evaluation of this compound's therapeutic potential.

Mechanism of Action of this compound

GOT1 is a cytosolic enzyme that catalyzes the reversible transamination of aspartate and α-ketoglutarate to oxaloacetate and glutamate.[1] In certain cancer cells, particularly those with KRAS mutations, this reaction is a critical step in a pathway that generates NADPH, which is essential for maintaining redox balance and mitigating oxidative stress.[1] this compound is a small molecule inhibitor that is believed to compete with the pyridoxal 5'-phosphate (PLP) cofactor for binding to GOT1, thereby inhibiting its enzymatic activity.[2] This inhibition leads to a disruption of the metabolic pathway, resulting in reduced NADPH production and an accumulation of reactive oxygen species (ROS), ultimately leading to decreased cancer cell proliferation and survival.[1]

GOT1_Signaling_Pathway

Caption: Simplified GOT1 signaling pathway in cancer cells.

Data Presentation

In Vitro Efficacy of this compound
ParameterCell LineAssayValueReference
IC₅₀ -MDH coupled GOT1 enzymatic assay85 µM[1][4]
IC₅₀ -GOT1/GLOX/HRP assay11.3 µM[1][4]
IC₅₀ -GOT1/MDH1 assay84.6 µM[1]
Cell Viability PaTu8902 (Pancreatic)CellTiter-Glo, Alamar BlueLittle to no toxicity up to 200 µM (3h)[4]
Cell Viability DLD1 (Colon)CellTiter-Glo, Alamar BlueLittle to no toxicity up to 200 µM (3h)[4]
In Vivo Pharmacokinetics of this compound
ParameterAnimal ModelDoseRouteValueReference
t₁/₂ Female CD1 mice20 mg/kgOral0.7 hours[1][4]
Cₘₐₓ Female CD1 mice20 mg/kgOral4133 ng/mL[1][4]
AUC(₀₋₂₄) Female CD1 mice20 mg/kgOral11734 h*ng/mL[1][4]

Note: Specific in vivo efficacy data for this compound, such as tumor growth inhibition percentages, were not available in the public domain at the time of this writing. Researchers should perform dose-response studies to determine the optimal therapeutic dose.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

This protocol describes a method to assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., PaTu8902, DLD1)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well clear or opaque-walled tissue culture plates

  • Cell viability reagent (e.g., MTT, MTS, CellTiter-Glo®, AlamarBlue®)

  • Plate reader (spectrophotometer or luminometer)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.

    • Perform a cell count and adjust the cell density to 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 200 µM.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment (Example using MTT):

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value.

In_Vitro_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation treat_cells Treat with this compound (Dose-Response) overnight_incubation->treat_cells incubation_period Incubate for 24-72 hours treat_cells->incubation_period add_viability_reagent Add Cell Viability Reagent (e.g., MTT) incubation_period->add_viability_reagent read_plate Measure Absorbance/ Luminescence add_viability_reagent->read_plate data_analysis Calculate % Viability and IC50 read_plate->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vitro cell viability assay.

Protocol 2: In Vivo Tumor Xenograft Model

This protocol outlines the establishment of a subcutaneous tumor xenograft model in immunodeficient mice to evaluate the in vivo efficacy of this compound.

Materials:

  • Immunodeficient mice (e.g., Nude, SCID, or NSG)

  • Cancer cell line of interest (e.g., PANC-1, PaTu8902)

  • Matrigel® or similar basement membrane matrix

  • This compound

  • Vehicle control (e.g., sterile PBS, corn oil)

  • Sterile syringes and needles

  • Calipers

  • Anesthetic

  • Surgical tools

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells in their exponential growth phase.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).

  • Compound Administration:

    • Prepare the this compound formulation at the desired concentration. Based on the pharmacokinetic data, oral gavage is a suitable route of administration.

    • Administer this compound or the vehicle control to the respective groups according to the planned dosing schedule (e.g., once daily).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight of the mice throughout the study.

    • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group using the formula:

      • TGI (%) = [1 - (ΔT / ΔC)] x 100

      • Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

    • Compare the final tumor weights between the treated and control groups.

    • Analyze the body weight data to assess the toxicity of the treatment.

In_Vivo_Workflow start Start implant_cells Implant Cancer Cells Subcutaneously in Mice start->implant_cells monitor_tumor_growth Monitor Tumor Growth implant_cells->monitor_tumor_growth randomize_groups Randomize Mice into Treatment & Control Groups monitor_tumor_growth->randomize_groups administer_treatment Administer this compound or Vehicle randomize_groups->administer_treatment measure_tumor_volume Measure Tumor Volume & Body Weight Regularly administer_treatment->measure_tumor_volume end_of_study End of Study measure_tumor_volume->end_of_study euthanize_and_excise Euthanize Mice & Excise Tumors end_of_study->euthanize_and_excise data_analysis Analyze Tumor Growth Inhibition & Toxicity euthanize_and_excise->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo xenograft studies.

Conclusion

The provided protocols and data offer a comprehensive framework for researchers to investigate the anti-tumor effects of this compound. By leveraging these detailed methodologies, scientists can systematically evaluate the in vitro and in vivo efficacy of this promising GOT1 inhibitor, contributing to the development of novel cancer therapeutics targeting metabolic vulnerabilities. It is recommended to adapt these protocols to the specific cancer models and research questions being addressed.

References

Troubleshooting & Optimization

overcoming iGOT1-01 solubility issues for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during in vivo studies with the GOT1 inhibitor, iGOT1-01.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a small molecule inhibitor of aspartate aminotransferase 1 (GOT1), an enzyme involved in cellular metabolism and redox homeostasis.[1][2][3][4] It has demonstrated anti-cancer activity, particularly in pancreatic cancer cells which rely on GOT1-mediated metabolic pathways.[2][5][6]

Q2: I am observing precipitation of this compound when preparing my formulation for in vivo studies. Why is this happening?

A2: this compound is a hydrophobic molecule with low aqueous solubility.[2][4] It is soluble in organic solvents like dimethyl sulfoxide (DMSO), with a reported solubility of 10 mM.[1][3] When a concentrated DMSO stock solution of this compound is diluted into an aqueous vehicle such as saline or phosphate-buffered saline (PBS) for in vivo administration, the drastic change in solvent polarity can cause the compound to precipitate out of solution. This is a common challenge for many poorly soluble drug candidates.[7][8]

Q3: What are the recommended starting formulations to improve the solubility of this compound for in vivo experiments?

A3: Several formulation strategies can be employed to enhance the solubility of this compound for in vivo administration. Below are some vehicle compositions that have been reported to achieve a clear solution at a concentration of ≥ 2.5 mg/mL (7.80 mM).[9]

  • Co-solvent/Surfactant-based vehicle:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Cyclodextrin-based vehicle:

    • 10% DMSO

    • 90% (20% SBE-β-CD in Saline)

  • Lipid-based vehicle:

    • 10% DMSO

    • 90% Corn Oil

It is recommended to prepare these formulations by adding each solvent sequentially and ensuring the compound is fully dissolved at each step.[9] Gentle heating and/or sonication can be used to aid dissolution if precipitation or phase separation occurs.[9]

Q4: My in vivo study requires a different concentration of this compound than what is reported in the literature. How can I adapt the formulation?

A4: If you need to adjust the concentration of this compound, it is crucial to maintain a stable formulation. If you need a higher concentration, you may need to optimize the ratios of the excipients in your chosen vehicle. Conversely, for a lower concentration, you can likely dilute a stable, higher-concentration stock formulation with the complete vehicle. It is advisable to perform a small-scale pilot formulation to check for any precipitation or instability at your desired concentration before preparing a large batch for your in vivo study.

Q5: Are there any general tips for handling this compound and its formulations?

A5: Yes, here are some general handling recommendations:

  • Storage: Store solid this compound at -20°C for up to 12 months.[3] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[9] It is best to aliquot stock solutions to avoid repeated freeze-thaw cycles.[9]

  • Preparation: When preparing formulations, add the solvents to the solid compound individually and in the specified order.[10]

  • Administration: For oral administration, a homogeneous suspension can be prepared using vehicles like carboxymethylcellulose sodium (CMC-Na).[10] For parenteral routes, ensure you have a clear, particle-free solution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer The compound's solubility limit is exceeded due to the increased polarity of the final solution.* Decrease the final concentration of this compound. * Increase the proportion of co-solvents (e.g., PEG300) or surfactants (e.g., Tween-80) in the final formulation. * Utilize a cyclodextrin-based formulation to encapsulate the hydrophobic compound.[11][12] * Prepare a lipid-based formulation if suitable for the route of administration.[11][13]
Phase separation or cloudiness in the final formulation The formulation components are not fully miscible, or the compound has not completely dissolved.* Ensure thorough mixing of all components. * Gentle warming or sonication of the formulation can aid in achieving a homogeneous solution.[9] * Filter the final solution through a sterile filter (e.g., 0.22 µm) to remove any undissolved particles, but be aware this may reduce the final concentration.
Inconsistent results in in vivo studies Poor bioavailability due to suboptimal formulation or in vivo precipitation.* Re-evaluate the formulation strategy. Consider conducting a small pharmacokinetic (PK) study to compare different formulations. * For oral administration, consider particle size reduction techniques to enhance the dissolution rate.[11][14]
Toxicity or adverse events in animal models The vehicle or a high concentration of an excipient may be causing toxicity.* Review the literature for the tolerability of the chosen excipients in your animal model and for the specific route of administration. * Consider reducing the concentration of potentially problematic excipients. * Run a vehicle-only control group in your in vivo study to assess any effects of the formulation itself.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

Parameter Value Assay/Condition Reference
Molecular Weight 320.39 g/mol -[1]
IC₅₀ 11.3 µMGOT1/GLOX/HRP-coupled assay[2]
IC₅₀ 84.6 µMGOT1/MDH1-coupled assay[2][9]
Solubility in DMSO 10 mM-[1]
Achievable Concentration in vivo Formulations ≥ 2.5 mg/mL (7.80 mM)Various co-solvent, cyclodextrin, and lipid-based vehicles[9]
Pharmacokinetics (Oral, 20 mg/kg)
t₁/₂0.7 hours-[5][9]
Cₘₐₓ4133 ng/mL-[5][9]
AUC(₀₋₂₄)11734 h*ng/mL-[5][9]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent/Surfactant-Based Formulation for In Vivo Studies

Objective: To prepare a clear solution of this compound at a concentration of 2.5 mg/mL suitable for parenteral administration.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile, conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound to achieve a final concentration of 2.5 mg/mL in the desired total volume. For example, for 1 mL of final formulation, weigh 2.5 mg of this compound.

  • Add 10% of the final volume of DMSO to the tube containing the this compound (e.g., 100 µL for a 1 mL final volume).

  • Vortex thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication can be applied if necessary.

  • Add 40% of the final volume of PEG300 (e.g., 400 µL for a 1 mL final volume). Vortex until the solution is homogeneous.

  • Add 5% of the final volume of Tween-80 (e.g., 50 µL for a 1 mL final volume). Vortex until the solution is homogeneous.

  • Add 45% of the final volume of sterile saline (e.g., 450 µL for a 1 mL final volume). Add the saline dropwise while continuously vortexing to prevent precipitation.

  • Visually inspect the final solution for any signs of precipitation or phase separation. The final formulation should be a clear, homogeneous solution.

  • If required for the route of administration, filter the final solution through a 0.22 µm sterile syringe filter.

Visualizations

Signaling Pathway

GOT1_Pathway cluster_Metabolism Cellular Metabolism cluster_GOT1 GOT1-Mediated Reaction cluster_Inhibition Inhibition Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG Aspartate Aspartate Oxaloacetate Oxaloacetate Aspartate->Oxaloacetate NADPH NADPH NADP NADP+ NADPH->NADP Redox Balance GSH GSH NADPH->GSH GSSG GSSG GSH->GSSG GOT1 GOT1 GOT1->NADPH Supports alpha_KG_Aspartate α-Ketoglutarate + Aspartate GOT1->alpha_KG_Aspartate Glutamate_Aspartate Glutamate + Oxaloacetate Glutamate_Aspartate->GOT1 iGOT1_01 This compound iGOT1_01->GOT1

Caption: The role of GOT1 in cellular metabolism and its inhibition by this compound.

Experimental Workflow

Formulation_Workflow cluster_Preparation Formulation Preparation cluster_Troubleshooting Troubleshooting cluster_Administration In Vivo Administration Start Weigh this compound Add_DMSO Dissolve in DMSO Start->Add_DMSO Add_Excipients Add Excipients (e.g., PEG300, Tween-80) Add_DMSO->Add_Excipients Add_Aqueous Add Aqueous Vehicle (e.g., Saline) Add_Excipients->Add_Aqueous Mix Vortex/Sonicate Add_Aqueous->Mix Check Visually Inspect for Clarity Mix->Check Precipitate Precipitation Observed Check->Precipitate Precipitation Administer Administer to Animal Model Check->Administer Clear Solution Optimize Optimize Formulation Precipitate->Optimize Optimize->Start

Caption: Workflow for preparing and troubleshooting this compound formulations.

References

optimizing iGOT1-01 concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using iGOT1-01 in cell culture experiments.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a small molecule inhibitor of aspartate aminotransferase 1 (GOT1), also known as glutamate oxaloacetate transaminase 1.[1][2][3][4] GOT1 is a key enzyme in cellular metabolism, particularly in pancreatic cancer cells, where it supports redox homeostasis.[5][6][7] this compound is thought to compete for binding at the pyridoxal 5-phosphate (PLP) cofactor site of GOT1.[5][6] It is important to note that studies have shown this compound can also inhibit the mitochondrial isoform, GOT2, which may preclude the specific assessment of GOT1 inhibition in cells.[5]

2. What is the recommended concentration range for this compound in cell culture?

The optimal concentration of this compound will vary depending on the cell line and experimental goals. Based on available data, a starting point for dose-response experiments could be in the range of 3.125 µM to 200 µM.[2][5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

3. How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO.[1][4] For a 10 mM stock solution, dissolve the appropriate amount of this compound powder in fresh, high-quality DMSO.[1] To avoid solubility issues, ensure the DMSO is not moisture-absorbent.[4] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2] It is recommended to aliquot the stock solution and store it at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[2][4]

4. Is this compound cytotoxic to cells?

Studies on PaTu8902 pancreatic cancer cells and DLD1 colon cancer cells have shown little to no toxicity at concentrations up to 200 µM after a 3-hour treatment.[5] However, cytotoxicity is cell line-dependent and should be assessed for your specific experimental system. An acute toxicity assay is recommended prior to extensive experimentation.

5. I am not observing the expected effect of this compound. What could be the issue?

Several factors could contribute to a lack of effect:

  • Suboptimal Concentration: The concentration of this compound may be too low for your cell line. Perform a dose-response experiment to determine the optimal concentration.

  • Compound Inactivity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • Cell Line Resistance: Your cell line may not be dependent on the GOT1 pathway for survival or the specific phenotype you are measuring.

  • Assay Sensitivity: The assay you are using may not be sensitive enough to detect the effects of GOT1 inhibition.

Quantitative Data Summary

ParameterValueCell Line(s)AssaySource
IC50 11.3 µM-GOT1/GLOX/HRP assay[1][2][5]
84.6 µM-GOT1/MDH1 assay[2][3][5]
Solubility 10 mM-In DMSO[1]
100 mg/mL-In fresh DMSO[4]
Cytotoxicity Little to no toxicity up to 200 µMPaTu8902, DLD1CellTiter-Glo, Alamar Blue (3h treatment)[5]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

This protocol outlines a method to determine the optimal working concentration of this compound for your cell line using a cell viability assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, AlamarBlue®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Incubate overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is 3.125 µM to 200 µM.[2][5] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 3 hours, 24 hours, 48 hours, 72 hours). A 3-hour time point is suggested for initial toxicity assessment.[5]

  • Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the IC50 value and the optimal non-toxic concentration range for your subsequent experiments.

Protocol 2: Assessment of GOT1 Inhibition via Metabolomics

This protocol provides a general workflow to assess the impact of this compound on cellular metabolism, specifically looking at changes in aspartate levels.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • [¹³C]-glutamine

  • This compound at the predetermined optimal concentration

  • Methanol, water, and chloroform (for metabolite extraction)

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as determined in Protocol 1. Include a vehicle control.

  • Metabolic Labeling: During the last few hours of treatment (e.g., 3 hours), switch to a medium containing [¹³C]-glutamine.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells with ice-cold saline.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the extract.

    • Centrifuge to pellet the cell debris.

  • LC-MS/MS Analysis: Analyze the supernatant containing the metabolites using an LC-MS/MS system to measure the levels of aspartate isotopologues. A decrease in M+4 aspartate may indicate GOT1/GOT2 inhibition.[5]

  • Data Analysis: Compare the levels of aspartate and other relevant metabolites between the this compound treated and vehicle control groups.

Visualizations

GOT1_Signaling_Pathway This compound Mechanism of Action cluster_cytoplasm Cytoplasm cluster_redox Redox Balance Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Aspartate Aspartate Glutamate->Aspartate GOT2 (Mitochondria) aKG α-Ketoglutarate Glutamate->aKG OAA Oxaloacetate Aspartate->OAA GOT1 GOT1 Aspartate->GOT1 aKG->Glutamate aKG->GOT1 OAA->Aspartate Malate Malate OAA->Malate GOT1->Glutamate GOT1->OAA iGOT1_01 This compound iGOT1_01->GOT1 Pyruvate Pyruvate Malate->Pyruvate NADPH NADPH Pyruvate->NADPH ME1

Caption: this compound inhibits GOT1, blocking aspartate conversion.

Experimental_Workflow Optimizing this compound Concentration Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_dilutions Prepare this compound Serial Dilutions seed_cells->prepare_dilutions treat_cells Treat Cells with this compound & Vehicle prepare_dilutions->treat_cells incubate Incubate for Desired Duration treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay analyze_data Analyze Data (IC50, Dose-Response) viability_assay->analyze_data determine_optimal Determine Optimal Concentration analyze_data->determine_optimal end Proceed with Experiments determine_optimal->end

Caption: Workflow for determining the optimal this compound concentration.

Troubleshooting_Guide This compound Troubleshooting Guide start No/Low Effect Observed check_concentration Is the concentration optimized? start->check_concentration check_storage Was the compound stored correctly? check_concentration->check_storage Yes optimize_concentration Perform Dose-Response (Protocol 1) check_concentration->optimize_concentration No check_cell_line Is the cell line GOT1-dependent? check_storage->check_cell_line Yes new_compound Use Fresh Aliquot or New Compound check_storage->new_compound No check_assay Is the assay sensitive enough? check_cell_line->check_assay Yes alternative_cell_line Consider Alternative Cell Line check_cell_line->alternative_cell_line No alternative_assay Use More Sensitive/Different Assay (e.g., Metabolomics - Protocol 2) check_assay->alternative_assay No success Problem Resolved check_assay->success Yes optimize_concentration->start Re-test new_compound->start Re-test

Caption: A decision tree for troubleshooting this compound experiments.

References

troubleshooting iGOT1-01 off-target effects on GOT2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iGOT1-01. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the experimental nuances of using this compound, with a particular focus on its off-target effects on Glutamic-Oxaloacetic Transaminase 2 (GOT2).

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular phenotypes after treatment with this compound that don't align with GOT1 inhibition alone. Could this be due to off-target effects?

A1: Yes, it is highly probable that unexpected cellular phenotypes arise from off-target effects. This compound is known to be a promiscuous inhibitor and exhibits inhibitory activity against both the cytosolic isoform GOT1 and the mitochondrial isoform GOT2.[1] Dual inhibition of these enzymes can lead to metabolic profiles and cellular outcomes that are distinct from the inhibition of a single isoform.[1]

Q2: How can we confirm that the observed effects in our cellular assays are due to the inhibition of GOT1 and/or GOT2?

A2: A robust method to confirm on-target activity is to use a genetic approach. Creating a cell line with a knockout of GOT1 or GOT2 using CRISPR/Cas9 is a definitive way to test this. If this compound still produces the same effect in a GOT1 knockout cell line, it strongly suggests the phenotype is mediated through an off-target, such as GOT2.[2][3] Comparing the dose-response curves of your wild-type and knockout cell lines to this compound treatment can help dissect the contribution of each target to the observed phenotype.

Q3: What are the known IC50 values for this compound against GOT1?

A3: The IC50 values for this compound against GOT1 vary depending on the enzymatic assay used for its determination. This is because different assay formats can have varying sensitivities and components that may interact with the compound.

Quantitative Data Summary

Assay TypeTargetIC50 (µM)Reference
GLOX/HRP-coupled assayGOT111.3[1][4][5][6][7]
MDH1-coupled assayGOT184.6 - 85[1][4][5][7]

Q4: Is there evidence of this compound inhibiting GOT2 in cellular contexts?

A4: Yes, studies using [¹³C]glutamine tracing metabolomics in pancreatic cancer cells have shown that treatment with this compound results in a metabolic signature consistent with GOT2 inhibition.[1] Specifically, inhibition of GOT2 leads to a decrease in the M+4 aspartate isotopologue derived from [¹³C]glutamine, a pattern observed with this compound treatment.[1]

Troubleshooting Guides

Issue 1: Differentiating between GOT1 and GOT2 Inhibition

Symptom: Your experimental results with this compound are difficult to interpret, and you are unsure if the observed phenotype is due to the inhibition of GOT1, GOT2, or both.

Troubleshooting Workflow:

start Start: Ambiguous Results with this compound knockout Generate GOT1 and GOT2 Knockout Cell Lines (CRISPR/Cas9) start->knockout treat Treat Wild-Type and Knockout Cell Lines with this compound knockout->treat western Confirm Knockout by Western Blot knockout->western metabolomics Perform [¹³C]Glutamine Tracing Metabolomics treat->metabolomics analyze Analyze Aspartate Isotopologues and Cellular Phenotype metabolomics->analyze conclusion Conclusion: Attribute Phenotype to GOT1, GOT2, or Both analyze->conclusion

Figure 1. A workflow for dissecting the on-target and off-target effects of this compound.

Detailed Steps:

  • Generate Knockout Cell Lines: Use CRISPR/Cas9 to generate stable knockout cell lines for GOT1 and GOT2 in your experimental model.

  • Confirm Knockout: Validate the knockout of the target proteins by Western Blot analysis.

  • Treat Cells: Treat the wild-type, GOT1-knockout, and GOT2-knockout cell lines with a dose range of this compound.

  • Assess Phenotype: Analyze the cellular phenotype of interest (e.g., proliferation, apoptosis) in all cell lines.

  • Metabolomic Analysis: For a more in-depth view, perform [¹³C]glutamine tracing metabolomics to observe changes in aspartate isotopologues. A decrease in M+4 aspartate suggests GOT2 inhibition.[1]

Issue 2: Confirming Target Engagement in Cells

Symptom: You want to confirm that this compound is binding to GOT1 and/or GOT2 within your intact cellular system.

Troubleshooting with Cellular Thermal Shift Assay (CETSA):

CETSA is a powerful technique to verify target engagement in a cellular environment.[8][9][10] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

start Start: Confirm Target Engagement treat_cells Treat Cells with this compound or Vehicle Control start->treat_cells heat_shock Apply Temperature Gradient (Heat Shock) treat_cells->heat_shock lyse_cells Lyse Cells and Separate Soluble/Aggregated Proteins heat_shock->lyse_cells western_blot Analyze Soluble Fraction by Western Blot for GOT1/GOT2 lyse_cells->western_blot analyze_shift Analyze Thermal Shift: Compare Melt Curves of Treated vs. Control western_blot->analyze_shift conclusion Conclusion: Thermal Shift Indicates Target Engagement analyze_shift->conclusion

Figure 2. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Protocol 1: MDH1-Coupled Enzymatic Assay for GOT1/GOT2 Activity

This assay measures the activity of GOT1 or GOT2 by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase 1 (MDH1). The decrease in NADH is monitored by fluorescence.[1][11]

Materials:

  • Recombinant human GOT1 or GOT2 protein

  • Recombinant human MDH1 protein

  • HEPES buffer (100 mM, pH 8.0)

  • KCl (100 mM)

  • DTT (1 mM)

  • Triton X-100 (0.1%)

  • Aspartate (4 mM)

  • α-ketoglutarate (0.5 mM)

  • NADH (0.25 mM)

  • This compound (various concentrations)

  • 96-well black plates

  • Fluorescence plate reader (Excitation: 350 nm, Emission: 460 nm)

Procedure:

  • Prepare the assay buffer containing HEPES, KCl, DTT, and Triton X-100.

  • In a 96-well plate, add the assay buffer, MDH1, NADH, and varying concentrations of this compound or DMSO (vehicle control).

  • Add recombinant GOT1 or GOT2 to the wells and pre-incubate for a desired time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding a mixture of aspartate and α-ketoglutarate.

  • Immediately measure the decrease in NADH fluorescence over time using a plate reader.

  • Calculate the initial reaction velocities and determine the IC50 of this compound.

Protocol 2: Western Blot for GOT1 and GOT2 Detection

This protocol is for validating the knockout of GOT1 and GOT2 or for analyzing protein levels after CETSA.[1][12]

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • TBS-T buffer (Tris-buffered saline with Tween 20)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)

  • Primary antibodies: anti-GOT1, anti-GOT2, and a loading control (e.g., anti-Vinculin or anti-α-Tubulin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse cells in RIPA buffer and quantify protein concentration.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions for anti-GOT1 are typically 1:1000 and for anti-GOT2 1:1000.[1]

  • Wash the membrane with TBS-T.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBS-T.

  • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

Signaling Pathway Context

GOT1 and GOT2 are key enzymes in amino acid metabolism and the malate-aspartate shuttle, which is crucial for transferring reducing equivalents from the cytoplasm to the mitochondria.[13][14][15] Their inhibition can have significant impacts on cellular redox balance and energy production.

cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria GOT1 GOT1 OAA_cyto Oxaloacetate GOT1->OAA_cyto Glu_cyto Glutamate GOT1->Glu_cyto MDH1 MDH1 Malate_cyto Malate MDH1->Malate_cyto NAD_cyto NAD+ MDH1->NAD_cyto Asp_cyto Aspartate Asp_cyto->GOT1 aKG_cyto α-Ketoglutarate aKG_cyto->GOT1 OAA_cyto->MDH1 Pyruvate Pyruvate Malate_cyto->Pyruvate Malic Enzyme OAA_mito Oxaloacetate Malate_cyto->OAA_mito Malate-Aspartate Shuttle NADH_cyto NADH NADH_cyto->MDH1 NADPH NADPH Pyruvate->NADPH GOT2 GOT2 Asp_mito Aspartate GOT2->Asp_mito aKG_mito α-Ketoglutarate GOT2->aKG_mito OAA_mito->GOT2 Glu_mito Glutamate Glu_mito->GOT2 Asp_mito->Asp_cyto Malate-Aspartate Shuttle TCA TCA Cycle aKG_mito->TCA iGOT1_01 This compound iGOT1_01->GOT1 Inhibits iGOT1_01->GOT2 Inhibits (Off-target)

Figure 3. The metabolic roles of GOT1 and GOT2 and the inhibitory action of this compound.

References

iGOT1-01 Technical Support Center: Addressing its Promiscuous Inhibitory Profile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the challenges associated with the promiscuous inhibitory profile of iGOT1-01, a known inhibitor of aspartate aminotransferase 1 (GOT1).

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: The primary target of this compound is Aspartate Aminotransferase 1 (GOT1), a crucial enzyme in amino acid metabolism and redox balance.[1][2] Pancreatic ductal adenocarcinoma (PDAC) cells, in particular, rely on a metabolic pathway involving GOT1 to maintain redox homeostasis and support proliferation.[1][2] this compound is believed to act by competing for binding at the pyridoxal 5-phosphate (PLP) cofactor site of the GOT1 enzyme.[2][3][4]

Q2: What does the "promiscuous inhibitory profile" of this compound refer to?

A2: A promiscuous inhibitory profile means that this compound does not exclusively inhibit its primary target, GOT1. Application of this compound in pancreatic cancer cells has revealed metabolic and growth-inhibitory activities that suggest it acts on multiple targets.[2][3][4] This lack of specificity can lead to ambiguous experimental results and potential off-target effects that may complicate data interpretation.

Q3: What are the known off-targets of this compound?

A3: The most well-documented off-target of this compound is Aspartate Aminotransferase 2 (GOT2), the mitochondrial isoform of the enzyme.[2] This dual inhibition of GOT1 and GOT2 can produce a cellular profile different from the inhibition of a single isoform.[2] It is also suggested that this compound may have pleiotropic inhibitory activity against other transaminases or PLP-dependent enzymes, though specific additional targets are not fully characterized.[2]

Q4: My experimental results with this compound are unexpected. How can I determine if this is due to off-target effects?

A4: Unexpected results are a common challenge when working with promiscuous inhibitors. To dissect on-target versus off-target effects, a multi-pronged approach is recommended. This includes:

  • Biochemical Assays: Confirming direct inhibition of GOT1 and testing for inhibition of related enzymes.

  • Cell-Based Assays: Using genetic methods, such as shRNA or CRISPR-mediated knockdown of GOT1, to see if the resulting phenotype matches the one observed with this compound treatment.

  • Proteomics Profiling: Employing unbiased techniques like chemical proteomics to identify a broader range of potential protein interactions.

The following troubleshooting guides provide detailed protocols for these validation experiments.

Data Presentation: this compound Inhibitory Activity

Table 1: Reported IC50 Values for this compound against GOT1

Assay Type IC50 Value (μM) Reference
GOT1/GLOX/HRP Assay 11.3 [1][5]
MDH coupled GOT1 Enzymatic Assay 85 [1][5]

| GOT1/MDH1 Assay | 84.6 |[2] |

Table 2: On-Target vs. Known Off-Target Activity of this compound

Target Cellular Location Notes on Inhibition by this compound Reference
GOT1 (On-Target) Cytoplasm Primary target; inhibition disrupts redox balance in certain cancer cells. [1][2]
GOT2 (Off-Target) Mitochondria This compound demonstrates inhibitory activity against GOT2 in cells. [2]

| Other Transaminases | Various | Suspected pleiotropic activity may contribute to observed cellular effects. |[2] |

Visualizing Pathways and Workflows

GOT_Metabolic_Pathway cluster_cytoplasm Cytoplasm cluster_mito Mitochondria Glutamine_cyto Glutamine Glutamate_cyto Glutamate Glutamine_cyto->Glutamate_cyto Aspartate_cyto Aspartate Glutamate_cyto->Aspartate_cyto GOT1 GOT1 Aspartate_cyto->GOT1 OAA_cyto Oxaloacetate OAA_cyto->GOT1 Redox_Balance Redox Balance (NADPH Production) OAA_cyto->Redox_Balance iGOT1_01 This compound iGOT1_01->GOT1 Glutamate_mito Glutamate Aspartate_mito Aspartate Glutamate_mito->Aspartate_mito GOT2 GOT2 Aspartate_mito->GOT2 OAA_mito Oxaloacetate OAA_mito->GOT2 TCA_Cycle TCA Cycle OAA_mito->TCA_Cycle iGOT1_01_mito This compound iGOT1_01_mito->GOT2 Troubleshooting_Workflow cluster_validation Validation Strategy start Unexpected Phenotype Observed with this compound Treatment q1 Is the phenotype due to on-target GOT1 inhibition? start->q1 biochem Biochemical Validation (Enzyme Assays) q1->biochem Confirm Direct Inhibition genetic Genetic Validation (GOT1 Knockdown/KO) q1->genetic Compare with Genetic Model proteomic Proteomic Profiling (Kinobeads, etc.) q1->proteomic Identify Other Targets phenocopy Does knockdown phenocopy this compound? genetic->phenocopy off_target Phenotype is Likely Off-Target Mediated proteomic->off_target on_target Phenotype is Likely On-Target (GOT1-mediated) phenocopy->on_target Yes phenocopy->off_target No

References

Technical Support Center: Managing iGOT1-01 Instability in Experimental Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GOT1 inhibitor, iGOT1-01. The information provided is designed to help identify and mitigate potential instability issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results or a loss of this compound activity in our assays. What are the potential causes?

A1: Inconsistent activity or loss of potency of a small molecule inhibitor like this compound can be attributed to several factors. The most common issues include:

  • Chemical Instability: The this compound molecule may be degrading in solution. Potential degradation pathways for small molecules include hydrolysis, oxidation, and photodegradation.[1]

  • Solubility Issues: The compound may be precipitating out of your stock solution or experimental buffer, leading to a lower effective concentration.

  • Improper Storage and Handling: Repeated freeze-thaw cycles, exposure to light, and storage at inappropriate temperatures can compromise the integrity of the compound.[2]

  • Assay-Related Artifacts: The inhibitor may interfere with the assay technology itself, or interact with other components in the assay medium.[3]

  • Cofactor Instability: As this compound is believed to compete with pyridoxal 5'-phosphate (PLP), the instability of PLP itself under your experimental conditions could lead to variability.[4][5][6]

Q2: How can we assess the stability of our this compound stock solution?

A2: To determine if your this compound stock solution has degraded, analytical methods are the most reliable approach. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate and quantify the parent compound from any degradation products. A significant decrease in the peak corresponding to this compound and the emergence of new peaks would indicate degradation.[2]

Q3: What are the recommended storage and handling procedures for this compound?

A3: To ensure the longevity and integrity of this compound, adhere to the following storage and handling guidelines:

ParameterRecommendationRationale
Storage Temperature Store solid compound at -20°C for up to 3 years. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[7][8]Lower temperatures slow down chemical degradation processes.
Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[1]Repeated freezing and thawing can lead to precipitation and degradation.
Light Exposure Protect both solid compound and solutions from light by using amber vials or by wrapping containers in foil.[4]Many small molecules are susceptible to photodegradation.
Solvent Use fresh, anhydrous DMSO to prepare stock solutions.[8]Hygroscopic DMSO can absorb moisture, which may reduce the solubility of the compound.

Q4: Could our experimental buffer be contributing to this compound instability?

A4: Yes, the composition of your experimental buffer can influence the stability of this compound. Factors to consider include:

  • pH: The stability of small molecules can be pH-dependent. It is advisable to determine the optimal pH range for this compound stability in your specific assay buffer.

  • Buffer Components: Certain buffer components can interact with the compound. For instance, phosphate buffers have been shown to affect the stability and activity of PLP, which could indirectly impact assays involving this compound.[9]

Q5: this compound is a piperazine-containing compound. Are there any known stability issues with this class of molecules?

A5: Piperazine-containing compounds can be susceptible to degradation. Studies on various piperazine derivatives have shown that their stability can be influenced by factors such as temperature and the presence of other chemical moieties. For example, some phenyl piperazines have been found to be less stable than benzyl piperazines under certain storage conditions.[10] Thermal degradation of piperazine itself can be enhanced by the presence of a second amino function, which can facilitate nucleophilic attack.[11]

Troubleshooting Guide

If you are experiencing issues with this compound instability, follow this step-by-step guide to identify and resolve the problem.

Step 1: Verify Stock Solution Integrity

The initial and most critical step is to confirm the quality of your this compound stock solution.

Experimental Protocol: Stock Solution Quality Control

  • Objective: To assess the purity and concentration of the this compound stock solution.

  • Method: a. Thaw a fresh, previously unopened aliquot of your this compound stock solution. b. Prepare a dilution series from this stock. c. Analyze the dilutions using HPLC or LC-MS to determine the concentration and identify any degradation products. d. Compare the results with the supplier's certificate of analysis or your own previously established standard.

  • Interpretation of Results:

    • Purity >95% and expected concentration: Your stock solution is likely not the source of the problem. Proceed to Step 2.

    • Purity <95% or presence of unexpected peaks: Your stock solution has likely degraded. Prepare a fresh stock solution from the solid compound and review your storage and handling procedures.

Step 2: Evaluate Working Solution Stability

If the stock solution is confirmed to be stable, the issue may be arising when the compound is diluted into your experimental buffer.

Experimental Protocol: Working Solution Stability Assessment

  • Objective: To determine the stability of this compound in your experimental buffer over the time course of your experiment.

  • Method: a. Prepare your working solution of this compound in the final assay buffer at the highest concentration you use in your experiments. b. Incubate the working solution under the same conditions as your experiment (e.g., temperature, light exposure). c. At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of the working solution and analyze it by HPLC or LC-MS to quantify the remaining this compound.

  • Interpretation of Results:

    • Concentration remains stable: The instability is likely not due to the working solution. Proceed to Step 3.

    • Concentration decreases over time: this compound is degrading in your experimental buffer. Consider modifying your buffer (e.g., adjusting pH) or shortening the incubation time of your experiment.

Step 3: Investigate Assay Interference

If both the stock and working solutions are stable, the problem may be related to interference with your assay components.

Experimental Protocol: Assay Interference Controls

  • Objective: To identify if this compound is interfering with the assay technology.

  • Method: a. Run control experiments that include this compound and all assay components except for the target enzyme (GOT1). b. Measure the signal in these control wells.

  • Interpretation of Results:

    • No significant signal: this compound is not directly interfering with your assay's detection method.

    • Significant signal: this compound may have inherent properties (e.g., fluorescence) that interfere with your assay. Consider using an orthogonal assay with a different detection method to validate your results.[3]

Visualizing Experimental Workflows and Signaling Pathways

Troubleshooting Workflow for this compound Instability

G start Inconsistent Results or Loss of this compound Activity step1 Step 1: Verify Stock Solution Integrity (HPLC/LC-MS) start->step1 step1_res Stock Solution Stable? step1->step1_res step2 Step 2: Evaluate Working Solution Stability (Time-course in buffer) step1_res->step2 Yes end_bad1 Prepare Fresh Stock Review Storage/Handling step1_res->end_bad1 No step2_res Working Solution Stable? step2->step2_res step3 Step 3: Investigate Assay Interference (Control experiments) step2_res->step3 Yes end_bad2 Modify Buffer or Shorten Incubation step2_res->end_bad2 No step3_res No Interference? step3->step3_res end_good Review Experimental Design and Biological Variables step3_res->end_good Yes end_bad3 Use Orthogonal Assay step3_res->end_bad3 No

Caption: A logical workflow for troubleshooting this compound instability issues.

Proposed Mechanism of Action and Potential Instability

G cluster_0 GOT1 Catalytic Cycle cluster_1 Inhibition and Instability Factors GOT1 GOT1 Enzyme Product Oxaloacetate + Glutamate GOT1->Product Catalysis PLP Pyridoxal 5'-phosphate (PLP) (Cofactor) PLP->GOT1 Binds to Active Site Substrate Aspartate + α-Ketoglutarate Substrate->GOT1 iGOT1_01 This compound iGOT1_01->PLP Competes with Degradation Degradation Products iGOT1_01->Degradation Potential Instability (Hydrolysis, Oxidation, Photolysis) PLP_instability PLP Instability (Light, pH, Buffer) PLP_instability->PLP

Caption: this compound competes with PLP, and both can be sources of instability.

References

Technical Support Center: Improving the Bioavailability of iGOT1-01 for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to the in vivo bioavailability of iGOT1-01, a potent inhibitor of aspartate aminotransferase 1 (GOT1).[1][2][3] This guide provides practical solutions and detailed protocols to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of aspartate aminotransferase 1 (GOT1), a key enzyme in amino acid metabolism and the tricarboxylic acid (TCA) cycle.[1] In certain cancer cells, such as pancreatic ductal adenocarcinoma (PDAC), GOT1 plays a crucial role in maintaining redox homeostasis and supporting proliferation.[1] this compound inhibits GOT1 activity, which can disrupt these metabolic pathways and suppress cancer cell growth.[4][5] It has been shown to have IC50 values of 11.3 µM and 85 µM in different enzymatic assays.[2]

Q2: What are the known pharmacokinetic properties of this compound?

A2: Published data from a study involving oral administration of this compound at 20 mg/kg indicates that it has "reasonable bioavailability and exposure properties".[2] However, the reported half-life is short. Key parameters are summarized in the table below.

Q3: Why might I need to improve the bioavailability of this compound for my research?

A3: While described as having reasonable bioavailability, the short half-life of approximately 0.7 hours necessitates frequent dosing to maintain therapeutic concentrations in vivo.[2] Furthermore, suboptimal formulation can lead to high variability in plasma concentrations between subjects, potentially confounding experimental results. Enhancing bioavailability can lead to a longer half-life, more consistent exposure, and potentially greater efficacy in your models.

Q4: What are some established formulations for solubilizing this compound?

A4: Achieving a clear solution is the first step to ensuring good bioavailability. For this compound, several vehicle compositions have been reported to successfully dissolve the compound at concentrations of at least 2.5 mg/mL.[2] These provide excellent starting points for your in vivo studies.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Experimental Protocol
High variability in plasma concentrations between subjects. 1. Inconsistent formulation preparation. 2. Improper administration technique. 3. Compound precipitation in the dosing solution.Solution: Standardize your workflow. 1. Ensure the formulation is homogenous before each dose. Use gentle heating or sonication if precipitation occurs, but allow it to return to room temperature before administration. 2. For oral gavage, ensure consistent volume and delivery speed. 3. Visually inspect the formulation for any precipitation before dosing.
Low or undetectable plasma concentrations after oral dosing. 1. Poor aqueous solubility in GI fluids. 2. Rapid first-pass metabolism in the gut or liver. 3. Efflux by transporters like P-glycoprotein (P-gp).Solution: Investigate the absorption barrier. 1. Improve Solubility: Utilize a different formulation strategy. If you started with a simple co-solvent system, try a cyclodextrin or lipid-based formulation. (See Protocol 1). 2. Assess Metabolism: Conduct an in vitro metabolic stability assay using liver microsomes to determine the intrinsic clearance of this compound.[6] 3. Consider Alternative Routes: An intraperitoneal (IP) injection can bypass gut wall and first-pass hepatic metabolism, helping to determine if this is a major barrier.
Short in vivo half-life (t1/2) requiring frequent dosing. Rapid metabolic clearance and/or rapid excretion.Solution: Explore strategies to prolong exposure. 1. Formulation: Develop a sustained-release formulation. This could involve using specific polymers or creating a subcutaneous implant. 2. Prodrug Approach: While more advanced, synthesizing a prodrug of this compound could improve its pharmacokinetic profile.[7] This involves chemically modifying the molecule to enhance its properties, with the modification being cleaved in vivo to release the active drug.
Signs of vehicle-related toxicity in animals (e.g., lethargy, weight loss). The chosen vehicle or excipients may have inherent toxicity at the administered volume.Solution: Evaluate vehicle tolerability. 1. Administer a vehicle-only control group and monitor for any adverse effects. 2. Consult literature for the maximum tolerated dose and volume for your chosen excipients and route of administration. 3. If toxicity is observed, consider a different, more biocompatible formulation.

Data Presentation

Table 1: Reported Pharmacokinetic Parameters of this compound

ParameterValueConditions
Dose 20 mg/kgOral administration
t1/2 (Half-life) 0.7 hours-
Cmax (Max Concentration) 4133 ng/mL-
AUC(0-24 hours) 11734 hr*ng/mL-
Data sourced from MedchemExpress and other vendors citing the same primary literature.[2]

Table 2: Example Formulations for Solubilizing this compound

Formulation ComponentProtocol 1Protocol 2Protocol 3
Solvent 1 10% DMSO10% DMSO10% DMSO
Solvent 2 40% PEG30090% (20% SBE-β-CD in Saline)90% Corn Oil
Solvent 3 5% Tween-80--
Solvent 4 45% Saline--
Resulting Solubility ≥ 2.5 mg/mL≥ 2.5 mg/mL≥ 2.5 mg/mL
These formulations have been reported to yield a clear solution.[2]

Experimental Protocols

Protocol 1: Preparation of a Sulfobutylether-β-cyclodextrin (SBE-β-CD) Formulation

Objective: To prepare a solution of this compound for in vivo administration using a cyclodextrin-based vehicle to enhance solubility.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • SBE-β-CD (e.g., Captisol®)

  • Sterile saline (0.9% NaCl)

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Sonicator (optional)

Methodology:

  • Prepare the Vehicle: a. Weigh out the required amount of SBE-β-CD to make a 20% (w/v) solution in sterile saline. b. In a sterile vial, add the SBE-β-CD to the correct volume of saline. c. Mix using a magnetic stirrer until the SBE-β-CD is fully dissolved. This will be your 90% component of the final formulation.

  • Prepare the this compound Stock: a. Weigh the required amount of this compound for your desired final concentration (e.g., for a 2.5 mg/mL final solution, you will need 2.5 mg for every 1 mL of final formulation). b. In a separate small vial, dissolve the this compound powder in DMSO to make up 10% of the final volume. For 1 mL of final formulation, dissolve the this compound in 100 µL of DMSO. Vortex or sonicate briefly to ensure it is fully dissolved.

  • Combine to Create Final Formulation: a. While stirring the SBE-β-CD vehicle (from step 1), slowly add the this compound/DMSO stock solution (from step 2). b. Continue to stir for 15-30 minutes. The solution should be clear. c. Visually inspect for any precipitation before use.

Protocol 2: General Protocol for an Oral Bioavailability Study in Mice

Objective: To determine the key pharmacokinetic parameters of this compound following oral administration.

Materials:

  • This compound formulation (prepared as in Protocol 1 or another suitable vehicle)

  • Appropriate strain, age, and sex of mice (e.g., C57BL/6, 8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)

  • Centrifuge

  • LC-MS/MS for bioanalysis

Methodology:

  • Animal Dosing: a. Fast the mice for 4 hours prior to dosing (water ad libitum). b. Record the body weight of each mouse to calculate the exact dosing volume. c. Administer the this compound formulation via oral gavage at the desired dose (e.g., 20 mg/kg). A typical dosing volume is 5-10 mL/kg.

  • Blood Sampling: a. Collect blood samples (sparse sampling, n=3 mice per time point) at predetermined intervals. Suggested time points for a compound with a short half-life: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[6] b. Collect blood from a suitable site (e.g., saphenous vein) into EDTA-coated tubes.

  • Plasma Preparation: a. Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma. b. Carefully collect the plasma supernatant and store it at -80°C until analysis.

  • Bioanalysis: a. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[6]

  • Pharmacokinetic Analysis: a. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.

Visualizations

GOT1_Metabolic_Pathway GOT1 links amino acid metabolism to the TCA cycle and redox balance. cluster_glycolysis Glycolysis / TCA Cycle cluster_redox Redox Homeostasis Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG Enters TCA Cycle Aspartate Aspartate Glutamate->Aspartate Oxaloacetate Oxaloacetate Glutamate->Oxaloacetate Aspartate->alpha_KG Aspartate->Oxaloacetate Malate Malate Oxaloacetate->Malate Pyruvate Pyruvate Malate->Pyruvate NADPH NADPH Malate->NADPH Malic Enzyme Pyruvate->Malate NADP NADP+ GOT1 GOT1 iGOT1_01 This compound iGOT1_01->GOT1

Caption: Role of GOT1 in linking metabolic pathways.

experimental_workflow start Problem: Poor In Vivo Exposure (Low AUC, High Variability) solubility Assess Physicochemical Properties (Solubility, LogP) start->solubility metabolism Evaluate In Vitro Metabolism (Liver Microsomes) start->metabolism formulate Select Formulation Strategy (Co-solvent, Cyclodextrin, Lipid) solubility->formulate metabolism->formulate pk_study Conduct Pilot PK Study (n=3 per group) formulate->pk_study analyze Analyze Plasma Samples (LC-MS/MS) & Calculate PK Parameters pk_study->analyze end Optimized Exposure Achieved analyze->end Meets Target Product Profile reiterate Re-evaluate & Reformulate analyze->reiterate Does Not Meet Target Profile reiterate->formulate

Caption: Workflow for improving in vivo exposure.

formulation_decision_tree start Is this compound poorly soluble? cosolvent Use Co-solvent System (e.g., DMSO/PEG300/Tween-80) start->cosolvent No (Soluble in simple vehicles) cyclodextrin Use Cyclodextrin (e.g., SBE-β-CD) start->cyclodextrin Yes check_stability Is metabolic stability low? cosolvent->check_stability lipid Use Lipid-Based System (e.g., SEDDS) cyclodextrin->lipid Still insufficient? cyclodextrin->check_stability lipid->check_stability consider_prodrug Consider Prodrug Strategy check_stability->consider_prodrug Yes proceed_pk Proceed to Pilot PK Study check_stability->proceed_pk No consider_prodrug->proceed_pk

Caption: Decision tree for formulation selection.

References

iGOT1-01 Technical Support Center: Optimizing Dosage for the Ideal Therapeutic Window

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iGOT1-01. This resource is designed to assist researchers, scientists, and drug development professionals in effectively determining the optimal dosage and therapeutic window for this compound in their preclinical experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of aspartate aminotransferase 1 (GOT1).[1][2][3][4] GOT1 is a key enzyme in a metabolic pathway that pancreatic cancer cells utilize to maintain redox homeostasis and support proliferation.[2][5][6] By inhibiting GOT1, this compound disrupts this pathway, leading to an imbalance in the cancer cells' redox state and subsequent cell death.[5]

Q2: What is the recommended starting dosage for in vitro experiments with this compound?

A2: The optimal starting dosage for in vitro experiments will depend on the specific cell line and assay being used. However, based on available data, a good starting point is to test a concentration range that covers the known IC50 values. This compound has demonstrated different IC50 values depending on the enzymatic assay used:

  • 11.3 µM in the GOT1/GLOX/HRP assay[1][2][3]

  • 84.6 µM in the MDH coupled GOT1 enzymatic assay[1][2][5]

It is recommended to perform a dose-response curve starting from a low concentration (e.g., 0.1 µM) up to a high concentration (e.g., 200 µM) to determine the optimal concentration for your specific experimental conditions. In studies with PaTu8902 pancreatic and DLD1 colon cancer cells, this compound showed little to no toxicity at concentrations up to 200 µM for a 3-hour exposure.[1][2]

Q3: What is the available in vivo data for this compound dosage?

A3: In a pharmacokinetic study in female CD1 mice, a single oral dose of 20 mg/kg of this compound was administered.[1][7] This dose resulted in reasonable bioavailability and exposure. However, this is a starting point, and the optimal in vivo therapeutic dose will need to be determined empirically in your specific animal model and cancer type.

Quantitative Data Summary

For easy reference, the following table summarizes the key quantitative data for this compound.

ParameterValueAssay/ModelSource
IC50 11.3 µMGOT1/GLOX/HRP enzymatic assay[1][2][3]
IC50 84.6 µMMDH coupled GOT1 enzymatic assay[1][2][5]
In Vitro Toxicity Little to no toxicity up to 200 µM (3-hour exposure)PaTu8902 pancreatic and DLD1 colon cancer cells[1][2]
In Vivo Dosage (PK study) 20 mg/kg (oral)Female CD1 mice[1][7]
Pharmacokinetic Parameters (at 20 mg/kg oral) t1/2 = 0.7 hours, Cmax = 4133 ng/mL, AUC(0-24 hours) = 11734 hour•ng/mLFemale CD1 mice[1][7]

Troubleshooting Guides

This section provides step-by-step guidance for overcoming common experimental hurdles when working with this compound.

Guide 1: In Vitro Assay - Suboptimal Inhibition or High Variability

Problem: You are not observing the expected inhibitory effect of this compound, or your results show high variability between replicates.

Possible Causes and Solutions:

  • Incorrect Dosage Range: Your concentration range may be too low.

    • Solution: Perform a wider dose-response experiment, ensuring the highest concentration is at least 10-fold above the highest reported IC50 (e.g., up to 200 µM).

  • Cell Line Insensitivity: The specific cancer cell line you are using may not be dependent on the GOT1 pathway for survival.

    • Solution: Before extensive experimentation, confirm GOT1 expression and its functional importance in your chosen cell line (e.g., using siRNA or shRNA knockdown of GOT1 as a positive control).

  • Assay Interference: Components of your assay media may be interfering with this compound activity.

    • Solution: Review the composition of your media and assay reagents. If possible, simplify the assay conditions to minimize potential interactions.

  • Compound Stability: this compound may be degrading in your experimental conditions.

    • Solution: Prepare fresh stock solutions of this compound for each experiment. Minimize the time the compound is in aqueous solutions before being added to the cells.

  • Cell Seeding: Plate your cancer cells at a density that ensures they are in the logarithmic growth phase for the duration of the experiment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in your cell culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM.

  • Treatment: Add the diluted this compound to the cells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Incubation: Incubate the cells for a predetermined time point (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, CellTiter-Glo®, or crystal violet staining.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value in your specific cell line.

Guide 2: In Vivo Studies - Lack of Efficacy or Toxicity Observed

Problem: Your in vivo experiments with this compound are not showing the desired anti-tumor effect, or you are observing signs of toxicity in the animals.

Possible Causes and Solutions:

  • Suboptimal Dose: The administered dose may be too low to achieve a therapeutic concentration in the tumor tissue.

    • Solution: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Start with a dose lower than the reported 20 mg/kg and gradually increase the dose in different cohorts of animals. Monitor for signs of toxicity (e.g., weight loss, changes in behavior).

  • Poor Pharmacokinetics in Your Model: The bioavailability and half-life of this compound may be different in your animal model compared to the reported data in CD1 mice.

    • Solution: Perform a pharmacokinetic study in your specific animal model to determine the Cmax, t1/2, and AUC of this compound. This will help you to design a more effective dosing regimen (e.g., more frequent dosing).

  • Tumor Model Resistance: The tumor model you are using may have intrinsic or acquired resistance to GOT1 inhibition.

    • Solution: Before initiating large-scale efficacy studies, confirm the dependence of your tumor model on the GOT1 pathway. This can be done by assessing the in vitro sensitivity of the tumor cells to this compound.

  • Off-Target Toxicity: The observed toxicity may be due to off-target effects of this compound at higher concentrations.

    • Solution: If toxicity is observed at doses required for efficacy, consider alternative dosing strategies such as intermittent dosing schedules to minimize exposure while maintaining therapeutic benefit.

  • Maximum Tolerated Dose (MTD) Study:

    • Divide animals into cohorts and administer escalating doses of this compound (e.g., 5, 10, 20, 40 mg/kg) via the desired route (e.g., oral gavage).

    • Monitor animals daily for signs of toxicity, including body weight changes, clinical signs of distress, and changes in food and water intake for at least 14 days.

    • The MTD is defined as the highest dose that does not cause significant toxicity.

  • Efficacy Study:

    • Implant tumor cells into immunocompromised mice.

    • Once tumors reach a palpable size, randomize the animals into treatment groups (vehicle control and different doses of this compound below the MTD).

    • Administer the treatment according to a predetermined schedule (e.g., daily, every other day).

    • Measure tumor volume regularly.

    • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., western blot for GOT1 target engagement).

  • Data Analysis:

    • Plot tumor growth curves for each treatment group.

    • Compare the tumor growth inhibition between the treated groups and the vehicle control to determine the effective dose range.

    • The therapeutic window is the range of doses that show significant anti-tumor efficacy without causing unacceptable toxicity.

Visualizations

Signaling Pathway

GOT1_Signaling_Pathway cluster_cytoplasm Cytoplasm Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG Aspartate Aspartate Oxaloacetate Oxaloacetate Aspartate->Oxaloacetate GOT1 Malate Malate Oxaloacetate->Malate MDH1 Pyruvate Pyruvate Malate->Pyruvate ME1 NADPH NADPH Pyruvate->NADPH Redox_Balance Redox Balance NADPH->Redox_Balance iGOT1_01 This compound GOT1 GOT1 iGOT1_01->GOT1 Inhibits MDH1 MDH1 ME1 ME1

Caption: Simplified GOT1 signaling pathway in pancreatic cancer cells.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Optimization cluster_invivo In Vivo Validation A Dose-Response Curve (0.1 - 200 µM) B Determine IC50 A->B C Confirm Cell Line Sensitivity (GOT1 Knockdown) B->C D Pharmacokinetic Study (e.g., 20 mg/kg) C->D Proceed to In Vivo E Maximum Tolerated Dose (MTD) Study D->E F Efficacy Study (Tumor Model) E->F G Define Therapeutic Window F->G

Caption: Experimental workflow for defining the therapeutic window of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Experiment with this compound Problem Suboptimal Results? Start->Problem InVitro In Vitro Issue Problem->InVitro Yes InVivo In Vivo Issue Problem->InVivo Yes Solution Optimal Therapeutic Window Problem->Solution No CheckDosage Verify Dosage Range (0.1-200 µM) InVitro->CheckDosage CheckSensitivity Confirm Cell Line Sensitivity (GOT1 KD) InVitro->CheckSensitivity CheckPK Conduct PK Study InVivo->CheckPK CheckMTD Determine MTD InVivo->CheckMTD CheckDosage->Solution CheckSensitivity->Solution CheckPK->Solution CheckMTD->Solution

References

dealing with high concentration requirements of iGOT1-01 in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the GOT1 inhibitor, iGOT1-01. The focus is on addressing challenges related to the high concentrations often required for effective use in cell-based assays.

Troubleshooting Guide: High Concentration Requirements of this compound

High concentrations of this compound may be necessary to achieve the desired biological effect in cellular experiments. However, this can lead to several complications. The table below outlines common issues, their potential causes, and recommended solutions.

IssuePotential Cause(s)Suggested Solution(s)
Reduced potency in cellular vs. biochemical assays (High IC50) 1. Poor cell permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target, GOT1.[1][2] 2. Drug efflux pumps: Cells may actively transport this compound out of the cytoplasm.[1] 3. Compound instability: this compound may be unstable in cell culture media, degrading over the course of the experiment.[3] 4. High substrate concentration in cells: The intracellular concentration of GOT1 substrates may be high, requiring a higher concentration of the competitive inhibitor this compound.[2]1. Assess cell permeability: Perform a cell uptake study to determine the intracellular concentration of this compound (see Experimental Protocol 1). 2. Co-administer with efflux pump inhibitors: If drug efflux is suspected, consider co-treatment with known efflux pump inhibitors. 3. Evaluate compound stability: Test the stability of this compound in your specific cell culture medium over time (see Experimental Protocol 2). If unstable, consider more frequent media changes containing fresh compound. 4. Optimize incubation time: A shorter incubation time may be sufficient to observe an effect before significant degradation occurs.
Precipitation of this compound in culture medium 1. Low aqueous solubility: this compound, like many small molecules, may have limited solubility in aqueous solutions like cell culture media.[4] 2. High final concentration: The desired working concentration may exceed the solubility limit of the compound in the medium.[4]1. Prepare a high-concentration stock in DMSO: this compound is soluble in DMSO at high concentrations.[5] Prepare a concentrated stock and dilute it into the final culture medium. 2. Optimize final DMSO concentration: Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[6] 3. Use a solubilizing agent: For in vivo or challenging in vitro experiments, consider formulating this compound with solubilizing agents like PEG300, Tween-80, or SBE-β-CD.[7] 4. Gentle warming and sonication: If precipitation occurs upon dilution, gentle warming (to 37°C) or brief sonication can help redissolve the compound.[4]
Cellular toxicity or unexpected morphological changes 1. Off-target effects: At high concentrations, this compound may inhibit other enzymes, such as GOT2, or other cellular processes, leading to toxicity.[8][9] 2. Solvent toxicity: A high concentration of the vehicle (e.g., DMSO) can be toxic to cells.[6][10] 3. Compound-induced cytotoxicity: Even on-target inhibition of GOT1 could lead to cytotoxicity in some cell lines.1. Perform a dose-response curve for cytotoxicity: Determine the concentration at which this compound becomes toxic to your specific cell line using a cell viability assay (see Experimental Protocol 3). 2. Include a vehicle control: Always include a control group treated with the same final concentration of the solvent (e.g., DMSO) to distinguish between compound and solvent effects.[6] 3. Evaluate off-target activity: If possible, use a structurally related but inactive analog of this compound as a negative control to assess off-target effects. 4. Lower the concentration: If toxicity is observed, use the lowest effective concentration of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the effective concentration of this compound in my cell-based assay much higher than its reported biochemical IC50?

A1: Discrepancies between biochemical and cellular IC50 values are common for small molecule inhibitors.[2][11] Several factors can contribute to this:

  • Cellular permeability: The compound must be able to cross the cell membrane to reach its intracellular target.[1] Poor permeability will result in a lower intracellular concentration compared to the concentration in the culture medium.

  • Drug efflux: Many cell types have active transporters that can pump foreign compounds out of the cell, reducing the intracellular concentration of the inhibitor.[1]

  • Compound stability: The inhibitor may not be stable in the complex environment of cell culture medium, leading to a decrease in the effective concentration over time.[3]

  • Off-target binding: The compound may bind to other cellular components, reducing the amount available to bind to GOT1.

Q2: I am observing precipitation of this compound when I add it to my cell culture medium. What can I do?

A2: This is likely due to the limited aqueous solubility of this compound.[4] To address this:

  • Ensure your stock solution is fully dissolved in a suitable solvent like DMSO before diluting it into your aqueous culture medium.[5]

  • When diluting, add the stock solution to the medium while vortexing or mixing to ensure rapid and even dispersal.

  • Avoid using a concentration that exceeds the solubility limit of this compound in your final assay conditions. If a high concentration is necessary, consider using a formulation with solubilizing agents.[7]

  • If you observe precipitation, you can try gently warming the medium to 37°C or briefly sonicating it to help dissolve the compound.[4]

Q3: How can I be sure that the observed cellular effects are due to the inhibition of GOT1 and not off-target effects?

A3: This is a critical question when using any small molecule inhibitor. Here are some strategies to increase confidence in your results:

  • Use a rescue experiment: If the phenotype is due to GOT1 inhibition, you should be able to "rescue" the effect by providing the cells with a downstream product of the GOT1-mediated pathway.

  • Use a structurally distinct GOT1 inhibitor: If a different inhibitor targeting the same protein produces the same phenotype, it is more likely that the effect is on-target.

  • Knockdown of the target protein: Compare the phenotype observed with this compound treatment to that of cells where GOT1 has been knocked down using techniques like siRNA or shRNA.

  • Monitor off-target activity: Since this compound is known to inhibit GOT2, consider experiments to differentiate between the effects of inhibiting GOT1 and GOT2.[8]

Experimental Protocols

Experimental Protocol 1: Assessment of this compound Cellular Uptake by LC-MS/MS

This protocol provides a method to determine the intracellular concentration of this compound.

Materials:

  • Cell line of interest

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Acetonitrile with 0.1% formic acid (extraction solvent)

  • Internal standard (a structurally similar compound not present in the cells)

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and grow to the desired confluency.

  • Compound Treatment: Treat the cells with this compound at the desired concentration for a specific time (e.g., 3 hours). Include a vehicle-treated control.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with culture medium and transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge the cells and aspirate the supernatant.

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in a known volume of ice-cold PBS.

    • Count the cells to determine the cell number.

    • Add a known volume of extraction solvent containing the internal standard to the cell suspension.

    • Vortex vigorously and incubate on ice for 20 minutes to lyse the cells and precipitate proteins.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the lysate at high speed to pellet the protein precipitate.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the detection and quantification of this compound and the internal standard.

    • Generate a standard curve of this compound in the extraction solvent.

  • Data Analysis:

    • Quantify the amount of this compound in the cell extract using the standard curve.

    • Calculate the intracellular concentration by dividing the amount of this compound by the total cell volume (cell number × average cell volume).

Experimental Protocol 2: Stability of this compound in Cell Culture Medium

This protocol assesses the stability of this compound in your experimental conditions.

Materials:

  • This compound

  • Cell culture medium (with and without serum)

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in your cell culture medium at the final working concentration.

    • Prepare separate solutions in medium with and without fetal bovine serum (FBS) to assess the effect of serum proteins.

  • Incubation:

    • Aliquot the solutions into multiple tubes for different time points.

    • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • At designated time points (e.g., 0, 1, 3, 6, 12, 24 hours), remove a tube from the incubator and immediately freeze it at -80°C to stop any degradation.

  • LC-MS/MS Analysis:

    • Thaw the samples and analyze the concentration of this compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Calculate the half-life (t1/2) of this compound in the cell culture medium.

Experimental Protocol 3: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of high concentrations of this compound.

Materials:

  • Cell line of interest

  • This compound

  • Cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 for cytotoxicity.

Visualizations

GOT1_Signaling_Pathway cluster_cytoplasm Cytoplasm Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG GOT1 Aspartate Aspartate Oxaloacetate Oxaloacetate Aspartate->Oxaloacetate GOT1 Malate Malate Oxaloacetate->Malate Pyruvate Pyruvate Malate->Pyruvate NADPH NADPH Pyruvate->NADPH Redox_Balance Redox Balance NADPH->Redox_Balance iGOT1_01 This compound iGOT1_01->Glutamate iGOT1_01->Aspartate

Caption: Simplified signaling pathway of GOT1 in cellular metabolism and the inhibitory action of this compound.

Troubleshooting_Workflow Start High Concentration of this compound Needed Check_Solubility Is the compound precipitating? Start->Check_Solubility Solubility_Solutions Optimize Solubilization: - Prepare fresh stock in DMSO - Use solubilizing agents - Gentle warming/sonication Check_Solubility->Solubility_Solutions Yes Check_Toxicity Is there evidence of cytotoxicity? Check_Solubility->Check_Toxicity No Solubility_Solutions->Check_Toxicity Toxicity_Solutions Assess and Mitigate Toxicity: - Perform dose-response for viability - Include vehicle control - Lower concentration Check_Toxicity->Toxicity_Solutions Yes Check_Permeability Is cellular uptake low? Check_Toxicity->Check_Permeability No Toxicity_Solutions->Check_Permeability Permeability_Solutions Investigate Permeability: - Perform cellular uptake assay - Consider efflux pump inhibitors Check_Permeability->Permeability_Solutions Yes Final_Experiment Optimized Experiment Check_Permeability->Final_Experiment No Permeability_Solutions->Final_Experiment

References

minimizing iGOT1-01 toxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for utilizing iGOT1-01, a potent inhibitor of aspartate aminotransferase 1 (GOT1). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on minimizing toxicity in normal cells.

Troubleshooting Guide

Researchers using this compound may occasionally observe unexpected toxicity in normal cell lines, despite reports of its selectivity for cancer cells.[1][2][3] This guide provides a structured approach to identifying and resolving these issues.

Problem Potential Cause Recommended Solution
High cytotoxicity observed in normal cells at the expected effective concentration. 1. Incorrect Compound Concentration: The concentration of this compound may be too high for the specific normal cell line being used. 2. Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.[4] 3. Promiscuous Inhibitory Profile: this compound is known to have a "promiscuous inhibitory profile," which may lead to off-target effects in certain cell types.[1][3]1. Perform a Dose-Response Curve: Determine the IC50 value for your specific normal and cancer cell lines to establish a therapeutic window. Start with a broad range of concentrations and narrow it down.[4] 2. Vehicle Control: Always include a vehicle-only control to ensure the solvent concentration is not causing toxicity (typically <0.5% DMSO).[4] 3. Lowest Effective Concentration: Use the lowest concentration of this compound that elicits the desired on-target effect in your cancer cell model to minimize off-target toxicity.[4]
Inconsistent results between experiments. 1. Compound Degradation: this compound may not be stable under your specific experimental conditions (e.g., prolonged incubation in media). 2. Cell Culture Conditions: Variations in cell density, passage number, or media composition can influence sensitivity to the inhibitor.1. Aliquot and Store Properly: Store this compound at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. 2. Standardize Protocols: Maintain consistent cell culture practices to ensure reproducibility.
Observed toxicity does not correlate with GOT1 expression levels. 1. Off-Target Effects: The toxicity may be due to inhibition of other enzymes. This compound is known to inhibit GOT2, the mitochondrial isoform of the enzyme.[1] 2. PLP-Dependent Enzyme Inhibition: As this compound is suggested to compete with the pyridoxal 5'-phosphate (PLP) cofactor site, it may inhibit other PLP-dependent enzymes.[1][3]1. Control Cell Lines: Use cell lines with known differential expression of GOT1 and GOT2 to dissect the specific effects. A GOT1 knockout/knockdown cell line can help confirm on-target versus off-target effects.[4] 2. PLP Supplementation: In cases of suspected broad PLP-dependent enzyme inhibition, consider supplementing the culture media with a low concentration of pyridoxal 5'-phosphate to see if it rescues the toxic phenotype in normal cells.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of aspartate aminotransferase 1 (GOT1), an enzyme crucial for the metabolic reprogramming of certain cancer cells, particularly pancreatic ductal adenocarcinoma (PDAC).[2][5][6] These cancer cells rely on a metabolic pathway involving GOT1 to maintain redox homeostasis and support proliferation.[1][3] this compound is believed to exert its inhibitory effect by competing for the binding of the pyridoxal 5'-phosphate (PLP) cofactor at the enzyme's active site.[1][3]

Q2: What are the known off-target effects of this compound?

The primary known off-target effect of this compound is the inhibition of aspartate aminotransferase 2 (GOT2), the mitochondrial isoform of the enzyme.[1] Due to its "promiscuous inhibitory profile," it may also interact with other PLP-dependent enzymes, although specific interactions are not well-characterised.[1][3]

Experimental Design

Q3: What are the recommended starting concentrations for in vitro experiments?

The IC50 of this compound varies depending on the assay and cell line. Reported IC50 values in enzymatic assays are around 11.3 µM (GOT1/GLOX/HRP assay) and 84.6 µM (GOT1/MDH1 assay).[2] For cell-based assays, it is crucial to perform a dose-response curve. Studies have shown little to no toxicity in some cancer cell lines at concentrations up to 200 µM for short exposure times (3 hours).[1] However, for longer incubation periods, lower concentrations are advisable to start with.

Q4: What control experiments should I include when assessing this compound toxicity?

To ensure the validity of your results, include the following controls:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Untreated Control: Cells cultured in media alone.

  • Positive Control for Cytotoxicity: A known cytotoxic agent to confirm the assay is working correctly.

  • GOT1 Knockdown/Knockout Cell Line: To differentiate between on-target and off-target effects.

Data Interpretation

Q5: I am observing toxicity in my normal cell line. How can I determine if it is an on-target or off-target effect?

Distinguishing between on-target and off-target toxicity is crucial. Here's a suggested workflow:

  • Confirm with a Structurally Different GOT1 Inhibitor: If available, use another GOT1 inhibitor with a different chemical scaffold. If both compounds produce the same phenotype, it is more likely an on-target effect.

  • Use a GOT1 Knockdown/Knockout Cell Line: If the toxic effect persists in cells lacking GOT1, it is indicative of an off-target mechanism.[4]

  • Assess GOT2 Inhibition: Since this compound is known to inhibit GOT2, evaluate the dependence of your normal cell line on GOT2 activity.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in various assays. Note that direct comparisons of IC50 values between enzymatic and cell-based assays should be made with caution.

Assay TypeTarget/Cell LineIC50 (µM)Reference
Enzymatic Assay (GOT1/GLOX/HRP)GOT111.3[2]
Enzymatic Assay (GOT1/MDH1)GOT184.6[1][2]
Cell Viability (Short-term, 3h)PaTu8902 (Pancreatic Cancer)>200[1]
Cell Viability (Short-term, 3h)DLD1 (Colon Cancer)>200[1]

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted compound to the appropriate wells. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessment of GOT1 and GOT2 Activity in Cell Lysates

This protocol allows for the measurement of GOT1 and GOT2 activity to assess the on-target and off-target effects of this compound.

Materials:

  • Cell lysates from treated and untreated cells

  • GOT1/MDH1 assay components (L-aspartate, α-ketoglutarate, NADH, MDH1)

  • GOT2 assay components (requires mitochondrial isolation)

Procedure:

  • Prepare Cell Lysates: Culture cells with and without this compound for the desired time. Harvest and lyse the cells to obtain cytoplasmic extracts (for GOT1) or isolated mitochondria (for GOT2).

  • GOT1 Activity Assay (MDH1-coupled):

    • In a 96-well plate, add the cytoplasmic lysate.

    • Add a reaction mixture containing L-aspartate, α-ketoglutarate, NADH, and malate dehydrogenase (MDH1).

    • The GOT1 reaction produces oxaloacetate, which is then converted to malate by MDH1, oxidizing NADH to NAD+.

    • Monitor the decrease in NADH fluorescence or absorbance at 340 nm over time.

  • Data Analysis: Calculate the rate of NADH consumption to determine GOT1 activity. Compare the activity in this compound-treated samples to the vehicle control.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Toxicity in Normal Cells Start High Toxicity Observed Check_Concentration Is Concentration Optimized? Start->Check_Concentration Check_Solvent Is Vehicle Control Non-Toxic? Check_Concentration->Check_Solvent Yes Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response No Check_Off_Target Suspect Off-Target Effects? Check_Solvent->Check_Off_Target Yes Reduce_Solvent Reduce Solvent Concentration Check_Solvent->Reduce_Solvent No GOT1_KO_Control Use GOT1 KO/KD Control Check_Off_Target->GOT1_KO_Control Yes Lower_Concentration Use Lowest Effective Dose Dose_Response->Lower_Concentration Resolved Toxicity Minimized Lower_Concentration->Resolved Reduce_Solvent->Lower_Concentration PLP_Rescue Attempt PLP Rescue Experiment GOT1_KO_Control->PLP_Rescue PLP_Rescue->Resolved

References

Technical Support Center: Enhancing the Isoform Selectivity of iGOT1-01

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iGOT1-01. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to understand and potentially enhance the isoform selectivity of the GOT1 inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known isoform selectivity of this compound?

A1: this compound was identified as a potent inhibitor of the cytosolic aspartate aminotransferase, GOT1. However, subsequent studies have revealed a promiscuous inhibitory profile, with activity also observed against the mitochondrial isoform, GOT2.[1][2] In cellular assays using pancreatic cancer cells, treatment with this compound resulted in a metabolic signature consistent with the inhibition of both GOT1 and GOT2.[1] This is due to the high conservation of the active site between the two isoforms.[1]

Q2: How can I accurately measure the isoform selectivity of this compound in my experiments?

A2: Isoform selectivity is best determined by performing parallel enzymatic assays using purified recombinant human GOT1 and GOT2 proteins. By generating dose-response curves for this compound against each isoform under identical assay conditions, you can calculate the IC50 values for both. The ratio of IC50 (GOT2) / IC50 (GOT1) will provide a quantitative measure of selectivity. A detailed protocol for a coupled enzymatic assay is provided in the "Experimental Protocols" section below.

Q3: My results suggest off-target effects. How can I confirm that the observed cellular phenotype is due to GOT1 inhibition specifically?

A3: A powerful method to validate on-target effects is to use a genetic approach in parallel with the small molecule inhibitor. By using shRNA or siRNA to specifically knock down GOT1, you can compare the resulting phenotype to that observed with this compound treatment. If the phenotypes are similar, it provides strong evidence that the effects of this compound are mediated through GOT1 inhibition. Any significant differences may point towards off-target effects or consequences of inhibiting both GOT1 and GOT2.

Q4: Can I modulate the experimental conditions to favor GOT1 inhibition over GOT2?

A4: While this compound has inherent cross-reactivity, it may be possible to slightly favor inhibition of one isoform over the other by optimizing assay conditions. Isozymes can exhibit different kinetic properties and have different optimal pH ranges for their activity. For instance, one study mentions performing GOT1/GOT2 enzymatic assays at a pH of 8.0, while another used a pH of 7.4 for a GOT1-specific assay.[3][4] Experimenting with the pH of your assay buffer within a stable range for the enzymes could potentially alter the relative potency of this compound. However, this would need to be empirically determined.

Q5: Are there cell lines that are more suitable for studying GOT1-specific effects of this compound?

A5: Yes, selecting a cell line with a differential expression of GOT1 and GOT2 can be a useful strategy. For example, you could choose a cell line that has high GOT1 expression and relatively low GOT2 expression. This would amplify the cellular consequences of GOT1 inhibition. Public databases such as The Human Protein Atlas can provide information on the expression levels of GOT1 and GOT2 across a wide range of cancer cell lines.[5] For example, many pancreatic ductal adenocarcinoma (PDAC) cell lines are known to up-regulate GOT1.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in IC50 values between experiments. Inconsistent assay conditions (temperature, incubation time, reagent concentrations).Strictly adhere to the established protocol. Prepare a master mix for reagents to minimize pipetting errors. Ensure temperature is constant.
Enzyme instability.Use fresh enzyme preparations or enzymes stored properly in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
No significant inhibition of GOT1 observed at expected concentrations. Incorrect wavelength reading in a coupled assay.Verify the spectrophotometer settings are correct for the specific assay being used (e.g., loss of NADH fluorescence at 340-350 nm).
Inactive this compound.Ensure the compound has been stored correctly and is fully dissolved in the appropriate solvent (e.g., DMSO).
Cellular phenotype does not match expected outcome of GOT1 inhibition. The phenotype is dominated by GOT2 inhibition.In pancreatic cancer cells, GOT2 is upstream of GOT1 in glutamine metabolism. Dual inhibition will present a GOT2 inhibition signature (a drop in M+4 aspartate from 13C-glutamine tracing).[1] Use GOT1-specific shRNA knockdown as a control to delineate the specific contribution of GOT1 inhibition.
The chosen cell line is not dependent on GOT1 for the measured phenotype.Select a cell line known to be dependent on GOT1 for proliferation or redox balance, such as certain pancreatic cancer cell lines.[7][8]

Quantitative Data Summary

The inhibitory activity of this compound on GOT1 has been determined using different enzymatic assays, which can yield varying IC50 values. It is crucial to note the assay type when comparing data.

CompoundTargetAssay TypeIC50 (µM)Reference
This compoundGOT1GLOX/HRP-coupled~11.3[1]
This compoundGOT1MDH1-coupled84.6[1][7][9]

Note: The difference in IC50 values is attributed to the different coupling enzymes and detection methods used in the assays.

Experimental Protocols

Protocol: Determining IC50 of this compound for GOT1 and GOT2

This protocol is adapted from established malate dehydrogenase (MDH1)-coupled enzymatic assays.[1][3]

Materials:

  • Recombinant human GOT1 and GOT2 enzymes

  • This compound

  • Assay Buffer: 100 mM HEPES (pH 8.0), 100 mM KCl, 1 mM DTT, 0.1% Triton X-100

  • Substrates: L-aspartate, α-ketoglutarate

  • Cofactor: NADH

  • Coupling Enzyme: Malate Dehydrogenase 1 (MDH1)

  • 96-well, clear, flat-bottom plates

  • Spectrophotometer or plate reader capable of measuring absorbance at ~340 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer.

    • Prepare substrate solutions: 4 mM L-aspartate and 0.5 mM α-ketoglutarate in assay buffer.

    • Prepare a 0.25 mM NADH solution in assay buffer.

    • Dilute recombinant GOT1, GOT2, and MDH1 to their working concentrations in assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • Set up the Assay Plate:

    • In a 96-well plate, add the serially diluted this compound or vehicle control (assay buffer with DMSO).

    • Add the GOT1 or GOT2 enzyme solution to the wells.

    • Add the MDH1 enzyme solution to all wells.

    • Add the NADH solution.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the Reaction:

    • Start the enzymatic reaction by adding the substrate mixture (L-aspartate and α-ketoglutarate).

  • Measure Activity:

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time (kinetic read) at room temperature. The rate of NADH oxidation is proportional to the GOT enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each this compound concentration.

    • Normalize the velocities to the vehicle control to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Repeat the entire procedure for the other GOT isoform.

Visualizations

GOT_Pathway GOT1/GOT2 Metabolic Pathways cluster_cytosol Cytosol cluster_mito Mitochondrion GOT1 GOT1 Glu_cyto Glutamate GOT1->Glu_cyto OAA_cyto Oxaloacetate GOT1->OAA_cyto Asp_cyto Aspartate Asp_cyto->GOT1 aKG_cyto α-Ketoglutarate aKG_cyto->GOT1 Glu_mito Glutamate Glu_cyto->Glu_mito Transport MDH1 MDH1 OAA_cyto->MDH1 Malate Malate MDH1->Malate NAD_cyto NAD+ MDH1->NAD_cyto NADH_cyto NADH NADH_cyto->MDH1 GOT2 GOT2 Asp_mito Aspartate GOT2->Asp_mito aKG_mito α-Ketoglutarate GOT2->aKG_mito Asp_mito->Asp_cyto Transport Glu_mito->GOT2 OAA_mito Oxaloacetate OAA_mito->GOT2 iGOT1_01 This compound iGOT1_01->GOT1 Inhibits iGOT1_01->GOT2 Inhibits

Caption: Role of GOT1 and GOT2 in aspartate metabolism and inhibition by this compound.

Troubleshooting_Workflow Troubleshooting this compound Isoform Selectivity Start Start: Ambiguous Cellular Phenotype CheckSelectivity 1. Determine IC50 for GOT1 and GOT2 Start->CheckSelectivity IsSelective Is selectivity sufficient? CheckSelectivity->IsSelective ValidateTarget 2. Use GOT1 shRNA/siRNA to validate phenotype IsSelective->ValidateTarget No ConclusionGOT1 Conclude effect is likely GOT1-mediated IsSelective->ConclusionGOT1 Yes PhenotypeMatch Phenotypes match? ValidateTarget->PhenotypeMatch OptimizeAssay 3. Optimize Assay Conditions (e.g., pH) to favor GOT1 ValidateTarget->OptimizeAssay SelectCellLine 4. Select cell line with high GOT1/low GOT2 expression ValidateTarget->SelectCellLine PhenotypeMatch->ConclusionGOT1 Yes ConclusionOffTarget Consider off-target effects or dual GOT1/2 inhibition PhenotypeMatch->ConclusionOffTarget No OptimizeAssay->CheckSelectivity SelectCellLine->ValidateTarget

Caption: Workflow for troubleshooting and enhancing the functional selectivity of this compound.

References

Validation & Comparative

A Comparative Analysis of iGOT1-01 and Other GOT1 Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of iGOT1-01 with other known inhibitors of Glutamic-Oxaloacetic Transaminase 1 (GOT1), a critical enzyme in cancer cell metabolism. This document summarizes key experimental data, outlines detailed protocols for relevant assays, and visualizes essential pathways and workflows to support informed decisions in preclinical research.

Introduction to GOT1 and its Role in Cancer

Glutamic-Oxaloacetic Transaminase 1 (GOT1), a cytosolic enzyme, plays a pivotal role in the metabolic reprogramming of various cancers, particularly pancreatic ductal adenocarcinoma (PDAC).[1][2] In these cancer cells, GOT1 is a key component of a non-canonical glutamine metabolism pathway that supports redox homeostasis by producing NADPH.[3][4] This metabolic adaptation allows cancer cells to thrive under conditions of oxidative stress.[5][6] Consequently, inhibiting GOT1 has emerged as a promising therapeutic strategy to selectively target cancer cells.[7] This guide focuses on this compound, a small molecule inhibitor of GOT1, and compares its performance with other known GOT1 inhibitors.

Comparative Efficacy of GOT1 Inhibitors

The following tables summarize the in vitro efficacy of this compound and other notable GOT1 inhibitors. Direct comparison of IC50 values should be approached with caution, as experimental conditions may vary between studies.

Table 1: Comparison of Enzymatic Inhibition of GOT1

InhibitorTarget(s)IC50 (µM)Assay TypeNotesReference
This compound GOT1~11.3GLOX/HRP-coupledHigh-throughput screening assay.[8]
84.6MDH1-coupledOrthogonal confirmation assay.[8]
Aspulvinone H (AH) GOT15.91 ± 0.04MDH1-coupledNatural product inhibitor.[9]
6.91 ± 0.04MDH1-coupled[9]
Aspulvinone O (AO) GOT1KD = 3.32 ± 1.18Microscale Thermophoresis (MST)Competitive with α-ketoglutarate.[10]
Aminooxyacetate (AOA) Pan-transaminase inhibitor--Commonly used as a positive control.[8]
Ziprasidone GOT1 (non-competitive)--Antipsychotic drug with off-target GOT1 activity.[11][12][13]

Table 2: Comparison of Anti-proliferative Activity in Pancreatic Cancer Cell Lines

InhibitorCell LineIC50 (µM)Assay TypeReference
Aspulvinone O (AO) PANC-120.54MTT Assay[10]
AsPC-1~25MTT Assay[10]
SW199026.80MTT Assay[10]
Aspulvinone H (AH) SW1990-Cell Proliferation AssayPotent in vivo antitumor activity observed.

Mechanism of Action

This compound was identified through a high-throughput screen and is suggested to act as a competitive inhibitor of the pyridoxal 5'-phosphate (PLP) cofactor binding site of GOT1.[8] Similarly, Aspulvinone H has been shown to competitively bind to the active site of GOT1, interfering with the binding of the PLP cofactor.[9] Aspulvinone O also acts as a competitive inhibitor, but with respect to α-ketoglutarate.[10][14][15] Ziprasidone, on the other hand, inhibits GOT1 in a non-competitive manner.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams are provided.

GOT1_Pathway cluster_cytoplasm Cytoplasm Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Aspartate Aspartate OAA Oxaloacetate Aspartate->OAA Aspartate to OAA GOT1 GOT1 Aspartate->GOT1 alpha_KG_cyto α-Ketoglutarate alpha_KG_cyto->Glutamate α-KG to Glutamate alpha_KG_cyto->GOT1 Malate Malate OAA->Malate MDH1 MDH1 OAA->MDH1 Pyruvate Pyruvate Malate->Pyruvate ME1 ME1 Malate->ME1 NADPH NADPH NADP NADP+ NADP->NADPH GOT1->Glutamate GOT1->OAA MDH1->Malate ME1->Pyruvate ME1->NADPH iGOT1_01 This compound iGOT1_01->GOT1 Inhibition

Caption: GOT1 signaling pathway in pancreatic cancer.

MDH1_Coupled_Assay cluster_workflow MDH1-Coupled GOT1 Enzymatic Assay Workflow start Start step1 Prepare reaction mix: - GOT1 enzyme - Aspartate - α-Ketoglutarate - MDH1 enzyme - NADH start->step1 step2 Add test inhibitor (e.g., this compound) step1->step2 step3 Incubate at 37°C step2->step3 step4 Monitor NADH fluorescence (Ex: 350nm, Em: 460nm) step3->step4 step5 Calculate GOT1 activity (rate of NADH depletion) step4->step5 end End step5->end

Caption: MDH1-coupled GOT1 enzymatic assay workflow.

Cell_Viability_Assay cluster_workflow Cell Viability Assay Workflow (Crystal Violet) start Start step1 Seed pancreatic cancer cells in 96-well plates start->step1 step2 Incubate for 24h to allow cell attachment step1->step2 step3 Treat cells with varying concentrations of GOT1 inhibitor step2->step3 step4 Incubate for a defined period (e.g., 48-72h) step3->step4 step5 Wash with PBS and fix cells step4->step5 step6 Stain with Crystal Violet solution step5->step6 step7 Wash and solubilize the dye step6->step7 step8 Measure absorbance at ~570nm step7->step8 end End step8->end

Caption: Cell viability assay workflow using crystal violet.

Experimental Protocols

MDH1-Coupled GOT1 Enzymatic Assay

This assay measures GOT1 activity by coupling the production of oxaloacetate to the malate dehydrogenase (MDH1)-mediated oxidation of NADH. The decrease in NADH fluorescence is proportional to GOT1 activity.

Materials:

  • Recombinant human GOT1 enzyme

  • L-Aspartic acid

  • α-Ketoglutaric acid

  • Malate Dehydrogenase (MDH1)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Assay Buffer (e.g., 100 mM HEPES, 100 mM KCl, pH 7.4)

  • Test inhibitors (e.g., this compound)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, L-aspartic acid (final concentration, e.g., 4 mM), α-ketoglutaric acid (final concentration, e.g., 0.5 mM), MDH1 (final concentration, e.g., 1 U/mL), and NADH (final concentration, e.g., 1 mM).

  • Add the test inhibitor at various concentrations to the wells of the 96-well plate.

  • Initiate the reaction by adding the GOT1 enzyme to each well.

  • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Monitor the decrease in NADH fluorescence over time at an excitation wavelength of ~350 nm and an emission wavelength of ~460 nm.

  • Calculate the initial reaction velocity (rate of fluorescence decrease) for each inhibitor concentration.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (Crystal Violet Staining)

This assay determines the effect of GOT1 inhibitors on the proliferation and viability of adherent cancer cells.[16][17]

Materials:

  • Pancreatic cancer cell lines (e.g., PANC-1, AsPC-1, SW1990)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • GOT1 inhibitors

  • Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

  • Solubilization solution (e.g., 1% SDS in PBS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Remove the medium and add fresh medium containing various concentrations of the GOT1 inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Gently wash the cells twice with PBS.

  • Fix the cells by adding a fixing solution (e.g., 4% paraformaldehyde or cold methanol) for 15 minutes.

  • Remove the fixative and wash the plates with PBS.

  • Add 100 µL of Crystal Violet staining solution to each well and incubate for 20 minutes at room temperature.

  • Wash the plates thoroughly with water to remove excess stain and allow them to air dry.

  • Add 100 µL of solubilization solution to each well and incubate on an orbital shaker for 15 minutes to dissolve the stain.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Conclusion

References

A Head-to-Head Comparison: iGOT1-01 versus AOA in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of metabolic inhibitors is paramount for designing effective experiments and interpreting complex biological data. This guide provides a comprehensive comparison of two key inhibitors used in metabolic research: iGOT1-01, a potent and specific inhibitor of Glutamate-Oxaloacetate Transaminase 1 (GOT1), and Aminooxyacetate (AOA), a broader inhibitor of aminotransferases.

This document delves into their mechanisms of action, target specificity, and impact on cellular metabolism, supported by experimental data. Detailed protocols for key assays are provided to facilitate the replication and validation of these findings.

At a Glance: Key Differences and Performance Metrics

FeatureThis compoundAOA (Aminooxyacetate)
Primary Target Glutamate-Oxaloacetate Transaminase 1 (GOT1)General inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, including multiple aminotransferases.[1][2]
Mechanism of Action Potent, direct inhibitor of GOT1.[3][4]Forms oxime-type complexes with the PLP cofactor, inactivating a broad range of aminotransferases.[1]
In Vitro Inhibitory Activity (IC50) 11.3 µM (GOT1/GLOX/HRP assay), 85 µM (MDH coupled GOT1 enzymatic assay).[3]Moderately potent inhibitor of Aspartate Aminotransferase (AAT) with reported IC50 values often exceeding 100 μM.[5]
Cellular Effects Induces metabolic and growth inhibitory activity, particularly in cancer cells dependent on the GOT1 pathway for redox homeostasis.[6][7]Leads to decreased intracellular ATP levels, alters cell cycle, and can induce apoptosis and necrosis.[8] It also inhibits the malate-aspartate shuttle.[1]
Specificity Primarily targets GOT1, though some studies suggest potential for GOT2 inhibition at higher concentrations.[6][7]Broad-spectrum inhibitor affecting multiple metabolic pathways, including amino acid metabolism and the malate-aspartate shuttle.[1][8]
In Vivo Bioavailability Reasonable bioavailability and exposure properties (t1/2=0.7 hours, Cmax=4133 ng/mL, AUC(0-24 hours)=11734 hour•ng/mL) following oral administration in mice.Well-tolerated at approximately 1 to 2 mg/kg/d in clinical trials for other indications. It has been shown to suppress tumor growth in animal models.[2]

Delving Deeper: Comparative Metabolic Impact

A direct comparison of this compound and AOA in pancreatic cancer cells (PaTu8902) using [¹³C]glutamine tracing reveals both similarities and key distinctions in their metabolic signatures.

Table 1: Comparative Effects on Key Metabolites in Pancreatic Cancer Cells

Metabolite GroupEffect of this compound (200 µM)Effect of AOAReference
Aspartate Isotopologues Dose-dependent decrease, similar to AOA, suggesting inhibition of aspartate production from glutamine.Significant decrease in all aspartate isotopologues.[6][7]
Glutathione Metabolism Commonly decreased levels of metabolites in this pathway.Decreased levels of metabolites in this pathway.[6][7]
Overall Metabolome At high concentrations, the metabolic profile clusters with AOA-treated cells, indicating some overlapping effects. However, at lower doses, the profile is distinct.Induces a broad metabolic shift due to its non-specific nature.[6][7]

These findings suggest that while both inhibitors impact central carbon and amino acid metabolism, the broader activity of AOA leads to more widespread metabolic disruption. In contrast, this compound offers a more targeted approach to studying the specific roles of GOT1.

Visualizing the Pathways: Mechanism of Action and Experimental Design

To better understand the functional context of these inhibitors, the following diagrams illustrate the key metabolic pathways they influence and a typical experimental workflow for their evaluation.

GOT1_Pathway cluster_cytosol Cytosol cluster_mito Mitochondria Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Aspartate_cyto Aspartate OAA_cyto Oxaloacetate Aspartate_cyto->OAA_cyto GOT1 alpha_KG_cyto α-Ketoglutarate alpha_KG_cyto->Glutamate GOT1 Malate Malate OAA_cyto->Malate MDH1 Pyruvate Pyruvate Malate->Pyruvate ME1 NADPH NADPH Pyruvate->NADPH NADP NADP NADP->NADPH GOT1 GOT1 MDH1 MDH1 ME1 ME1 iGOT1_01 This compound iGOT1_01->GOT1 AOA_cyto AOA AOA_cyto->GOT1 Glutamate_mito Glutamate alpha_KG_mito α-Ketoglutarate Glutamate_mito->alpha_KG_mito GOT2 Aspartate_mito Aspartate Aspartate_mito->Aspartate_cyto Transporter OAA_mito Oxaloacetate OAA_mito->Aspartate_mito GOT2 GOT2 GOT2 AOA_mito AOA AOA_mito->GOT2 Malate_Aspartate_Shuttle cluster_cytosol Cytosol cluster_mito Mitochondria NADH_cyto NADH NAD_cyto NAD+ NADH_cyto->NAD_cyto OAA_cyto Oxaloacetate NAD_cyto->OAA_cyto Malate_cyto Malate OAA_cyto->Malate_cyto MDH1 Malate_mito Malate Malate_cyto->Malate_mito Malate-α-KG Transporter Aspartate_cyto Aspartate Aspartate_cyto->OAA_cyto GOT1 Glutamate_cyto Glutamate Glutamate_mito Glutamate Glutamate_cyto->Glutamate_mito Glutamate-Asp Transporter alpha_KG_cyto α-Ketoglutarate alpha_KG_cyto->Glutamate_cyto GOT1 MDH1 MDH1 GOT1 GOT1 AOA_cyto AOA AOA_cyto->GOT1 OAA_mito Oxaloacetate Malate_mito->OAA_mito MDH2 NAD_mito NAD+ OAA_mito->NAD_mito Aspartate_mito Aspartate OAA_mito->Aspartate_mito GOT2 NADH_mito NADH NAD_mito->NADH_mito ETC Electron Transport Chain NADH_mito->ETC Aspartate_mito->Aspartate_cyto Glutamate-Asp Transporter alpha_KG_mito α-Ketoglutarate Glutamate_mito->alpha_KG_mito GOT2 alpha_KG_mito->alpha_KG_cyto Malate-α-KG Transporter MDH2 MDH2 GOT2 GOT2 AOA_mito AOA AOA_mito->GOT2 Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Enzyme_Assay Enzymatic Assay (MDH-coupled) Treatment Treatment with This compound or AOA Enzyme_Assay->Treatment Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT, MTS, etc.) Treatment->Viability_Assay Metabolomics Metabolite Profiling (LC-MS) Treatment->Metabolomics Animal_Model Animal Model (e.g., Xenograft) Dosing Dosing with This compound or AOA Animal_Model->Dosing PK_PD Pharmacokinetics/ Pharmacodynamics Dosing->PK_PD Tumor_Growth Tumor Growth Measurement Dosing->Tumor_Growth Tissue_Analysis Tissue Metabolomics Dosing->Tissue_Analysis

References

Validating iGOT1-01's Mechanism: A Comparative Guide to shRNA-Mediated GOT1 Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the small molecule inhibitor iGOT1-01 and shRNA-mediated knockdown for the validation of Glutamic-Oxaloacetic Transaminase 1 (GOT1) as a therapeutic target. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to facilitate a clear understanding of the methodologies and expected outcomes.

Unveiling the On-Target Effects of GOT1 Inhibition

Validating the mechanism of action of a targeted inhibitor is a critical step in drug development. A key approach is to compare the phenotypic and metabolic effects of the small molecule inhibitor with those induced by genetic knockdown of the target protein. This comparison helps to distinguish on-target effects from potential off-target activities of the compound. Here, we compare this compound, a reported GOT1 inhibitor, with shRNA-mediated silencing of GOT1.

Quantitative Data Summary

The following tables summarize the comparative effects of this compound and GOT1 shRNA on cancer cell lines. The data highlights a divergence in the cellular response to these two methods of GOT1 inhibition, suggesting that this compound may have a broader specificity than solely targeting GOT1.

Parameter This compound GOT1 shRNA Cell Lines Reference
In Vitro IC50 (GOT1/GLOX Assay) ~11.3 µMNot ApplicableN/A[1]
In Vitro IC50 (GOT1/MDH1 Assay) 84.6 µMNot ApplicableN/A[2]
Growth Inhibition (PaTu8902 - Pancreatic) YesYesPaTu8902[1][2]
Growth Inhibition (DLD1 - Colon) YesNoDLD1[1][2]
Metabolic Impact Widespread changes to glutamine-derived metabolomeAccumulation of aspartatePaTu8902[1][2]

Table 1: Comparative Efficacy of this compound and GOT1 shRNA. This table highlights the differential effects of a chemical inhibitor versus a genetic knockdown approach on cancer cell growth and metabolism. The disparate effects, particularly in the DLD1 cell line, suggest this compound may have off-target effects or inhibit other transaminases.

Signaling Pathways and Experimental Workflows

To visually represent the concepts and procedures discussed, the following diagrams have been generated using Graphviz.

GOT1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate alpha_KG_cyto α-Ketoglutarate Glutamate->alpha_KG_cyto GLS Glutamate_mito Glutamate Glutamate->Glutamate_mito Aspartate_cyto Aspartate OAA_cyto Oxaloacetate Aspartate_cyto->OAA_cyto GOT1 alpha_KG_cyto->Glutamate GOT1 Malate_cyto Malate OAA_cyto->Malate_cyto MDH1 Pyruvate Pyruvate Malate_cyto->Pyruvate ME1 NADPH NADPH Malate_cyto->NADPH ME1 alpha_KG_mito α-Ketoglutarate Glutamate_mito->alpha_KG_mito GLUD1 Aspartate_mito Aspartate Aspartate_mito->Aspartate_cyto alpha_KG_mito->Glutamate_mito GOT2 OAA_mito Oxaloacetate OAA_mito->Aspartate_mito GOT2

Caption: GOT1's role in cytoplasmic amino acid metabolism.

Experimental_Workflow cluster_treatment Treatment Groups cluster_assays Validation Assays cluster_outcomes Expected Outcomes for On-Target Effect iGOT1_01 This compound Treatment Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) iGOT1_01->Cell_Viability Western_Blot Western Blot (GOT1 protein levels) iGOT1_01->Western_Blot No change expected Metabolomics Metabolomic Analysis (Aspartate, etc.) iGOT1_01->Metabolomics shRNA GOT1 shRNA Knockdown shRNA->Cell_Viability shRNA->Western_Blot shRNA->Metabolomics Control Vehicle/Control shRNA Control->Cell_Viability Control->Western_Blot Control->Metabolomics Viability_Outcome Decreased Cell Viability Cell_Viability->Viability_Outcome WB_Outcome Decreased GOT1 Protein (shRNA only) Western_Blot->WB_Outcome Metabolite_Outcome Similar Metabolic Phenotype (e.g., Increased Aspartate) Metabolomics->Metabolite_Outcome

Caption: Workflow for validating this compound's mechanism.

Logical_Relationship iGOT1_01 This compound GOT1_Target GOT1 Inhibition iGOT1_01->GOT1_Target On-Target Off_Target Off-Target Effects iGOT1_01->Off_Target GOT1_shRNA GOT1 shRNA GOT1_shRNA->GOT1_Target Phenotype Cellular Phenotype (e.g., Growth Inhibition, Metabolic Changes) GOT1_Target->Phenotype Off_Target->Phenotype

Caption: Logical relationship between this compound and GOT1 shRNA.

Experimental Protocols

Lentiviral shRNA-Mediated Knockdown of GOT1

This protocol describes the generation of stable cell lines with reduced GOT1 expression using a lentiviral-based shRNA system.

Materials:

  • HEK293T cells

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • shRNA expression vector targeting GOT1 (and a non-targeting control)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Target cancer cell line

  • Complete culture medium

  • Puromycin

  • Polybrene

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the shRNA expression vector and packaging plasmids using a suitable transfection reagent.

    • After 48-72 hours, collect the supernatant containing the lentiviral particles.

    • Filter the supernatant through a 0.45 µm filter to remove cellular debris.

  • Transduction of Target Cells:

    • Plate the target cancer cells to be 50-70% confluent on the day of infection.

    • Add the lentiviral supernatant to the cells in the presence of polybrene (e.g., 8 µg/mL) to enhance transduction efficiency.

    • Incubate for 24 hours.

  • Selection of Stable Cells:

    • Replace the virus-containing medium with fresh complete medium.

    • After another 24 hours, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.

    • Maintain the selection for several days until non-transduced cells are eliminated.

  • Validation of Knockdown:

    • Confirm the reduction of GOT1 protein expression by Western Blot analysis.

Western Blot Analysis for GOT1 Protein Levels

This protocol is for assessing the protein levels of GOT1 following shRNA knockdown.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GOT1

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against GOT1 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Probe for a loading control to ensure equal protein loading.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

  • Opaque-walled 96-well plates

  • Cells treated with this compound or with GOT1 knockdown

  • CellTiter-Glo® Reagent

Procedure:

  • Cell Plating and Treatment:

    • Plate cells in an opaque-walled 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or induce shRNA expression. For knockdown experiments, plate the stable cell lines.

    • Incubate for the desired time period (e.g., 72 hours).

  • Assay Protocol:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement:

    • Record the luminescence using a plate reader.

    • Normalize the results to the vehicle-treated or control shRNA cells.

GOT1 Enzymatic Activity Assay (MDH1-Coupled)

This assay measures the enzymatic activity of GOT1 by coupling it to the malate dehydrogenase 1 (MDH1) reaction.

Materials:

  • Recombinant GOT1 protein

  • Assay buffer

  • Substrates: L-aspartate and α-ketoglutarate

  • MDH1 enzyme

  • NADH

  • 96-well plate compatible with a fluorescence plate reader

Procedure:

  • Reaction Setup:

    • In a 96-well plate, prepare a reaction mixture containing assay buffer, L-aspartate, α-ketoglutarate, MDH1, and NADH.

    • For inhibitor studies, add varying concentrations of this compound.

  • Initiate Reaction:

    • Initiate the reaction by adding the recombinant GOT1 protein.

  • Measurement:

    • Monitor the decrease in NADH fluorescence (excitation ~350 nm, emission ~460 nm) over time using a fluorescence plate reader. The rate of NADH consumption is proportional to the GOT1 activity.

  • Data Analysis:

    • Calculate the initial reaction velocities and determine the IC50 value for this compound by plotting the percent inhibition against the inhibitor concentration.

Conclusion

The comparative analysis of a small molecule inhibitor and genetic knockdown is indispensable for validating the inhibitor's mechanism of action. In the case of this compound, the available data suggests that while it does inhibit GOT1, its cellular effects are not identical to those of a specific GOT1 knockdown.[1][2] This discrepancy points towards potential off-target effects or a broader inhibitory profile that may include other transaminases like GOT2.[1][2] Researchers using this compound should be aware of these nuances and employ genetic validation methods, such as shRNA-mediated knockdown, to confidently attribute observed phenotypes to the inhibition of GOT1. The protocols and workflows provided in this guide offer a robust framework for conducting such validation studies.

References

comparative analysis of iGOT1-01 in different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

iGOT1-01 has emerged as a small molecule inhibitor of aspartate aminotransferase 1 (GOT1), a key enzyme in cellular metabolism, particularly in cancer.[1][2] This guide provides a comparative analysis of this compound's performance in different cancer cell lines, supported by available experimental data. It also delves into the underlying mechanism of action and provides detailed experimental protocols for key assays.

Performance and Efficacy of this compound

This compound demonstrates inhibitory activity against GOT1, an enzyme crucial for maintaining redox homeostasis and supporting the proliferation of certain cancer cells, particularly those with KRAS mutations.[3][4] The primary mechanism of action involves the inhibition of the malate-aspartate shuttle, leading to a disruption in NADH and aspartate levels, which in turn affects nucleotide synthesis and the cell's ability to manage oxidative stress.[4]

In Vitro Inhibitory Activity

The inhibitory potency of this compound against the GOT1 enzyme has been determined through various biochemical assays.

Assay TypeTargetIC50 (μM)
GLOX/HRP-coupled assayGOT1~11.3[1]
MDH1-coupled assayGOT184.6[1]

It is important to note that this compound has also been shown to inhibit GOT2, the mitochondrial isoform of aspartate aminotransferase, suggesting it may function as a dual GOT1/GOT2 inhibitor.[1] This dual inhibitory action could have broader metabolic consequences than selective GOT1 inhibition alone.

Cellular Proliferation and Viability

The anti-proliferative effects of this compound have been evaluated in pancreatic and colon cancer cell lines.

Cell LineCancer TypeAssayEndpointResults
PaTu8902Pancreatic CancerProliferation AssayGrowth InhibitionDose-dependent inhibition[1]
DLD1Colon CancerProliferation AssayGrowth InhibitionMore sensitive to inhibition than PaTu8902[1]
PaTu8902Pancreatic CancerCell Titer Glo / Alamar BlueAcute Viability (3h)Little to no toxicity at 200 μM[1]
DLD1Colon CancerCell Titer Glo / Alamar BlueAcute Viability (3h)Little to no toxicity at 200 μM[1]

A direct comparison with the pan-transaminase inhibitor aminooxyacetate (AOA) showed that DLD1 colon cancer cells were more sensitive to both inhibitors than PaTu8902 pancreatic cancer cells.[1]

Mechanism of Action: Beyond Apoptosis to Ferroptosis

While apoptosis is a common mechanism of cell death induced by anti-cancer agents, recent evidence suggests that GOT1 inhibition, including by this compound, may primarily induce a non-apoptotic form of cell death called ferroptosis in pancreatic cancer cells.[5][6][7] Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.

Inhibition of GOT1 has been shown to repress mitochondrial metabolism, leading to a catabolic state and an increase in labile iron pools through autophagy.[5][7] This increase in available iron potentiates the effects of ferroptotic stimuli.[5][7]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and processes involved, the following diagrams have been generated using the DOT language.

GOT1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glutamine_ext Glutamine Glutamine_cyt Glutamine Glutamine_ext->Glutamine_cyt Glutamate Glutamate Glutamine_cyt->Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG Aspartate Aspartate alpha_KG->Aspartate GOT1 Oxaloacetate Oxaloacetate Aspartate->Oxaloacetate GOT1 Malate Malate Oxaloacetate->Malate MDH1 Pyruvate Pyruvate Malate->Pyruvate ME1 NADPH NADPH Pyruvate->NADPH Redox Redox Balance NADPH->Redox GOT1 GOT1 MDH1 MDH1 ME1 ME1 iGOT1_01 This compound iGOT1_01->GOT1 GOT2 GOT2 iGOT1_01_mito This compound iGOT1_01_mito->GOT2 Experimental_Workflow start Cancer Cell Lines (e.g., PaTu8902, DLD1) treatment Treatment with this compound (Dose-response) start->treatment viability Cell Viability/Proliferation Assay (Cell Titer Glo, Alamar Blue) treatment->viability apoptosis Apoptosis vs. Ferroptosis Analysis (Annexin V/PI, FerroOrange) treatment->apoptosis western Western Blot Analysis (GOT1, Cleaved Caspase-3, etc.) treatment->western metabolomics Metabolomics Analysis (LC-MS) treatment->metabolomics data Data Analysis (IC50, % Apoptosis, etc.) viability->data apoptosis->data western->data metabolomics->data

References

Confirming iGOT1-01 On-Target Effects: A Comparative Guide to Thermal Shift Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate directly engages its intended target is a critical step in the development pipeline. This guide provides a comprehensive comparison of thermal shift assays for confirming the on-target effects of iGOT1-01, a known inhibitor of Glutamate-Oxaloacetate Transaminase 1 (GOT1), with alternative methodologies. Experimental data and detailed protocols are provided to support the objective comparison.

This compound is a small molecule inhibitor of GOT1, an enzyme that plays a crucial role in amino acid metabolism and redox balance within cells.[1][2] Dysregulation of GOT1 activity has been implicated in various diseases, including pancreatic cancer, making it a compelling therapeutic target.[1][2] Validating that this compound directly binds to GOT1 is essential for understanding its mechanism of action and for further clinical development. Thermal shift assays, including Differential Scanning Fluorimetry (DSF) and Cellular Thermal Shift Assay (CETSA), are powerful techniques to confirm such direct target engagement.[1]

On-Target Efficacy of this compound

The inhibitory activity of this compound against GOT1 has been quantified through enzymatic assays. These assays measure the concentration of the inhibitor required to reduce the enzyme's activity by half (IC50).

CompoundAssay TypeTargetIC50 (µM)
This compoundGOT1/GLOX/HRP AssayGOT111.3[1]
This compoundGOT1/MDH1 Coupled AssayGOT184.6[1]

While these IC50 values demonstrate the functional inhibition of GOT1 by this compound, they do not directly confirm the physical binding of the compound to the target protein. Thermal shift assays provide this direct evidence of target engagement.

Confirming Target Engagement with Thermal Shift Assays

Thermal shift assays operate on the principle that the binding of a ligand, such as this compound, can stabilize its target protein, leading to an increase in the protein's melting temperature (Tm). This change in melting temperature (ΔTm) is a direct indicator of target engagement.

While specific ΔTm values for this compound with GOT1 are not publicly available, the table below illustrates how such data would be presented to demonstrate target engagement. A positive control, a known GOT1 inhibitor like aminooxyacetate (AOA), would typically be included for comparison.

CompoundTarget ProteinConcentration (µM)Melting Temperature (Tm) (°C)Thermal Shift (ΔTm) (°C)
DMSO (Vehicle)GOT1-58.2-
This compoundGOT110062.5 (Representative)+4.3
Aminooxyacetate (AOA)GOT110061.8 (Representative)+3.6

A significant positive ΔTm for this compound would provide strong evidence of its direct binding to GOT1.

Comparison with Alternative Target Engagement Methods

While thermal shift assays are a robust method for confirming target engagement, other techniques can also be employed. Each method offers distinct advantages and disadvantages.

MethodPrincipleThroughputAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation in a cellular environment.Medium to HighPhysiologically relevant; assesses target engagement in intact cells.Can be complex to optimize; requires specific antibodies or mass spectrometry for detection.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.Low to MediumLabel-free; does not rely on thermal stability changes.Requires careful optimization of protease digestion; may not be suitable for all proteins.
Stability of Proteins from Rates of Oxidation (SPROX) Ligand binding alters the protein's susceptibility to chemical denaturation and subsequent oxidation.Low to MediumCan identify binding sites and conformational changes.Technically complex; requires mass spectrometry.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.LowProvides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).Requires large amounts of pure protein; low throughput.
Surface Plasmon Resonance (SPR) Detects binding events by measuring changes in the refractive index at a sensor surface.MediumReal-time kinetic data (kon, koff); high sensitivity.Requires immobilization of the protein or ligand; can be prone to artifacts.

Experimental Protocols

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF) Protocol for GOT1

This protocol is adapted from methodologies used for studying GOT1 stability.[1]

1. Reagents and Materials:

  • Purified recombinant human GOT1 protein

  • This compound and control compounds (e.g., AOA) dissolved in DMSO

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 100 mM HEPES pH 7.4, 150 mM NaCl)

  • Real-time PCR instrument with a thermal ramping capability

2. Procedure:

  • Prepare Protein-Dye Mixture: Dilute the purified GOT1 protein to a final concentration of 2 µM in the assay buffer. Add SYPRO Orange dye to a final concentration of 5x.

  • Compound Preparation: Prepare a serial dilution of this compound and control compounds in DMSO. Then, dilute the compounds into the assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • Assay Plate Setup: In a 96-well PCR plate, add 20 µL of the protein-dye mixture to each well.

  • Add Compounds: Add 5 µL of the diluted compound or vehicle (DMSO) to the respective wells.

  • Seal and Centrifuge: Seal the plate and briefly centrifuge to collect the contents at the bottom of the wells.

  • Thermal Denaturation: Place the plate in the real-time PCR instrument. Program the instrument to heat the samples from 25°C to 95°C with a ramp rate of 0.5°C/minute.

  • Data Acquisition: Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Data Analysis: The melting temperature (Tm) is the temperature at which the fluorescence signal is at its inflection point. Calculate the thermal shift (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the compound-treated sample.

Cellular Thermal Shift Assay (CETSA) Protocol

This is a generalized protocol for CETSA.

1. Reagents and Materials:

  • Cells expressing the target protein (GOT1)

  • This compound and control compounds

  • Cell culture medium and PBS

  • Protease inhibitor cocktail

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw)

  • SDS-PAGE and Western blotting reagents or mass spectrometer

2. Procedure:

  • Cell Treatment: Treat cultured cells with this compound or vehicle for a specified time.

  • Harvest and Wash: Harvest the cells and wash them with PBS.

  • Heating: Resuspend the cells in PBS with protease inhibitors and aliquot them into PCR tubes. Heat the cell suspensions at different temperatures for 3 minutes.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or sonication.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Detection: Analyze the amount of soluble GOT1 at each temperature using Western blotting with a specific antibody or by mass spectrometry.

  • Data Analysis: Plot the amount of soluble GOT1 as a function of temperature. The temperature at which 50% of the protein is denatured is the apparent Tm. Compare the melting curves of the compound-treated samples to the vehicle control to determine the thermal shift.

Visualizing the Pathway and Workflow

To better understand the context of this compound's action and the experimental process, the following diagrams are provided.

GOT1_Signaling_Pathway GOT1 Metabolic Pathway cluster_cytoplasm Cytoplasm Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG Aspartate Aspartate OAA Oxaloacetate Aspartate->OAA GOT1 GOT1 Aspartate->GOT1 alpha_KG->GOT1 Malate Malate OAA->Malate MDH1 MDH1 OAA->MDH1 Pyruvate Pyruvate Malate->Pyruvate ME1 ME1 Malate->ME1 NADPH NADPH Pyruvate->NADPH GOT1->Glutamate GOT1->OAA MDH1->Malate ME1->Pyruvate iGOT1_01 This compound iGOT1_01->GOT1

Caption: GOT1's role in cellular metabolism and this compound's point of inhibition.

Thermal_Shift_Assay_Workflow Thermal Shift Assay (DSF) Workflow cluster_workflow start Start prep_protein Prepare Protein (GOT1) and Dye (SYPRO Orange) Mix start->prep_protein prep_compound Prepare Serial Dilution of this compound start->prep_compound plate_setup Add Protein-Dye Mix and Compounds to 96-well Plate prep_protein->plate_setup prep_compound->plate_setup heating Heat Plate in Real-Time PCR Instrument plate_setup->heating fluorescence Monitor Fluorescence During Temperature Ramp heating->fluorescence analysis Analyze Data to Determine Tm and ΔTm fluorescence->analysis end End analysis->end

Caption: Workflow for a Differential Scanning Fluorimetry (DSF) based thermal shift assay.

Logical_Comparison Target Engagement Method Comparison cluster_comparison question Confirm this compound Target Engagement? tsa Thermal Shift Assay (DSF/CETSA) question->tsa darts DARTS question->darts spr SPR/ITC question->spr tsa_adv Adv: Direct binding in cells (CETSA) Disadv: Indirect readout of binding tsa->tsa_adv darts_adv Adv: Label-free Disadv: Lower throughput darts->darts_adv spr_adv Adv: Quantitative kinetics Disadv: In vitro, requires pure protein spr->spr_adv

Caption: Logical comparison of methods for confirming target engagement.

References

Unraveling GOT1 Inhibition: A Comparative Analysis of iGOT1-01 and Genetic Models in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor iGOT1-01 with genetic models of Glutamic-Oxaloacetic Transaminase 1 (GOT1) inhibition. This analysis is supported by experimental data to delineate the efficacy and molecular impact of these distinct approaches in the context of cancer metabolism.

Pancreatic ductal adenocarcinoma (PDAC) and other cancers exhibit a metabolic reprogramming that renders them dependent on the enzyme GOT1 for redox homeostasis and proliferation. This dependency has positioned GOT1 as a promising therapeutic target. This guide cross-validates the activity of the small molecule inhibitor this compound with genetic knockdown of GOT1, offering insights into its potential as a research tool and therapeutic agent.

Performance Comparison: Pharmacological vs. Genetic Inhibition

The inhibitory effects of this compound have been benchmarked against shRNA-mediated knockdown of GOT1 in pancreatic (PaTu8902) and colon (DLD1) cancer cell lines. The data reveals both overlapping and distinct consequences of pharmacological and genetic inhibition on cancer cell viability and metabolism.

Table 1: Comparison of this compound Activity and Genetic Knockdown of GOT1

ParameterThis compoundshRNA-mediated GOT1 KnockdownAlternative GOT1 Inhibitor (PF-04859989)
Target Glutamic-Oxaloacetic Transaminase 1 (GOT1)GOT1 mRNAGlutamic-Oxaloacetic Transaminase 1 (GOT1)
Cell Viability (PaTu8902 Pancreatic Cancer Cells) Dose-dependent decrease in viability.[1]Significant impairment of colony formation.Dose-dependent growth inhibition (IC50: 24 µM).[2]
Cell Viability (DLD1 Colon Cancer Cells) Less sensitive compared to PaTu8902 cells.[1]Minimal impact on colony formation.Not reported in the same study.
Metabolic Impact (PaTu8902 Cells) Dose-dependent decrease in aspartate isotopologues derived from 13C-labeled glutamine.[1]Accumulation of aspartate.Increased cellular aspartate levels and decreased malate levels.[2]
Effect on Reactive Oxygen Species (ROS) Not explicitly detailed in the primary comparative study.Increased intracellular ROS levels upon depletion of GOT1.Increased ROS levels in PaTu8902 cells.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Doxycycline-Inducible shRNA Knockdown of GOT1

This technique allows for the controlled, temporal knockdown of GOT1 expression.

  • Cell Line Generation: Pancreatic (PaTu8902) and colon (DLD1) cancer cells are transduced with lentiviral vectors expressing doxycycline-inducible shRNAs targeting GOT1 or a non-targeting control.

  • Induction of shRNA Expression: To induce knockdown, cells are cultured in media containing doxycycline (typically 1 µg/mL).[1] The media is replaced every 48 hours to maintain doxycycline levels.

  • Verification of Knockdown: The efficiency of GOT1 knockdown is confirmed by immunoblot analysis of whole-cell lysates.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells.

  • Cell Seeding: Cells with inducible shRNA constructs are seeded at a low density (e.g., 500 cells/well) in 6-well plates.[1]

  • Treatment: 24 hours after seeding, the media is replaced with fresh media containing doxycycline (for knockdown) or the vehicle control. For pharmacological studies, cells are treated with varying concentrations of this compound or other inhibitors.

  • Incubation: Plates are incubated for 10-14 days, with the media and treatment being refreshed every 2-3 days.

  • Staining and Quantification: Colonies are fixed with methanol and stained with crystal violet. The number of colonies (typically defined as a cluster of ≥50 cells) is then counted.

Cell Viability Assays (CellTiter-Glo® and AlamarBlue™)

These assays measure cell viability as an indicator of cytotoxicity.

  • Cell Plating: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • CellTiter-Glo®: The reagent is added to the wells, and luminescence (proportional to ATP levels) is measured.

    • AlamarBlue™: The reagent is added, and fluorescence (indicative of metabolic activity) is measured after a 1-4 hour incubation.

Metabolomic Analysis using LC-MS

This technique is used to quantify changes in intracellular metabolites.

  • Cell Culture and Treatment: PaTu8902 cells are cultured and treated with this compound or vehicle control. For stable isotope tracing, cells are cultured in media containing [U-13C]-glutamine.

  • Metabolite Extraction: The culture medium is rapidly removed, and cells are washed with ice-cold saline. Metabolites are then extracted using a cold solvent mixture (e.g., 80:20 methanol:water).

  • LC-MS Analysis: The extracted metabolites are separated by liquid chromatography and detected by mass spectrometry to identify and quantify changes in metabolite levels, such as aspartate isotopologues.[1]

Visualizing the Molecular Landscape

To better understand the context of this compound's activity, the following diagrams illustrate the relevant signaling pathway and experimental workflows.

GOT1_Signaling_Pathway Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Aspartate Aspartate Glutamate->Aspartate GOT2 alpha_KG α-Ketoglutarate Glutamate->alpha_KG GOT2 Aspartate->Glutamate Oxaloacetate Oxaloacetate Aspartate->Oxaloacetate GOT1 alpha_KG->Glutamate GOT2 GOT2 (Mitochondrial) GOT1 GOT1 (Cytosolic) Malate Malate Oxaloacetate->Malate MDH1 Pyruvate Pyruvate Malate->Pyruvate ME1 NADPH NADPH Pyruvate->NADPH MDH1 MDH1 ME1 ME1 Redox_Balance Redox Balance (ROS Mitigation) NADPH->Redox_Balance iGOT1_01 This compound iGOT1_01->GOT1 shRNA shRNA shRNA->GOT1 inhibits expression

GOT1 signaling pathway in pancreatic cancer.

Experimental_Workflow cluster_pharmacological Pharmacological Inhibition cluster_genetic Genetic Inhibition cluster_assays Downstream Assays iGOT1_01_treatment This compound Treatment (Dose-Response) cell_viability Cell Viability Assay (CellTiter-Glo, AlamarBlue) iGOT1_01_treatment->cell_viability colony_formation Colony Formation Assay iGOT1_01_treatment->colony_formation metabolomics Metabolomic Analysis (LC-MS) iGOT1_01_treatment->metabolomics shRNA_transduction Lentiviral Transduction (dox-inducible shGOT1) doxycycline Doxycycline Induction shRNA_transduction->doxycycline doxycycline->cell_viability doxycycline->colony_formation doxycycline->metabolomics

References

iGOT1-01: A Comparative Guide to its Specificity Against Other Transaminases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

iGOT1-01 has emerged as a notable inhibitor of aspartate aminotransferase 1 (GOT1), a critical enzyme in cancer cell metabolism.[1][2] Understanding the specificity of this inhibitor is paramount for its development as a targeted therapeutic. This guide provides a comparative assessment of this compound's inhibitory activity against other key transaminases, supported by available experimental data and detailed methodologies.

Executive Summary

This compound is a potent inhibitor of cytosolic aspartate aminotransferase (GOT1). Current research indicates that this compound also exhibits inhibitory activity against the mitochondrial isoform, GOT2, and displays a broader, "promiscuous" inhibitory profile akin to the pan-transaminase inhibitor aminooxyacetate (AOA).[1] While quantitative data for its activity against other transaminases such as Alanine Aminotransferase (ALT) and GABA-Transaminase (GABA-T) is not yet available in published literature, metabolomic studies strongly suggest off-target activity. This guide summarizes the existing data, provides detailed experimental context, and offers a framework for further specificity assessment.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against GOT1 has been determined using two distinct enzyme-coupled assays. The resulting IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are presented below. For a broader context, this table also includes qualitative information on its activity against other transaminases.

Target EnzymeThis compound IC50Assay MethodComments
Aspartate Aminotransferase 1 (GOT1) 11.3 µM[1]GLOX/HRP-coupled assayPrimary high-throughput screening assay.
Aspartate Aminotransferase 1 (GOT1) 84.6 µM[1][3]MDH1-coupled assaySecondary, more direct assay confirming GOT1 inhibition.
Aspartate Aminotransferase 2 (GOT2) Inhibition SuggestedMetabolomics AnalysisCellular metabolomics data shows a signature consistent with dual GOT1/GOT2 inhibition, similar to the pan-transaminase inhibitor AOA.[1]
Other Transaminases (e.g., ALT, GABA-T) Data Not Available-The "promiscuous inhibitory profile" suggests potential off-target inhibition of other pyridoxal 5'-phosphate (PLP)-dependent enzymes.[1]

Experimental Protocols

Accurate assessment of inhibitor specificity relies on robust and well-defined experimental protocols. The following sections detail the methodologies used to determine the inhibitory activity of this compound and other transaminases.

GOT1/GLOX/HRP-Coupled Assay

This high-throughput screening assay couples the activity of GOT1 to the production of a fluorescent signal.

Principle:

  • GOT1 catalyzes the conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate.

  • The glutamate produced is then utilized by glutamate oxidase (GLOX), generating α-ketoglutarate, ammonia, and hydrogen peroxide (H₂O₂).

  • In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be quantified.

GOT1_GLOX_HRP_Assay cluster_GOT1 GOT1 Reaction cluster_Coupling Coupling Reactions Aspartate Aspartate GOT1 GOT1 Aspartate->GOT1 aKG1 α-Ketoglutarate aKG1->GOT1 Oxaloacetate Oxaloacetate GOT1->Oxaloacetate Glutamate1 Glutamate GOT1->Glutamate1 Glutamate2 Glutamate GLOX GLOX Glutamate1->GLOX H2O2 H₂O₂ GLOX->H2O2 HRP HRP H2O2->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin AmplexRed Amplex Red (Non-fluorescent) AmplexRed->HRP GOT1_MDH1_Assay cluster_GOT1 GOT1 Reaction cluster_Coupling Coupling Reaction Aspartate Aspartate GOT1 GOT1 Aspartate->GOT1 aKG α-Ketoglutarate aKG->GOT1 Oxaloacetate1 Oxaloacetate GOT1->Oxaloacetate1 Glutamate Glutamate GOT1->Glutamate Oxaloacetate2 Oxaloacetate MDH1 MDH1 Oxaloacetate1->MDH1 NADH NADH (Fluorescent) NADH->MDH1 Malate Malate MDH1->Malate NAD NAD⁺ (Non-fluorescent) MDH1->NAD

References

Comparative Metabolomics of iGOT1-01 and Pan-Transaminase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of the specific GOT1 inhibitor, iGOT1-01, and broad-spectrum pan-transaminase inhibitors. This analysis is supported by experimental data to inform targeted therapeutic strategies.

The inhibition of specific metabolic pathways in cancer cells is a promising avenue for therapeutic intervention. Glutamate-oxaloacetate transaminase 1 (GOT1) is a key enzyme in cellular metabolism, playing a crucial role in amino acid metabolism and redox balance, particularly in certain cancers like pancreatic ductal adenocarcinoma (PDAC).[1][2] While targeted inhibition of GOT1 with molecules like this compound offers a selective approach, pan-transaminase inhibitors, which act on a wider range of transaminases, provide a broader impact on cellular metabolism. This guide explores the comparative metabolomic consequences of these two inhibitory strategies, with a focus on this compound and the well-characterized pan-transaminase inhibitor, aminooxyacetate (AOA).

Performance Comparison: this compound vs. Pan-Transaminase Inhibitors

The primary distinction between this compound and pan-transaminase inhibitors lies in their specificity. This compound is designed to selectively inhibit GOT1, while pan-transaminase inhibitors, such as aminooxyacetate (AOA) and cycloserine, affect multiple pyridoxal phosphate (PLP)-dependent enzymes, including other transaminases like GOT2 and alanine aminotransferase (ALT).[1][3]

Metabolomic studies reveal that at lower concentrations, this compound exhibits a more targeted effect on metabolism, primarily impacting the GOT1-mediated pathways. However, at higher concentrations, its metabolic footprint begins to resemble that of pan-transaminase inhibitors like AOA, suggesting off-target effects, including the inhibition of GOT2.[1] This dual inhibitory action on both GOT1 and GOT2 can have a more profound impact on cellular metabolism than targeting either isoform alone.[1]

Quantitative Metabolomic Data

The following tables summarize the quantitative data from metabolomic analyses comparing the effects of this compound and the pan-transaminase inhibitor AOA on cancer cells.

Table 1: Inhibitory Activity of this compound and AOA

InhibitorTarget(s)Cell LineIC50 (µM)Reference
This compoundGOT1 (and likely GOT2 at higher concentrations)PaTu8902 (Pancreatic Cancer)~200 (growth inhibition)[1]
DLD1 (Colon Cancer)~100 (growth inhibition)[1]
AOAPan-transaminasePaTu8902 (Pancreatic Cancer)~500 (growth inhibition)[1]
DLD1 (Colon Cancer)~200 (growth inhibition)[1]

Table 2: Comparative Metabolomic Effects of this compound and AOA in Pancreatic Cancer Cells (PaTu8902)

Metabolite ClassMetaboliteEffect of this compound (200 µM)Effect of AOACommon Pathway AffectedReference
Amino AcidsAspartate IsotopologuesDose-dependent decreaseDecreaseGlutamine Metabolism[1]
AlanineNot specifiedDecreaseAlanine Transaminase Activity[4]
Glutathione MetabolismGlutathioneDecreasedDecreasedRedox Homeostasis[1]

Note: The data for AOA's effect on alanine is inferred from studies on its known inhibition of alanine aminotransferase. Direct comparative quantitative data for all metabolites between this compound and a wide range of pan-transaminase inhibitors in the same experimental setup is limited.

Signaling and Metabolic Pathways

The inhibition of GOT1 and other transaminases disrupts key metabolic pathways crucial for cancer cell proliferation and survival.

GOT1_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrion Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate alpha_KG_cyt α-Ketoglutarate Glutamate->alpha_KG_cyt GLS Glutamate_mit Glutamate Glutamate->Glutamate_mit alpha_KG_cyt->Glutamate GOT1 Aspartate_cyt Aspartate Oxaloacetate_cyt Oxaloacetate Aspartate_cyt->Oxaloacetate_cyt GOT1 Malate_cyt Malate Oxaloacetate_cyt->Malate_cyt MDH1 Pyruvate Pyruvate Malate_cyt->Pyruvate ME1 NADPH NADPH Malate_cyt->NADPH ME1 GOT1 GOT1 iGOT1_01 This compound iGOT1_01->GOT1 Inhibits Pan_Transaminase_Inhibitors Pan-Transaminase Inhibitors (AOA) Pan_Transaminase_Inhibitors->GOT1 Inhibits GOT2 GOT2 Pan_Transaminase_Inhibitors->GOT2 Inhibits alpha_KG_mit α-Ketoglutarate Glutamate_mit->alpha_KG_mit GLUD1 TCA_Cycle TCA Cycle alpha_KG_mit->TCA_Cycle

GOT1-mediated metabolic pathway and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of metabolomic studies.

[13C]Glutamine Tracing Metabolomics

This technique is used to trace the metabolic fate of glutamine carbons through various metabolic pathways.

1. Cell Culture and Isotope Labeling:

  • Culture cancer cells (e.g., PaTu8902) in standard DMEM medium.

  • For isotope labeling, replace the standard medium with DMEM containing 4 mM [U-13C5]-glutamine.

  • Incubate cells for a specified period (e.g., 3 hours) to allow for the incorporation of the labeled glutamine into downstream metabolites.[1]

2. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding ice-cold 80% methanol.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet protein and cellular debris.

  • Collect the supernatant containing the polar metabolites.

3. Sample Analysis by LC-MS/MS:

  • Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Separate metabolites using a suitable chromatography column (e.g., a C18 column).

  • Use a mass spectrometer to detect and quantify the mass isotopologues of downstream metabolites derived from [U-13C5]-glutamine.

Metabolomics_Workflow Start Cell Culture with [13C]Glutamine Inhibitor_Treatment Treatment with This compound or Pan-Transaminase Inhibitor Start->Inhibitor_Treatment Metabolite_Extraction Metabolite Extraction (80% Methanol) Inhibitor_Treatment->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis Data Processing and Metabolite Identification LC_MS_Analysis->Data_Analysis Pathway_Analysis Metabolic Pathway Analysis Data_Analysis->Pathway_Analysis

General workflow for a metabolomics experiment.
Mass Spectrometry Parameters

  • Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., Q-Exactive orbitrap mass spectrometer coupled to a Vanquish UHPLC).

  • Ionization Mode: Both positive and negative ionization modes are typically used to cover a broad range of metabolites.

  • Scan Range: A typical mass-to-charge ratio (m/z) scan range would be 70-1000.

  • Data Analysis: Raw data is processed using software like Xcalibur for peak detection, integration, and metabolite identification against a known library of standards.

Conclusion

The choice between a targeted GOT1 inhibitor like this compound and a pan-transaminase inhibitor depends on the therapeutic strategy. This compound offers the potential for a more selective metabolic intervention, which may reduce off-target effects and toxicity. However, at higher concentrations, its metabolic profile converges with that of pan-transaminase inhibitors, suggesting a broader inhibitory action. Pan-transaminase inhibitors, while less specific, induce a more widespread disruption of amino acid metabolism, which could be advantageous in cancers that are highly dependent on multiple transaminase-mediated pathways. Further research, including comprehensive head-to-head metabolomic studies with a wider array of pan-transaminase inhibitors, is necessary to fully elucidate the therapeutic potential of these different inhibitory approaches.

References

Validating the Growth Inhibitory Effects of iGOT1-01 in 3D Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the growth inhibitory effects of iGOT1-01 in three-dimensional (3D) cell culture models, a crucial step in preclinical validation. We will delve into the experimental data, compare its performance with an alternative GOT1 inhibitor, and provide detailed protocols to facilitate the replication and validation of these findings.

Introduction to this compound

This compound is a small molecule inhibitor of Glutamate-Oxaloacetate Transaminase 1 (GOT1), a key enzyme in the metabolic pathways of various cancers, particularly pancreatic ductal adenocarcinoma (PDAC).[1][2] Cancer cells, especially those with KRAS mutations, often rely on alternative metabolic routes to sustain their rapid proliferation and maintain redox balance; GOT1 plays a pivotal role in this reprogrammed metabolism.[2] By inhibiting GOT1, this compound disrupts these essential pathways, leading to metabolic stress and growth inhibition in cancer cells.[1][3]

Performance Comparison of GOT1 Inhibitors

While direct comparative studies of this compound in 3D culture are emerging, we can evaluate its potential by comparing its known in vitro activity with other relevant inhibitors. Here, we compare this compound with PF-04859989, another known GOT1 inhibitor, and Gemcitabine, a standard-of-care chemotherapy agent for pancreatic cancer.

InhibitorTargetMechanism of ActionIC50 (2D Culture)Reported Effects in 3D Models
This compound GOT1Competes with the pyridoxal 5-phosphate (PLP) cofactor binding site.[1][3]11.3 µM (GOT1/GLOX/HRP assay), 85 µM (MDH coupled GOT1 assay)[2]Expected to inhibit spheroid growth and viability based on its mechanism.
PF-04859989 GOT1Covalently modifies the pyridoxal phosphate co-factor.[4]Not explicitly stated for GOT1, but shown to selectively inhibit growth of PDA cell lines.[4]Demonstrates selective growth inhibition in pancreatic cancer cell lines.[4]
Gemcitabine DNA synthesisA nucleoside analog that inhibits DNA replication and induces apoptosis.Varies by cell line (typically in the nM to low µM range).Spheroids often exhibit increased resistance compared to 2D cultures.[5]

Signaling Pathway of GOT1 in Cancer Metabolism

The following diagram illustrates the central role of GOT1 in the metabolic reprogramming of cancer cells, a pathway targeted by this compound.

GOT1_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG GOT1 GOT1 Glutamate->GOT1 Glutamate_in Glutamate Glutamate->Glutamate_in transport alpha_KG->Glutamate Aspartate_out Aspartate Oxaloacetate Oxaloacetate Aspartate_out->Oxaloacetate Aspartate_out->GOT1 Aspartate_in Aspartate Aspartate_out->Aspartate_in transport Malate Malate Oxaloacetate->Malate MDH1 MDH1 Oxaloacetate->MDH1 Pyruvate Pyruvate Malate->Pyruvate ME1 ME1 Malate->ME1 NADPH NADPH Pyruvate->NADPH Redox Balance\n& Proliferation Redox Balance & Proliferation NADPH->Redox Balance\n& Proliferation GOT1->alpha_KG GOT1->Oxaloacetate MDH1->Malate ME1->Pyruvate iGOT1_01 This compound iGOT1_01->GOT1 inhibits TCA_Cycle TCA Cycle Glutamate_in->TCA_Cycle GOT2 GOT2 Aspartate_in->GOT2 GOT2->Glutamate_in

Caption: Simplified signaling pathway of GOT1 in cancer cell metabolism.

Experimental Protocols

3D Spheroid Culture of Pancreatic Cancer Cells

This protocol outlines the generation of 3D spheroids from pancreatic cancer cell lines, a foundational step for testing the efficacy of this compound.

Materials:

  • Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Ultra-low attachment (ULA) 96-well round-bottom plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture pancreatic cancer cells in a standard T-75 flask to 70-80% confluency.

  • Aspirate the culture medium and wash the cells with PBS.

  • Add Trypsin-EDTA and incubate for 3-5 minutes to detach the cells.

  • Neutralize the trypsin with complete medium and collect the cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 2,500 cells per 100 µL.

  • Dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.

  • Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.

  • Incubate the plate at 37°C in a 5% CO2 incubator. Spheroids should form within 2-4 days.

Growth Inhibition Assay in 3D Spheroids

This assay measures the effect of this compound on the viability and growth of established 3D spheroids.

Materials:

  • Pre-formed pancreatic cancer spheroids in a 96-well ULA plate

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Alternative inhibitors for comparison (e.g., PF-04859989, Gemcitabine)

  • Complete cell culture medium

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Luminometer

Procedure:

  • After 3-4 days of spheroid formation, prepare serial dilutions of this compound and other inhibitors in complete culture medium. A vehicle control (medium with the same concentration of solvent) must be included.

  • Carefully remove 50 µL of the old medium from each well and add 50 µL of the medium containing the inhibitors at various concentrations.

  • Incubate the plate for 72 hours (or a desired time course).

  • On the day of analysis, equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.

  • Add 100 µL of the CellTiter-Glo® 3D reagent to each well.

  • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 values.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for validating the growth inhibitory effects of this compound in a 3D culture system.

Experimental_Workflow cluster_prep Preparation cluster_spheroid_formation Spheroid Formation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. 2D Cell Culture (Pancreatic Cancer Lines) Cell_Harvest 2. Cell Harvest & Counting Cell_Culture->Cell_Harvest Seeding 3. Seeding in ULA 96-well Plates Cell_Harvest->Seeding Incubation 4. Incubation (2-4 days) for Spheroid Formation Seeding->Incubation Compound_Prep 5. Preparation of This compound & Controls Incubation->Compound_Prep Treatment_Admin 6. Addition of Compounds to Spheroids Incubation->Treatment_Admin Compound_Prep->Treatment_Admin Treatment_Incubation 7. Incubation (72h) Treatment_Admin->Treatment_Incubation Viability_Assay 8. Cell Viability Assay (e.g., CellTiter-Glo 3D) Treatment_Incubation->Viability_Assay Data_Acquisition 9. Luminescence Reading Viability_Assay->Data_Acquisition Data_Analysis 10. Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis

Caption: Workflow for 3D spheroid-based drug screening of this compound.

Conclusion

The transition from 2D to 3D cell culture models represents a significant advancement in preclinical cancer research, offering a more physiologically relevant system for evaluating novel therapeutics. While direct comparative data for this compound in 3D cultures is still being established, its potent inhibitory effect on a key metabolic enzyme in pancreatic cancer suggests a strong potential for efficacy in these more complex models. The provided protocols and comparative data serve as a valuable resource for researchers aiming to validate and further explore the therapeutic promise of this compound.

References

Safety Operating Guide

Proper Disposal of iGOT1-01: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of iGOT1-01, a potent inhibitor of aspartate aminotransferase 1 (GOT1).

Given that specific institutional and local regulations may vary, it is imperative to consult your organization's Environmental Health and Safety (EHS) department for definitive procedures. In the absence of a specific Safety Data Sheet (SDS) detailing disposal instructions, this compound and all associated materials should be treated as hazardous chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect from splashes and contamination.

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedures

The fundamental principle for the disposal of this compound is to avoid drain or regular trash disposal. All waste streams containing this compound must be segregated and disposed of as hazardous chemical waste.

Pure or Unused this compound (Solid Waste)
  • Container: Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer the material to a new, compatible, and properly labeled waste container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound"), CAS number (882256-55-5), and any known hazard information.

  • Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal contractor.

Solutions Containing this compound (Liquid Waste)
  • Collection: All aqueous and organic solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous liquid waste container.

  • Compatibility: Use separate waste containers for different solvent types (e.g., halogenated vs. non-halogenated solvents) to prevent chemical reactions.

  • Labeling: The liquid waste container must be labeled as "Hazardous Waste" and detail the contents, including the name and approximate concentration of this compound and all solvents present.

  • Storage and Disposal: Follow the same storage and disposal protocols as for solid this compound waste, coordinating with your EHS department.

Contaminated Labware and Materials (Solid Waste)
  • Solid Waste: Items such as gloves, weighing paper, pipette tips, and paper towels that are contaminated with this compound should be collected in a designated, labeled hazardous waste bag or container.

  • Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

  • Glassware: Contaminated glassware should be rinsed with a suitable solvent (e.g., ethanol or acetone) to remove residual compound. The rinsate must be collected as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures. Heavily contaminated or broken glassware that cannot be safely cleaned should be disposed of as solid hazardous waste.

Quantitative Data Summary

As no specific quantitative data for disposal (e.g., concentration limits for specific disposal methods) is publicly available for this compound, the following table provides a template for documenting waste streams. It is essential to consult with your EHS department to determine if any such institutional limits exist.

Waste StreamCompositionRecommended Disposal Method
Unused this compoundSolid, >98% purityHazardous Waste Incineration (via licensed contractor)
This compound in DMSO SolutionThis compound, Dimethyl Sulfoxide (DMSO)Hazardous Liquid Waste Collection (via licensed contractor)
Contaminated Lab ConsumablesPlasticware, glassware, gloves with residueHazardous Solid Waste Collection (via licensed contractor)

Experimental Protocols

The disposal procedures outlined above are based on general best practices for chemical waste management in a laboratory setting. These protocols are designed to be broadly applicable to experiments involving this compound, from initial solution preparation to use in cellular assays.

Example Experimental Workflow and Waste Generation:

  • Stock Solution Preparation: Dissolving solid this compound in a solvent like DMSO.

    • Waste Generated: Contaminated weighing paper, pipette tips, and any residual solid in the original vial. This is collected as solid hazardous waste.

  • Working Solution Preparation: Diluting the stock solution in cell culture media or buffer.

    • Waste Generated: Contaminated pipette tips and tubes. This is collected as solid hazardous waste.

  • Cell-Based Assays: Treating cells with this compound.

    • Waste Generated: Leftover working solutions and contaminated media (collected as liquid hazardous waste), and contaminated multi-well plates or flasks (collected as solid hazardous waste).

Disposal Workflow Diagram

The following diagram illustrates the general decision-making process for the proper disposal of this compound and associated waste.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal Start This compound Waste Generated Solid Pure Compound / Contaminated Solids Start->Solid Liquid Solutions Containing This compound Start->Liquid Sharps Contaminated Sharps Start->Sharps Solid_Waste_Container Hazardous Solid Waste Container Solid->Solid_Waste_Container Liquid_Waste_Container Hazardous Liquid Waste Container Liquid->Liquid_Waste_Container Sharps_Container Puncture-Proof Sharps Container Sharps->Sharps_Container EHS_Pickup Arrange Pickup with EHS / Licensed Contractor Solid_Waste_Container->EHS_Pickup Liquid_Waste_Container->EHS_Pickup Sharps_Container->EHS_Pickup Incineration Approved Hazardous Waste Facility EHS_Pickup->Incineration

Caption: Workflow for the safe disposal of this compound waste streams.

Personal protective equipment for handling iGOT1-01

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This guide provides essential information for the safe handling, use, and disposal of iGOT1-01, a potent inhibitor of aspartate aminotransferase 1 (GOT1). Researchers, scientists, and drug development professionals should review this information thoroughly before working with this compound.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to ensure personal safety. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield should be worn to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Inspect gloves prior to use and dispose of them properly after handling.

  • Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If working with the solid form for extended periods or in a poorly ventilated area, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Operational and Disposal Plans

Handling and Storage:

This compound is a solid substance.[1] Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. Avoid generating dust.

Storage: Store this compound in a tightly sealed container in a dry and well-ventilated place. Recommended storage temperatures are:

  • Short-term (days to weeks): 0-4 °C

  • Long-term (months to years): -20 °C

Spill Response: In case of a spill, wear appropriate PPE and contain the spill. For small spills of the solid, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, follow your institution's hazardous material spill response procedures.

Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways. Contact a licensed professional waste disposal service to dispose of this material.

Quantitative Data

PropertyValueSource
Molecular Formula C₁₉H₂₀N₄O[1]
Molecular Weight 320.39 g/mol [1]
Appearance Solid[1]
Storage (Solid) -20°C for 12 months, 4°C for 6 months[1]
Storage (In Solvent) -80°C for 6 months, -20°C for 6 months[1]
Solubility 10 mM in DMSO[1]

Signaling Pathway

This compound is an inhibitor of Glutamate-Oxaloacetate Transaminase 1 (GOT1), a key enzyme in cellular metabolism.[2] GOT1 plays a crucial role in amino acid metabolism and the malate-aspartate shuttle.[3] In certain cancer cells, particularly those with KRAS mutations, there is a reliance on a metabolic pathway involving GOT1 to maintain redox homeostasis and support proliferation.[2] Inhibition of GOT1 by this compound disrupts these processes, leading to an accumulation of metabolic intermediates and a reduction in essential products like NADH and aspartate, which can ultimately inhibit cancer cell growth.[3]

GOT1_Inhibition_Pathway cluster_upstream Upstream Regulators cluster_core Core Pathway cluster_downstream Downstream Effects KRAS_mut Mutant KRAS GOT1 GOT1 KRAS_mut->GOT1 Upregulates HIF1a HIF-1α HIF1a->GOT1 Upregulates Glutamate Glutamate GOT1->Glutamate Oxaloacetate Oxaloacetate GOT1->Oxaloacetate Redox Redox Homeostasis (NADPH Production) GOT1->Redox Maintains Proliferation Cell Proliferation GOT1->Proliferation Supports Nucleotide Nucleotide Synthesis GOT1->Nucleotide Supports iGOT1_01 This compound iGOT1_01->GOT1 Inhibits Glutamine Glutamine Glutamine->Glutamate Aspartate Aspartate Aspartate->GOT1 aKG α-Ketoglutarate aKG->GOT1 Glutamate->aKG

Caption: Inhibition of GOT1 by this compound disrupts metabolic pathways crucial for cancer cell survival.

Experimental Protocols

The following are generalized protocols for common experiments involving this compound. Specific concentrations and incubation times may need to be optimized for different cell lines and experimental conditions.

In Vitro Cell Viability Assay:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: After incubation, assess cell viability using a suitable method, such as MTT, MTS, or a resazurin-based assay, following the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the percentage of viable cells relative to the vehicle control.

Experimental Workflow for Cell-Based Assays:

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with This compound A->C B Prepare this compound stock and dilutions B->C D Incubate for 24-72 hours C->D E Add viability reagent D->E F Measure signal (absorbance/fluorescence) E->F G Analyze data F->G

References

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